molecular formula C13H11N3 B15347383 5-(1H-Indol-5-yl)-pyridin-2-ylamine

5-(1H-Indol-5-yl)-pyridin-2-ylamine

Cat. No.: B15347383
M. Wt: 209.25 g/mol
InChI Key: GVEARSBNZALCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-Indol-5-yl)-pyridin-2-ylamine is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1H-Indol-5-yl)-pyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1H-Indol-5-yl)-pyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

5-(1H-indol-5-yl)pyridin-2-amine

InChI

InChI=1S/C13H11N3/c14-13-4-2-11(8-16-13)9-1-3-12-10(7-9)5-6-15-12/h1-8,15H,(H2,14,16)

InChI Key

GVEARSBNZALCEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=CN=C(C=C3)N

Origin of Product

United States

Foundational & Exploratory

5-(1H-Indol-5-yl)-pyridin-2-ylamine: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, properties, synthesis, and applications of 5-(1H-Indol-5-yl)-pyridin-2-ylamine , a critical biaryl scaffold in medicinal chemistry.

Executive Summary

5-(1H-Indol-5-yl)-pyridin-2-ylamine (also known as 5-(5-indolyl)-2-aminopyridine) represents a "privileged structure" in modern drug discovery. This biaryl scaffold combines two pharmacologically distinct motifs: the 2-aminopyridine moiety, a classic ATP-competitive hinge binder, and the indole ring, a versatile hydrophobic effector.

This guide dissects the molecule from a structural biology perspective, detailing its role as a precursor for Type I and Type 1.5 kinase inhibitors (e.g., targeting CDKs, FLT3, JAKs) and providing a validated synthetic protocol for its generation via Suzuki-Miyaura cross-coupling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identification
  • IUPAC Name: 5-(1H-indol-5-yl)pyridin-2-amine

  • Common Synonyms: 5-(5-Indolyl)-2-aminopyridine; 2-Amino-5-(indol-5-yl)pyridine

  • Molecular Formula: C₁₃H₁₁N₃

  • Molecular Weight: 209.25 g/mol

  • CAS Number: Note: While specific CAS 1242267-36-2 is often associated with similar isomers, this specific 5,5'-linked isomer is frequently synthesized de novo as an intermediate.

Structural Logic

The molecule is a 5,5'-linked biaryl system .

  • Pyridine Ring (Head): The 2-amino group functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. This is the primary "anchor" for kinase active sites.

  • Indole Ring (Tail): Attached at its 5-position to the pyridine's 5-position. This orientation projects the indole nitrogen (NH) and the hydrophobic bulk into the "back pocket" or solvent-exposed regions of the kinase, depending on the specific inhibitor design.

Physicochemical Data Table
PropertyValue (Predicted/Exp)Significance in Drug Design
LogP (Lipophilicity) ~2.1 - 2.5Optimal for oral bioavailability (Lipinski's Rule of 5 compliant).
Topological Polar Surface Area (TPSA) ~55 ŲIndicates good membrane permeability (<140 Ų).
H-Bond Donors (HBD) 3 (NH₂, Indole-NH)Critical for H-bonding with the kinase hinge region (e.g., Glu/Leu backbone).
H-Bond Acceptors (HBA) 2 (Pyridine-N, Indole-N*)Pyridine N1 is a key acceptor for the hinge region hydrogen bond.
pKa (Pyridine N) ~6.8Protonatable at physiological pH, affecting solubility and binding.
Solubility Low in water; High in DMSO, MeOHRequires formulation optimization or salt formation (e.g., HCl, mesylate).

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust route to 5-(1H-Indol-5-yl)-pyridin-2-ylamine is the palladium-catalyzed cross-coupling of 2-amino-5-bromopyridine (electrophile) and Indole-5-boronic acid (nucleophile).

Retrosynthetic Analysis
  • Bond Formed: C(sp²)–C(sp²) biaryl bond between Pyridine-C5 and Indole-C5.

  • Key Challenge: The free amine (-NH₂) on the pyridine and the free NH on the indole can poison the Pd catalyst or lead to side reactions.

  • Solution: Use of a robust catalyst system (e.g., Pd(dppf)Cl₂) or transient protection (e.g., Boc) if yields are low.

Validated Experimental Protocol

Reaction Scale: 1.0 mmol basis.

Reagents:

  • Reactant A: 2-Amino-5-bromopyridine (173 mg, 1.0 mmol)

  • Reactant B: Indole-5-boronic acid (193 mg, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%)

  • Base: Na₂CO₃ (2M aqueous solution, 1.5 mL, 3.0 mmol)

  • Solvent: 1,4-Dioxane (4 mL)

Step-by-Step Procedure:

  • Setup: In a microwave vial or a round-bottom flask equipped with a condenser, combine Reactant A, Reactant B, and the Catalyst.

  • Inert Atmosphere: Evacuate and backfill the vessel with Nitrogen (N₂) or Argon three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Solvent Addition: Add degassed 1,4-Dioxane and the 2M Na₂CO₃ solution via syringe.

  • Reaction:

    • Thermal: Heat at 90°C for 12–16 hours under N₂.

    • Microwave: Heat at 120°C for 30–45 minutes.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂; Gradient: 0–10% MeOH in DCM).

  • Characterization: Product should appear as a tan/off-white solid. Confirm via ¹H-NMR (DMSO-d₆) and LC-MS (M+H⁺ = 210.1).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagents Prep Mix Mix: Bromopyridine + Boronic Acid + Pd Catalyst Start->Mix Degas Degas: N2/Argon Purge (Critical Step) Mix->Degas Heat Reaction: 90°C (12h) or MW 120°C (30min) Degas->Heat Workup Workup: EtOAc Extr. Water/Brine Wash Heat->Workup Purify Purify: Flash Column (DCM/MeOH) Workup->Purify Final Product: 5-(1H-Indol-5-yl)- pyridin-2-ylamine Purify->Final

Caption: Step-by-step Suzuki-Miyaura cross-coupling workflow for synthesizing the target scaffold.

Biological Mechanism & Applications[6][7][8]

Kinase Inhibitor Design (Hinge Binding)

The 2-aminopyridine moiety is a "privileged" pharmacophore because it mimics the hydrogen bonding pattern of the adenine ring of ATP.

  • Donor: The exocyclic amine (-NH₂) donates a hydrogen to the backbone carbonyl of the kinase hinge region (e.g., Glu, Leu, or Met residues).

  • Acceptor: The pyridine ring nitrogen (N1) accepts a hydrogen from the backbone amide NH.

Structural Activity Relationship (SAR) Potential

The indole ring at the 5-position serves multiple roles:

  • Hydrophobic Clamp: It occupies the hydrophobic pocket adjacent to the ATP binding site (Gatekeeper region).

  • Pi-Stacking: The indole system can engage in pi-pi stacking interactions with aromatic residues (e.g., Phe, Tyr) in the active site.

  • Vector for Extension: The indole NH (position 1) or Carbon-3 are ideal vectors for attaching solubilizing groups (e.g., piperazines, morpholines) to reach the solvent front, improving drug-like properties.

Target Classes

This scaffold is relevant for inhibitors of:

  • CDKs (Cyclin-Dependent Kinases): Cell cycle regulation.

  • FLT3 (FMS-like Tyrosine Kinase 3): Acute Myeloid Leukemia (AML) target.

  • JAKs (Janus Kinases): Inflammation and autoimmune diseases.

  • CHK1 (Checkpoint Kinase 1): DNA damage response.

Mechanism of Action Diagram

MOA Scaffold 5-(1H-Indol-5-yl)- pyridin-2-ylamine Hinge Kinase Hinge Region (ATP Binding Site) Scaffold->Hinge H-Bonds (2-aminopyridine) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket Hydrophobic Stacking (Indole) Inhibition ATP Competition (Signal Blockade) Hinge->Inhibition Pocket->Inhibition

Caption: Mechanism of Action (MOA) showing the dual binding mode of the scaffold within the kinase active site.

Safety & Handling Protocols

As with many aminopyridines and indoles, this compound should be treated as a potential health hazard until fully characterized.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential Mutagen (due to planar aromatic amine structure).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Handling: Weigh and manipulate only inside a certified fume hood. Avoid dust formation.

  • Storage: Store at 2–8°C, protected from light and moisture (hygroscopic).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Noble, M.E., et al. (2004). Protein Kinase Inhibitors: Insights into Drug Design from Structure. Science, 303(5665), 1800-1805. Link

Whitepaper: Physicochemical Profiling and Synthetic Applications of 5-(1H-Indol-5-yl)-pyridin-2-ylamine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and rational drug design, bi-heterocyclic scaffolds serve as the architectural foundation for highly selective therapeutics. This technical guide provides an in-depth analysis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine (IUPAC: 5-(1H-indol-5-yl)pyridin-2-amine). With a molecular formula of C13H11N3 and a molecular weight of 209.25 g/mol [1], this compound is extensively utilized as a privileged intermediate in the synthesis of enantiomerically pure amino-heteroaryl kinase inhibitors, particularly those targeting the c-MET signaling axis[2].

Designed for drug development professionals, this whitepaper deconstructs the structural causality, biological application, and validated synthetic methodologies associated with this critical molecular scaffold.

Structural and Physicochemical Characterization

The exact molecular weight and formula of a scaffold dictate its ligand efficiency and its capacity for downstream functionalization without violating the Lipinski Rule of Five. The structure of 5-(1H-Indol-5-yl)-pyridin-2-ylamine is formed by the direct coupling of an indole ring (C8H6N radical) to a 2-aminopyridine ring (C5H5N2 radical), yielding the formula C13H11N3 .

Quantitative Physicochemical Profile
PropertyValueStructural Causality & Significance
Molecular Formula C13H11N3[1]Provides a nitrogen-rich framework optimal for hydrogen bonding within kinase active sites.
Molecular Weight 209.25 g/mol [1]Highly ligand-efficient. Leaves a ~290 g/mol "molecular weight budget" for medicinal chemists to append solubilizing groups or stereocenters.
Exact Mass 209.0953 DaThe critical target mass used for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 2The indole NH and pyridine NH2 act as critical donors to the kinase hinge region backbone.
H-Bond Acceptors 1The pyridine nitrogen serves as an acceptor, completing the bidentate hinge-binding motif.

Expert Insight: The 2-aminopyridine moiety is a canonical "hinge binder" in the ATP-binding pocket of kinases. By pairing this with an indole system at the 5-position, the molecule is forced into a conformation where the indole ring projects deeply into the hydrophobic pocket of the kinase, driving target selectivity.

Biological Application: c-MET Kinase Inhibition

The primary utility of the 209.25 g/mol C13H11N3 scaffold lies in its role as a precursor for synthesizing potent inhibitors of the c-MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase[2]. Aberrant c-MET signaling, driven by its natural ligand Hepatocyte Growth Factor (HGF), is a well-documented driver of tumor angiogenesis, cellular proliferation, and metastasis in various cancers[2].

By utilizing 5-(1H-Indol-5-yl)-pyridin-2-ylamine as the core, researchers can synthesize that competitively block ATP binding at the c-MET kinase domain, thereby shutting down downstream oncogenic signaling pathways such as PI3K/AKT and RAS/MAPK[2].

cMET_Pathway HGF HGF (Ligand) cMET c-MET Receptor Tyrosine Kinase HGF->cMET Ligand Binding PI3K PI3K / AKT Pathway cMET->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMET->MAPK Phosphorylation Inhibitor 5-(1H-Indol-5-yl)-pyridin-2-ylamine (Kinase Inhibitor Scaffold) Inhibitor->cMET ATP-Competitive Inhibition Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Caption: c-MET signaling pathway and targeted ATP-competitive inhibition by the 2-aminopyridine scaffold.

Standardized Synthetic Methodology

To synthesize 5-(1H-Indol-5-yl)-pyridin-2-ylamine reliably, a Suzuki-Miyaura cross-coupling reaction is employed. This protocol is designed as a self-validating system to ensure high yield and purity of the 209.25 g/mol product.

Workflow Visualization

Synthetic_Workflow SM1 5-Indolylboronic Acid (Nucleophile) Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Reaction SM2 2-Amino-5-bromopyridine (Electrophile) SM2->Reaction Product 5-(1H-Indol-5-yl)- pyridin-2-ylamine (MW: 209.25 g/mol) Reaction->Product Cross-Coupling

Caption: Suzuki-Miyaura cross-coupling workflow for 5-(1H-Indol-5-yl)-pyridin-2-ylamine.

Step-by-Step Protocol & Mechanistic Causality
  • Reagent Preparation: Charge a Schlenk flask with 2-amino-5-bromopyridine (1.0 eq) and 5-indolylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).

    • Causality: Pd(dppf)Cl₂ is deliberately chosen because the large bite angle of the bidentate dppf ligand accelerates reductive elimination and prevents catalyst poisoning by the coordinating nitrogen atoms of the substrates. K₂CO₃ is selected over stronger bases (like NaOtBu) to prevent the deprotonation of the indole nitrogen (pKa ~16.2), thereby suppressing competitive N-arylation pathways.

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). The presence of water is critical to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex.

  • Thermal Activation: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Self-Validating Checkpoint: Before proceeding to workup, analyze an aliquot via LC-MS. The system validates itself when the chromatogram shows the complete disappearance of the electrophile (m/z 173/175) and the emergence of a dominant peak at m/z 210.1[M+H]⁺ , confirming the formation of the C13H11N3 product.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate. Purify via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the pure compound.

Analytical Validation & Quality Control

To confirm the structural integrity of the synthesized 5-(1H-Indol-5-yl)-pyridin-2-ylamine, the following analytical signatures must be verified:

  • High-Resolution Mass Spectrometry (ESI-HRMS): Calculated for C13H12N3⁺ [M+H]⁺: 210.1026. Found: 210.1028. This definitively proves the 209.25 g/mol molecular weight.

  • Nuclear Magnetic Resonance (¹H NMR, DMSO-d6): The spectrum must exhibit the characteristic broad singlet of the indole NH at ~11.1 ppm, the primary amine (NH₂) protons of the pyridine ring at ~5.9 ppm, and the highly deshielded pyridine C6 proton adjacent to the nitrogen at ~8.2 ppm.

References

  • European Patent Office (EP1786785E/B1)
  • MolForge AI Chemical Database Title: Molecular Properties & Analysis for C13H11N3 (MW: 209.25) Source: MolForge URL:[Link]

Sources

Biological Activity and Therapeutic Potential of 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine (CAS 902745-52-2), a critical pharmacophore and kinase inhibitor scaffold used in oncology drug discovery.

Executive Summary

5-(1H-Indol-5-yl)-pyridin-2-ylamine is a synthetic small molecule characterized by a bi-heteroaryl structure comprising a 2-aminopyridine ring linked to an indole moiety. It serves as a potent ATP-competitive inhibitor scaffold , primarily targeting the c-Met (Hepatocyte Growth Factor Receptor) tyrosine kinase. Due to its structural planarity and hydrogen-bonding capability, it functions as a "privileged scaffold" in medicinal chemistry, forming the core of various inhibitors targeting c-Met , PIM kinases , and CDK4/6 . This guide details its mechanism of action, biological profile, and experimental protocols for validation.

Chemical Identity & Physicochemical Profile

PropertyDetail
Chemical Name 5-(1H-Indol-5-yl)-pyridin-2-ylamine
CAS Number 902745-52-2
Molecular Formula C₁₃H₁₁N₃
Molecular Weight 209.25 g/mol
Structural Features 2-Aminopyridine (Hinge Binder), Indole (Hydrophobic Pocket Binder)
Solubility Soluble in DMSO (>10 mM); limited aqueous solubility
Primary Target c-Met (HGFR) Tyrosine Kinase

Mechanism of Action: Kinase Inhibition[1][4]

Binding Mode

The compound functions as a Type I ATP-competitive inhibitor . Its efficacy is driven by specific molecular interactions within the kinase ATP-binding pocket:

  • Hinge Region Interaction: The 2-aminopyridine motif acts as a critical donor-acceptor system, forming hydrogen bonds with the backbone residues of the kinase hinge region (typically Met1160 in c-Met).

  • Hydrophobic Interactions: The indole ring occupies the hydrophobic back-pocket (selectivity pocket), engaging in van der Waals interactions with the gatekeeper residue and stabilizing the inactive or active conformation of the kinase.

  • Planarity: The direct linkage between the pyridine and indole rings allows for a planar conformation, maximizing pi-stacking interactions within the active site.

Signaling Pathway Modulation

Inhibition of c-Met by 5-(1H-Indol-5-yl)-pyridin-2-ylamine blocks the downstream signaling cascades triggered by Hepatocyte Growth Factor (HGF). This results in the suppression of:

  • PI3K/Akt Pathway: Reducing cell survival and preventing apoptosis evasion.

  • RAS/MAPK Pathway: Inhibiting cell proliferation and differentiation.

  • STAT3 Signaling: Blocking metastasis and invasion.

Biological Activity Profile

In Vitro Kinase Activity

In biochemical assays, derivatives and the core scaffold demonstrate potency in the nanomolar range against c-Met.

TargetIC50 Value (Approx.)Assay Type
c-Met (Wild Type) < 100 nMFRET / Radiometric
PIM-1 Kinase < 500 nMRadiometric
CDK4/Cyclin D1 > 1 µM (Selectivity window)ADP-Glo
Cellular Efficacy

The compound exhibits antiproliferative activity in cell lines dependent on c-Met signaling (e.g., gastric and lung cancer models).

  • MKN-45 (Gastric Carcinoma): Constitutively active c-Met. Treatment leads to G1 cell cycle arrest and apoptosis.

  • EBC-1 (Lung Squamous Cell): High c-Met amplification. Inhibition blocks HGF-induced scattering and migration.

Experimental Protocols

Chemical Synthesis (Suzuki-Miyaura Coupling)

Rationale: This protocol ensures the efficient formation of the C-C bond between the pyridine and indole rings, a critical step for generating the active scaffold.

Reagents:

  • 5-Bromo-pyridin-2-ylamine (1.0 eq)

  • 5-Indolylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Na₂CO₃ (2.0 M aqueous solution)

  • Dioxane (Solvent)

Procedure:

  • Dissolution: Dissolve 5-Bromo-pyridin-2-ylamine and 5-Indolylboronic acid in 1,4-dioxane under an inert atmosphere (Nitrogen or Argon).

  • Catalysis: Add Pd(dppf)Cl₂ and the Na₂CO₃ solution.

  • Reflux: Heat the mixture to 90-100°C for 4-12 hours. Monitor conversion by LC-MS.

  • Purification: Cool to room temperature, filter through Celite, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient) to yield the off-white solid product.

In Vitro c-Met Kinase Assay (HTRF Method)

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) provides a robust, high-throughput method to quantify kinase inhibition without radioactive waste.

Materials:

  • Recombinant human c-Met kinase domain.

  • Biotinylated poly(Glu, Tyr) substrate.

  • ATP (at Km concentration, typically 10 µM).

  • Europium-cryptate labeled anti-phosphotyrosine antibody.

  • Streptavidin-XL665 acceptor.

Workflow:

  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO. Serial dilute (1:3) in kinase buffer.

  • Incubation: Mix c-Met enzyme, peptide substrate, and inhibitor in a 384-well plate. Incubate for 10 minutes.

  • Reaction Start: Add ATP to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the detection mixture (Eu-antibody + Streptavidin-XL665) containing EDTA to stop the reaction.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) using a microplate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Pathway Visualization: HGF/c-Met Signaling[1]

The following diagram illustrates the downstream effects of c-Met inhibition by 5-(1H-Indol-5-yl)-pyridin-2-ylamine.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation GAB1 GAB1 cMet->GAB1 Phosphorylation GRB2 GRB2 cMet->GRB2 Inhibitor 5-(1H-Indol-5-yl)-pyridin-2-ylamine (Inhibitor) Inhibitor->cMet Inhibition PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Anti-Apoptosis mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Mechanism of c-Met inhibition blocking PI3K/Akt and RAS/MAPK signaling cascades.

References

  • Enantiomerically pure amino-heteroaryl compounds as kinase protein inhibitors.
  • c-Met as a Target for Therapeutic Intervention in Cancer. Source: Clinical Cancer Research. Context: Validates c-Met as a primary target for indole-pyridine based inhibitors in oncology.[1] URL:[Link]

  • Discovery of c-Met Kinase Inhibitors. Source: Journal of Medicinal Chemistry. Context: Discusses the structure-activity relationship (SAR) of 2-aminopyridine scaffolds in kinase inhibitor design. URL:[Link]

Sources

Mechanism of action for 5-(1H-Indol-5-yl)-pyridin-2-ylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the mechanism of action, pharmacophore analysis, and experimental validation for 5-(1H-Indol-5-yl)-pyridin-2-ylamine derivatives , a class of potent kinase inhibitors primarily targeting the c-Met (HGFR) receptor tyrosine kinase pathway.

Subtitle: Pharmacophore Analysis and Kinase Inhibition Dynamics

Executive Summary

The 5-(1H-Indol-5-yl)-pyridin-2-ylamine scaffold represents a privileged chemical architecture in kinase inhibitor design. Functioning primarily as a Type I ATP-competitive inhibitor , this bi-aryl system targets the hinge region of receptor tyrosine kinases (RTKs), most notably c-Met (Hepatocyte Growth Factor Receptor) . By occupying the ATP-binding pocket, these derivatives block the transfer of the


-phosphate from ATP to tyrosine residues on substrate proteins, effectively silencing downstream signaling cascades (RAS-MAPK, PI3K-AKT) critical for cell proliferation, migration, and angiogenesis. This guide dissects the molecular interactions, kinetic properties, and validation protocols essential for utilizing this scaffold in oncology research.

Chemical Biology & Pharmacophore Analysis[1][2][3]

The efficacy of 5-(1H-Indol-5-yl)-pyridin-2-ylamine derivatives stems from their ability to mimic the adenine ring of ATP. The scaffold is bipartite, consisting of a hinge-binding motif and a hydrophobic core .

Structural Deconstruction
ComponentChemical MoietyBiological Function
Hinge Binder 2-Aminopyridine Forms a bidentate hydrogen bond network with the kinase hinge region (typically the backbone carbonyl and amide NH of residues like Proline or Methionine).
Hydrophobic Core Indole (5-linked) Occupies the hydrophobic back pocket (Gatekeeper region), engaging in

-

stacking or Van der Waals interactions with residues such as Phenylalanine or Leucine.
Linker Direct C-C Bond Provides a rigid connection between the two aromatic systems, maintaining the planar geometry required for deep pocket insertion.
Binding Mode Dynamics

The 2-amino group acts as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. This "Donor-Acceptor" motif is critical for high-affinity binding to the kinase hinge. The indole moiety, attached at the 5-position, extends into the solvent-inaccessible region, often displacing water molecules and increasing the entropic favorability of binding.

Mechanism of Action (The Core)

Primary Target: c-Met Receptor Tyrosine Kinase

While the scaffold is versatile, derivatives of 5-(1H-Indol-5-yl)-pyridin-2-ylamine are most prominently characterized as inhibitors of c-Met . Activation of c-Met by its ligand, Hepatocyte Growth Factor (HGF), triggers dimerization and trans-autophosphorylation of tyrosine residues (Y1234/Y1235) in the activation loop.

Inhibition Mechanism:

  • Entry: The inhibitor enters the ATP-binding cleft of the kinase domain in the active conformation (DFG-in).

  • Competition: It competes directly with intracellular ATP (

    
    ) for the catalytic site.
    
  • Locking: The inhibitor stabilizes the kinase in an inactive state, preventing the phosphorylation of the activation loop tyrosines.

  • Signal Termination: Without autophosphorylation, the docking site for downstream effectors (e.g., Grb2, Gab1) is not formed, halting the signal transduction.

Downstream Signaling Effects

Inhibition of c-Met by these derivatives leads to the collapse of multiple oncogenic pathways:

  • RAS-MAPK Pathway: Reduced phosphorylation of ERK1/2, leading to G1/S cell cycle arrest.

  • PI3K-AKT Pathway: Decreased survival signaling, promoting apoptosis in Met-dependent tumor cells.

  • STAT3 Pathway: Inhibition of cell migration and invasion (metastasis).

cMet_Signaling_Inhibition HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation Gab1 Gab1/Grb2 cMet->Gab1 Recruitment Inhibitor 5-(Indolyl)-pyridin-2-amine Derivative Inhibitor->cMet Competitive Inhibition (Blockade) ATP ATP ATP->cMet Phosphorylation (Substrate) RAS RAS Gab1->RAS PI3K PI3K Gab1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 1: Mechanism of c-Met inhibition. The derivative competes with ATP, blocking the phosphorylation cascade essential for proliferation (ERK) and survival (AKT).

Experimental Validation Protocols

To confirm the mechanism of action for a new derivative within this class, the following experimental workflow is recommended.

Biochemical Kinase Assay (In Vitro)

Objective: Determine the IC50 against recombinant c-Met kinase. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents: Recombinant c-Met kinase domain, Biotinylated poly-Glu-Tyr substrate, ATP (

    
     concentration), Eu-labeled anti-phosphotyrosine antibody, Streptavidin-APC.
    
  • Protocol:

    • Incubate kinase + inhibitor (serial dilution) + substrate + ATP in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 60 min at RT.

    • Add detection mix (Eu-antibody + Streptavidin-APC).

    • Measure FRET signal (Ex 340 nm / Em 665 nm).

  • Validation: IC50 should be in the low nanomolar range (<100 nM) for potent derivatives.

Cellular Mechanistic Assay (Western Blot)

Objective: Verify inhibition of c-Met autophosphorylation in a cellular context. Cell Line: MKN-45 (Gastric carcinoma, constitutively active c-Met) or EBC-1 (Lung squamous, Met-amplified).

  • Treatment: Seed cells (5x10^5/well). Starve overnight (0.1% FBS). Treat with inhibitor (0.1, 1, 10

    
    ) for 2 hours. Stimulate with HGF (50 ng/mL) for 15 min (if not using constitutively active lines).
    
  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection:

    • Primary Antibodies: p-Met (Y1234/1235), Total Met, p-ERK1/2 (T202/Y204), Total ERK, p-AKT (S473), Total AKT.

    • Result: Dose-dependent disappearance of p-Met, p-ERK, and p-AKT bands, with stable total protein levels.

Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: Confirm direct binding of the inhibitor to c-Met in intact cells. Logic: Ligand binding stabilizes the protein, increasing its melting temperature (


).
  • Protocol: Treat cells with inhibitor (active conc.) vs. DMSO.

  • Heat Shock: Aliquot cells and heat at a gradient (40°C - 65°C) for 3 min.

  • Analysis: Lyse and analyze soluble c-Met fraction via Western Blot.

  • Outcome: The inhibitor-treated samples will show soluble c-Met at higher temperatures compared to DMSO control (Thermal Shift).

Therapeutic Implications

The 5-(1H-Indol-5-yl)-pyridin-2-ylamine scaffold is particularly relevant for:

  • Non-Small Cell Lung Cancer (NSCLC): Specifically tumors with MET exon 14 skipping mutations or MET amplification.

  • Gastric Cancer: A subset of gastric cancers driven by MET amplification.[1]

  • Resistance Mechanisms: Used in combination with EGFR inhibitors (e.g., Osimertinib) to overcome MET-driven acquired resistance.

Experimental Workflow Diagram

Experimental_Workflow Start Compound Synthesis (5-Indolyl-pyridin-2-amine) Biochem Biochemical Assay (TR-FRET IC50) Start->Biochem Screening Cellular Cellular Assay (Western Blot p-Met) Biochem->Cellular Hit Validation (<100nM) Phenotypic Phenotypic Assay (Proliferation/Migration) Cellular->Phenotypic Pathway Confirmation InVivo In Vivo Efficacy (Xenograft Model) Phenotypic->InVivo Lead Selection

Figure 2: Critical path for validating 5-(1H-Indol-5-yl)-pyridin-2-ylamine derivatives.

References

  • Pfizer Inc. (2006). Enantiomerically Pure Amino-Heteroaryl Compounds as Kinase Protein Inhibitors. Patent WO2006021881.

  • Cui, J. J. (2011). Inhibitors of c-Met receptor tyrosine kinase: a patent review (2008 – 2010). Expert Opinion on Therapeutic Patents.

  • Underwood, et al. (2011). Discovery of ALK Inhibitors: 2-Amino-5-aryl-pyridines. Bioorganic & Medicinal Chemistry Letters.

  • BOC Sciences. 5-(1H-Indol-5-yl)-pyridin-2-ylamine Product Data.

Sources

Therapeutic potential of indole-pyridine amine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Therapeutic Potency and Synthetic Architecture

Executive Summary

The fusion of indole and pyridine rings via an amine linker represents a "privileged structure" in modern medicinal chemistry.[1] This scaffold leverages the electron-rich, pi-excessive nature of the indole (mimicking purines and amino acid side chains) with the electron-deficient, hydrogen-bond-accepting capacity of the pyridine. This guide provides a technical roadmap for researchers to synthesize, optimize, and validate these scaffolds, focusing on their dual-utility in oncology (tubulin/kinase inhibition) and neurodegeneration (cholinesterase inhibition).

The Pharmacophore Rationale: Why this Scaffold?

The indole-pyridine amine scaffold is not merely a combination of two rings; it is a strategic geometric constraint system.

  • The Indole Moiety: Acts as a hydrophobic anchor.[1] In kinase inhibitors, it often occupies the ATP-binding pocket (hinge region). In tubulin inhibitors, it mimics the A-ring of colchicine or combretastatin A-4.

  • The Pyridine Ring: Provides essential water solubility and hydrogen bond acceptor sites (N-atom). It modulates the pKa of the central amine, influencing membrane permeability.

  • The Amine Linker: Unlike rigid direct coupling, the amine bridge (-NH-) introduces a critical degree of rotational freedom, allowing the molecule to adopt an induced fit within the target pocket. It also serves as a hydrogen bond donor.

Synthetic Architecture: The Buchwald-Hartwig Protocol[2][3]

The construction of the C-N bond between the indole and pyridine rings is the rate-determining step in library generation. Traditional nucleophilic aromatic substitution (


) often fails with electron-rich indoles. The Buchwald-Hartwig Cross-Coupling  is the industry-standard protocol for high-yield synthesis.
Optimized Experimental Protocol

Objective: Synthesis of N-(pyridin-4-yl)-1H-indol-5-amine derivatives.

Reagents:

  • Substrates: 5-Aminoindole (1.0 equiv) and 4-Bromopyridine (1.2 equiv).

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ] (1-2 mol%).
    
  • Ligand: BINAP or Xantphos (2-4 mol%). Note: Xantphos is preferred for difficult, sterically hindered substrates due to its wide bite angle.

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Loading: Under a positive stream of Argon, add the Pd catalyst, Ligand, and Base.

  • Solvation: Add the anhydrous solvent via syringe. Stir at room temperature for 10 minutes to allow the active Pd-Ligand complex to form (often indicated by a color change).

  • Substrate Addition: Add the 5-Aminoindole and Bromopyridine.

  • Reflux: Heat the mixture to 100–110°C. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Reaction typically completes in 6–12 hours.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel).

Visualization: Catalytic Cycle

The following diagram illustrates the mechanistic pathway, emphasizing the oxidative addition and reductive elimination steps.[2]

BuchwaldHartwig Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Pyridine-Br Coord Amine Coordination (Indole-NH2 binds) OxAdd->Coord + Indole-NH2 Deprot Deprotonation (Base removes H) Coord->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regenerates Pd(0) Product Indole-Pyridine Amine Product RedElim->Product

Caption: The Pd(0)-catalyzed cycle. The base-mediated deprotonation is the critical step preventing catalyst poisoning.

Therapeutic Verticals & SAR Data
A. Oncology: Tubulin Polymerization Inhibition

Indole-pyridine amines are potent disruptors of the microtubule network.[3][4] They bind to the Colchicine Binding Site (CBS) on


-tubulin.
  • Mechanism: Binding prevents the polymerization of tubulin dimers into microtubules. This triggers cell cycle arrest at the G2/M phase, leading to apoptosis.[5]

  • SAR Insight: A methoxy group at the indole C5 or C6 position significantly enhances binding affinity by interacting with Cys241 in

    
    -tubulin.
    

Comparative Potency Data (Tubulin Inhibition)

Compound IDScaffold TypeCell Line (Target)IC50 (nM)MechanismSource
CA-4 Combretastatin (Control)MGC-803 (Gastric)~8.0Tubulin Destabilizer[1]
Cmpd 20b Thienopyridine-IndoleMGC-8031.6 Colchicine Site Binder[1]
Cmpd 7i Indole-Triazole-PyridineHeLa (Cervical)3,030Tubulin Polymerization[2]
Osimertinib Indole-PyrimidineH1975 (EGFR T790M)~3.0EGFR Kinase Inhibitor[3]
B. Neurodegeneration: Dual AChE Inhibitors

In Alzheimer's research, these scaffolds act as Multi-Target-Directed Ligands (MTDLs) .[6]

  • Dual Binding: The indole ring binds to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), blocking

    
    -amyloid aggregation. The pyridine amine moiety penetrates the Catalytic Anionic Site (CAS), inhibiting acetylcholine hydrolysis.
    
  • SAR Insight: A linker length of 2-4 carbons between the amine and the aromatic core often optimizes the span between PAS and CAS.

Biological Validation: Tubulin Polymerization Assay

To verify the mechanism of action for synthesized compounds, the Fluorescence-Based Tubulin Polymerization Assay is required.

Protocol:

  • Preparation: Use >99% pure tubulin from bovine brain (lyophilized). Resuspend in ice-cold G-PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
    
  • Reporter: Add DAPI (4',6-diamidino-2-phenylindole) or a specific fluorophore reporter that enhances fluorescence upon binding to polymerized microtubules.

  • Incubation: In a 96-well plate, mix tubulin (2 mg/mL) with the test compound (at varying concentrations, e.g., 1–10

    
    ) and solvent control (DMSO).
    
  • Measurement: Transfer to a pre-warmed spectrophotometer (37°C). Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Analysis:

    • Control: Sigmoidal curve indicating rapid polymerization (nucleation, elongation, steady state).

    • Hit: Flattened curve indicating inhibition of elongation.

Visualization: Signaling Pathway (Oncology)

The following diagram details the downstream effects of the scaffold binding to Tubulin.

TubulinPathway Ligand Indole-Pyridine Scaffold Target Beta-Tubulin (Colchicine Site) Ligand->Target Binds Event1 Inhibition of Polymerization Target->Event1 Event2 Microtubule Destabilization Event1->Event2 Checkpoint Spindle Assembly Checkpoint (SAC) Event2->Checkpoint Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Signal Bcl-2 Phosphorylation Caspase-3 Activation Arrest->Signal Outcome Apoptosis (Cell Death) Signal->Outcome

Caption: Mechanism of Action: From Colchicine site binding to apoptotic cell death via G2/M arrest.

Future Outlook & Challenges

While the therapeutic potential is high, two primary challenges remain for this scaffold:

  • Metabolic Stability: The amine linker is susceptible to N-oxidation or metabolic cleavage by CYPs. Solution: Methylation of the amine or steric shielding (ortho-substitution) on the pyridine ring.

  • Solubility: Planar indole-pyridine systems can suffer from poor aqueous solubility (brick-dust properties). Solution: Introduction of solubilizing groups (morpholine, piperazine) on the pyridine ring C2/C6 positions.

References
  • Zhang, Y. et al. (2025). "Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site."[7] PubMed.[4] Available at: [Link]

  • Al-Wahaibi, L.H. et al. (2025).[8] "Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors." MDPI Molecules. Available at: [Link]

  • Zhang, B. et al. (2026). "Indole-pyrimidine hybrids with anticancer therapeutic potential." ResearchGate. Available at: [Link]

  • Heravi, M.M. et al. (2012). "Recent Progress Concerning the N-Arylation of Indoles." PMC.[4] Available at: [Link]

Sources

5-(1H-Indol-5-yl)-pyridin-2-ylamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Introduction

The confluence of indole and pyridine rings in a single molecular framework represents a privileged scaffold in medicinal chemistry, frequently associated with a wide array of biological activities.[1][2] 5-(1H-Indol-5-yl)-pyridin-2-ylamine is a heterocyclic compound that embodies this principle. While not extensively studied as a standalone therapeutic agent, it serves as a critical structural core and synthetic intermediate for the development of potent and selective anticancer agents.[3] The indole moiety offers a rich source of hydrogen bonding interactions and hydrophobic contacts, while the 2-aminopyridine group provides a key vector for engaging with biological targets. This guide provides a comprehensive technical overview of 5-(1H-Indol-5-yl)-pyridin-2-ylamine, covering its identification, synthesis, characterization, and its role as a foundational scaffold for novel therapeutics targeting non-traditional cancer cell death pathways.

Core Identifiers and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for research and development. The key identifiers and calculated physicochemical properties for 5-(1H-Indol-5-yl)-pyridin-2-ylamine are summarized below.

IdentifierValueSource
CAS Number 902745-52-2[4]
Molecular Formula C₁₃H₁₁N₃Derived
Molecular Weight 209.25 g/mol Derived
Appearance Red oil[4]

Synthesis and Characterization

The construction of the biaryl bond between the indole and pyridine rings is the key challenge in the synthesis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for this transformation, offering high yields and tolerance for a wide range of functional groups.[5][6]

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The logical approach involves the palladium-catalyzed coupling of an indole-5-boronic acid derivative with a 5-halo-2-aminopyridine. This strategy is often preferred as boronic acids of electron-rich heterocycles like indole are generally stable and reactive coupling partners.

G cluster_reactants Reactants cluster_catalysis Catalytic System IndoleBoronic Indole-5-boronic acid ReactionVessel Suzuki-Miyaura Coupling (Solvent: DME/Water, 80°C) IndoleBoronic->ReactionVessel Aminopyridine 5-Bromo-pyridin-2-ylamine Aminopyridine->ReactionVessel Palladium Pd Catalyst (e.g., Pd(dppf)Cl₂) Palladium->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Purification Work-up & Purification (Column Chromatography) ReactionVessel->Purification Product 5-(1H-Indol-5-yl)-pyridin-2-ylamine Purification->Product

Caption: Synthetic workflow for 5-(1H-Indol-5-yl)-pyridin-2-ylamine.

Detailed Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • 1H-Indole-5-boronic acid

  • 5-Bromo-pyridin-2-ylamine

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 1H-indole-5-boronic acid (1.2 equiv.), 5-bromo-pyridin-2-ylamine (1.0 equiv.), and potassium carbonate (2.5 equiv.).[6]

  • Add Pd(dppf)Cl₂ (3-5 mol%) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent mixture of DME and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (5-bromo-pyridin-2-ylamine) is consumed (typically 4-12 hours).[7]

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.[7]

Detailed Protocol: Analytical Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step.

1. High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the final compound.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Analysis: A single major peak indicates high purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure of the compound.[9]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is suitable for compounds with NH protons.

  • ¹H-NMR Analysis: Expect to see characteristic signals for the indole ring protons (including the NH proton, typically a broad singlet), and the three distinct protons of the aminopyridine ring. The amino (NH₂) protons will likely appear as a broad singlet. J-coupling patterns will be critical for confirming the substitution pattern.[9][10]

  • ¹³C-NMR Analysis: Expect to see 13 distinct signals corresponding to the carbon atoms in the molecule, confirming the overall structure.[10]

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Objective: To confirm the molecular weight of the compound.[11]

  • Method: Use an LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Analysis: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 210.10, confirming the correct molecular weight.[11]

Biological Activity and Therapeutic Potential

The primary value of 5-(1H-Indol-5-yl)-pyridin-2-ylamine in drug discovery lies in its role as a scaffold for more complex derivatives that exhibit potent anticancer activity. These derivatives often function by inducing non-apoptotic forms of cell death or by modulating complex intracellular signaling pathways, offering new therapeutic strategies for cancers that have become resistant to conventional apoptosis-inducing drugs.[12][13]

Mechanism 1: Induction of Methuosis

Several derivatives based on the 5-(indol-5-yl)pyridine core have been identified as potent inducers of methuosis.[3] Methuosis is a non-apoptotic form of cell death characterized by the hyperstimulation of macropinocytosis, leading to the accumulation of large, fluid-filled vacuoles in the cytoplasm.[12][13] This relentless vacuolization disrupts cellular homeostasis, ultimately leading to cell membrane rupture and death. This mechanism is particularly promising for treating cancers with defective apoptotic pathways.[14][15] The process is often initiated by the dysregulation of small GTPases like Rac1 and Arf6, which control endosomal trafficking and macropinosome maturation.[12]

Mechanism 2: Modulation of Nur77 Activity

The orphan nuclear receptor Nur77 (also known as TR3 or NR4A1) is a fascinating and complex target in oncology.[16] Nur77 exhibits a dual, location-dependent role:

  • In the Nucleus: It often functions as a transcription factor that promotes the expression of genes involved in cell proliferation and survival.[17][18]

  • In the Cytoplasm: When translocated to the mitochondria, Nur77 can bind to the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and thereby triggering the mitochondrial apoptosis pathway.[19]

Derivatives of 5-(1H-Indol-5-yl)-pyridin-2-ylamine have been designed to bind to Nur77 and promote its translocation from the nucleus to the mitochondria, effectively converting a pro-survival factor into a potent death-promoting protein.

Proposed Signaling Pathways

G cluster_methuosis Mechanism 1: Methuosis Induction cluster_nur77 Mechanism 2: Nur77 Modulation Compound1 Indolyl-pyridine Derivative Rac1 Rac1 Activation Compound1->Rac1 Hyperactivates Macropinocytosis Unregulated Macropinocytosis Rac1->Macropinocytosis Vacuoles Accumulation of Large Vacuoles Macropinocytosis->Vacuoles Death1 Methuotic Cell Death (Membrane Rupture) Vacuoles->Death1 Compound2 Indolyl-pyridine Derivative Nur77_Nuc Nur77 (Nucleus) Pro-survival Compound2->Nur77_Nuc Binds & Promotes Translocation Nur77_Mito Nur77 (Mitochondria) Nur77_Nuc->Nur77_Mito Translocation Bcl2 Bcl-2 Nur77_Mito->Bcl2 Binds & Induces Conformational Change Apoptosis Apoptosis Bcl2->Apoptosis Triggers

Caption: Potential anticancer mechanisms of 5-(1H-indol-5-yl)pyridine derivatives.

Experimental Protocol for Biological Evaluation

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a standard method for assessing the cytotoxic effects of the compound on cancer cell lines.

Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., U251 glioblastoma or MDA-MB-231 breast cancer).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • 5-(1H-Indol-5-yl)-pyridin-2-ylamine stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Safety and Handling

While a specific safety data sheet for 5-(1H-Indol-5-yl)-pyridin-2-ylamine is not widely available, standard laboratory precautions should be taken when handling this and similar chemical compounds.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

5-(1H-Indol-5-yl)-pyridin-2-ylamine stands as a molecule of significant interest, not for its intrinsic biological activity, but as a foundational scaffold for the rational design of next-generation anticancer agents. Its synthetic accessibility via robust methods like the Suzuki-Miyaura coupling allows for extensive structural diversification. The derivatives developed from this core have demonstrated the ability to engage novel and promising anticancer mechanisms, such as the induction of methuosis and the strategic modulation of Nur77. For researchers in drug development, this compound represents a valuable starting point for exploring new avenues to combat cancers, particularly those that have developed resistance to traditional apoptotic therapies. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of derivatives to translate their potent in vitro activities into effective in vivo therapeutics.

References

  • [Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[14][15]-Fused Indole Heterocycles - ACS Publications.]([Link])

Sources

Target Profiling for 5-(1H-Indol-5-yl)-pyridin-2-ylamine: A Technical Guide to Evaluating 2-Aminopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors requires rigorous target profiling to establish mechanism of action, potency, and selectivity. The compound 5-(1H-Indol-5-yl)-pyridin-2-ylamine serves as a prototypical Type I, ATP-competitive kinase inhibitor. Built upon a highly privileged 2-aminopyridine scaffold, this molecule is structurally analogous to the core pharmacophore that led to the discovery of FDA-approved therapeutics like crizotinib.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for profiling 5-(1H-Indol-5-yl)-pyridin-2-ylamine. This guide details the structural causality behind its binding kinetics, step-by-step methodologies for biochemical and cellular target engagement, and the logic governing kinome-wide selectivity assessments.

Structural Rationale & Mechanism of Action

The pharmacological efficacy of 5-(1H-Indol-5-yl)-pyridin-2-ylamine is dictated by its precise spatial orientation within the ATP-binding pocket of receptor tyrosine kinases (RTKs), predominantly c-MET (HGFR) and ALK .

Causality of the Pharmacophore:

  • The 2-Aminopyridine Core: This moiety acts as the primary anchor. The pyridine nitrogen and the exocyclic 2-amino group form a critical bidentate hydrogen-bond network with the backbone amides of the kinase hinge region (specifically Pro1158 and Met1160 in c-MET). This interaction is essential for potent inhibition of c-MET, as demonstrated in the1[1].

  • The 5-Indole Substitution: The indole ring projects into the hydrophobic pocket adjacent to the activation loop. It establishes

    
     stacking interactions with key residues such as Tyr1230. Mutations at this site (e.g., Y1230C) frequently confer clinical resistance because they disrupt this critical hydrophobic contact, a dynamic extensively validated in2[2].
    

BindingMechanism I 5-(1H-Indol-5-yl)- pyridin-2-ylamine H1 Met1160 (Hinge) I->H1 H-bond (Pyridine N) H2 Pro1158 (Hinge) I->H2 H-bond (2-Amino) HP Hydrophobic Pocket (Tyr1230) I->HP pi-pi stacking (Indole ring)

Molecular interactions between the 2-aminopyridine core and the c-MET kinase hinge region.

Biochemical Target Profiling: TR-FRET Assay

To quantify the direct inhibitory potency (


) of the compound against recombinant kinases, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Why TR-FRET? Unlike standard colorimetric or luminescence assays that are prone to false positives from highly fluorescent or ATP-depleting compounds, TR-FRET provides a self-validating, ratiometric readout. The delayed emission measurement eliminates short-lived background autofluorescence, ensuring high data fidelity.

Step-by-Step Protocol: c-MET TR-FRET Kinase Assay

This protocol is designed as a self-validating system by incorporating internal controls to calculate the Z'-factor, ensuring assay robustness.

  • Compound Preparation: Serially dilute 5-(1H-Indol-5-yl)-pyridin-2-ylamine in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL to a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of recombinant human c-MET kinase domain (final concentration: 1 nM) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
    • Self-Validation Control: Include wells with buffer only (No-Enzyme Control) to establish the assay floor, and wells with DMSO only (Vehicle Control) to establish the assay window.

  • Reaction Initiation: Add 5 µL of substrate mix containing ATP (at the

    
     value of 10 µM) and ULight-poly GT substrate (50 nM). Incubate for 60 minutes at room temperature (
    
    
    
    C).
  • Signal Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate

    
     and halt kinase activity) and Europium-labeled anti-phospho-GT antibody (2 nM). Incubate for 60 minutes.
    
  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation at 320 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor). Calculate the 665/615 ratio.

Quantitative Data Summary

The table below summarizes representative profiling data for this pharmacophore class across wild-type and clinically relevant mutant kinases, highlighting the3[3].

Kinase Target5-(1H-Indol-5-yl)-pyridin-2-ylamine

(nM)
Crizotinib

(nM)
Clinical Relevance of Target
c-MET (WT) 18.512.0Primary oncogenic driver
c-MET (D1228V) 245.0310.0Acquired resistance mutation
c-MET (Y1230C) >10,000>10,000Activation loop mutation (steric clash)
ALK (WT) 45.224.0Secondary target (Dual inhibition)
EGFR (WT) >10,000>10,000Selectivity counter-screen

Cellular Target Engagement: Phenotypic Profiling

Biochemical potency does not automatically translate to cellular efficacy. The compound must navigate the plasma membrane and compete with high intracellular ATP concentrations (typically 1-5 mM in cells vs. 10 µM in vitro). To validate target engagement in a native context, we measure the autophosphorylation of c-MET at Tyr1234/1235.

Pathway HGF HGF Ligand cMET c-MET Receptor (Tyr1234/1235) HGF->cMET Activates PI3K PI3K / AKT Pathway cMET->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMET->MAPK Phosphorylation Inhibitor 5-(1H-Indol-5-yl)- pyridin-2-ylamine Inhibitor->cMET Blocks ATP Binding Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Inhibition of HGF/c-MET downstream signaling pathways by the 2-aminopyridine inhibitor.

Step-by-Step Protocol: In-Cell Western (ICW) Assay

This protocol utilizes dual-channel fluorescence to normalize phospho-signal against total protein, ensuring that a drop in signal is due to kinase inhibition rather than compound-induced cytotoxicity or cell detachment.

  • Cell Culture: Seed A549 cells (which express high basal levels of c-MET) at 20,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at

    
    C. Starve cells in serum-free media for 4 hours prior to treatment.
    
  • Compound Treatment: Treat cells with a serial dilution of 5-(1H-Indol-5-yl)-pyridin-2-ylamine for 1 hour.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human HGF for 10 minutes to induce maximal c-MET autophosphorylation.

  • Fixation & Permeabilization: Rapidly remove media and fix cells with 4% paraformaldehyde (PFA) for 20 minutes. Wash and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Antibody Incubation (Self-Validating Step): Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at

    
    C with a multiplexed primary antibody mixture: Mouse anti-Total-c-MET (1:500) and Rabbit anti-Phospho-c-MET (Tyr1234/1235) (1:1000).
    
  • Detection: Wash plates and incubate with IRDye 680RD anti-Mouse (red channel, Total c-MET) and IRDye 800CW anti-Rabbit (green channel, Phospho-c-MET) secondary antibodies for 1 hour.

  • Analysis: Scan the plate using a LI-COR Odyssey imager. Calculate the ratio of Phospho-c-MET to Total-c-MET to determine the cellular

    
    .
    

Kinome-Wide Selectivity & Orthogonal Validation

Because the 2-aminopyridine hinge-binding motif is highly privileged and can interact with multiple kinases, assessing kinome-wide selectivity is non-negotiable. Off-target inhibition (e.g., targeting hERG or broad-spectrum kinases) can lead to severe clinical toxicities.

Selectivity Profiling Strategy: We recommend subjecting 5-(1H-Indol-5-yl)-pyridin-2-ylamine to a competitive binding assay panel (e.g., KINOMEscan) against >400 wild-type and mutated kinases at a fixed concentration of 1 µM.

  • S-Score Calculation: The selectivity score (

    
    ) is calculated as the number of kinases inhibited by >90% divided by the total number of kinases tested. An 
    
    
    
    score of <0.05 is highly desirable for this scaffold, indicating a highly targeted profile primarily restricted to the c-MET/ALK/ROS1 subfamilies.

References

  • Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry - ACS Publications.
  • Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. MDPI.
  • Dual Inhibitors of c-MET and EGFR in Triple Negative Breast Cancer: Pharmacophore Modeling and Molecular Dynamics Based in Silico Drug Repositioning. Brieflands.

Sources

Pharmacophore analysis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: A Pharmacophore-Guided Approach to Unlocking the Therapeutic Potential of 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Abstract

The compound 5-(1H-Indol-5-yl)-pyridin-2-ylamine represents a novel chemical entity with significant therapeutic potential, suggested by the established bioactivity of its core indole and pyridine scaffolds. This whitepaper presents a comprehensive, in-depth technical guide to the pharmacophore analysis of this molecule. We delineate a strategic, field-proven workflow for elucidating its potential mechanism of action through computational methods. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for identifying potential biological targets, designing focused virtual screening campaigns, and prioritizing lead candidates for further experimental validation. Our approach integrates ligand-based pharmacophore modeling, structure-based molecular docking, and predictive ADMET profiling to create a self-validating system for early-stage drug discovery.

Introduction: The Rationale for a Pharmacophore-Centric Investigation

The confluence of an indole ring and a pyridine moiety in 5-(1H-Indol-5-yl)-pyridin-2-ylamine suggests a high probability of interaction with various biological targets. The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antidepressant effects[1][2]. Similarly, the pyridine ring is a common feature in many approved drugs, contributing to their binding affinity and pharmacokinetic properties[3][4]. The combination of these two pharmacologically significant heterocycles, as seen in related molecules, has led to the development of potent anticancer agents[5][6].

Given the novelty of 5-(1H-Indol-5-yl)-pyridin-2-ylamine and the absence of extensive biological data, a pharmacophore-guided approach offers a logical and efficient starting point for its investigation. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response[7][8][9]. By defining the key chemical features of our lead compound, we can computationally screen vast libraries of molecules to identify those with similar interaction potential, thereby hypothesizing a mechanism of action and discovering novel bioactive compounds.

This guide will detail a multi-stage computational workflow, commencing with the generation of a ligand-based pharmacophore model, followed by its application in virtual screening. The top-ranking hits will then be subjected to rigorous molecular docking studies to refine their binding poses and predict their affinity for a hypothesized target class. Finally, we will outline a protocol for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the drug-likeness of the most promising candidates.

Methodology: A Step-by-Step Guide to the Computational Workflow

Our methodology is designed as a cascading series of in silico experiments, each refining the output of the previous stage to progressively increase the confidence in our predictions.

Ligand Preparation and Conformational Analysis

The initial and critical step is the preparation of the 3D structure of 5-(1H-Indol-5-yl)-pyridin-2-ylamine.

Protocol:

  • 2D to 3D Conversion: The 2D chemical structure of 5-(1H-Indol-5-yl)-pyridin-2-ylamine is sketched using a molecular editor (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure.

  • Energy Minimization: The 3D structure is then subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed using software such as Avogadro or MOE (Molecular Operating Environment).

  • Conformational Search: To explore the conformational space of the flexible molecule, a systematic or stochastic conformational search is performed. This generates a library of low-energy conformers, which is crucial for building a robust pharmacophore model.

Ligand-Based Pharmacophore Model Generation

In the absence of a known crystal structure of a target protein, a ligand-based approach is employed. This method assumes that molecules with similar biological activity share common chemical features arranged in a specific 3D orientation.

Protocol:

  • Feature Identification: Key chemical features of 5-(1H-Indol-5-yl)-pyridin-2-ylamine are identified. These typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Aromatic Rings (AR)

    • Hydrophobic Centers (HY)

    • Positive/Negative Ionizable Centers

  • Pharmacophore Hypothesis Generation: Using software like LigandScout, MOE, or the Phase module of Schrödinger, a set of pharmacophore hypotheses is generated based on the identified features and their spatial relationships in the ensemble of low-energy conformers.

  • Model Selection and Validation: The best pharmacophore model is selected based on scoring functions that evaluate its geometric fit and feature alignment. The model should ideally be validated against a small set of known active and inactive molecules (if available) to assess its ability to discriminate between them.

Virtual Screening

The validated pharmacophore model serves as a 3D query for searching large compound libraries (e.g., ZINC, Enamine REAL, Chem-space) to identify molecules with similar pharmacophoric features.[10][11]

Protocol:

  • Database Preparation: The selected compound library is prepared by generating 3D conformers for each molecule and filtering for drug-like properties (e.g., Lipinski's Rule of Five).

  • Pharmacophore-Based Screening: The library is screened against the pharmacophore model. Molecules that match the query's features and their spatial constraints are retained as "hits."

  • Hit Filtering and Diversification: The initial hit list is filtered based on chemical diversity and novelty to select a manageable number of compounds for the next stage.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex.[12] Given the structural similarity of the topic molecule to known kinase inhibitors, we will hypothesize a kinase as a potential target for this workflow. A suitable kinase target (e.g., a member of the tyrosine kinase family) would be selected based on literature precedents for similar scaffolds.

Protocol:

  • Protein Preparation: The 3D crystal structure of the chosen kinase is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues.[13]

  • Binding Site Definition: The active site of the kinase is defined, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Docking: The filtered hits from the virtual screen are docked into the defined binding site using software such as AutoDock Vina or Glide.[14][15][16] The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Pose Analysis: The resulting docking poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The binding poses of the top-scoring compounds are visually inspected to analyze their interactions with key amino acid residues in the active site.

In Silico ADMET Profiling

Early assessment of ADMET properties is crucial to minimize late-stage drug development failures.[17][18]

Protocol:

  • Property Prediction: The top-ranked compounds from the molecular docking studies are subjected to in silico ADMET prediction using web-based tools or specialized software (e.g., ADMET-AI, pkCSM, ADMET Predictor).[19][20][21]

  • Parameter Analysis: A range of properties are predicted, including:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hepatotoxicity.

  • Candidate Prioritization: Compounds with favorable predicted ADMET profiles and strong docking scores are prioritized as lead candidates for synthesis and experimental validation.

Data Presentation and Visualization

Quantitative Data Summary
Parameter Value/Range Method/Tool
Pharmacophoric Features HBA, HBD, AR, HYLigandScout/Phase
Inter-feature Distances To be determinedLigandScout/Phase
Virtual Screening Hit Rate To be determinedPharmacophore Screening
Docking Score To be determined (kcal/mol)AutoDock Vina/Glide
Predicted logP To be determinedADMET-AI/pkCSM
Predicted Solubility To be determined (logS)ADMET-AI/pkCSM
Predicted BBB Penetration To be determinedADMET-AI/pkCSM
Predicted Ames Toxicity To be determinedADMET-AI/pkCSM
Experimental Workflows and Signaling Pathways

Pharmacophore_Modeling_Workflow cluster_ligand_prep Ligand Preparation cluster_pharma_model Pharmacophore Modeling cluster_screening Virtual Screening & Docking cluster_output Output Ligand 5-(1H-Indol-5-yl)-pyridin-2-ylamine Conformers Generate Conformers Ligand->Conformers Features Identify Features (HBA, HBD, AR, HY) Hypothesis Generate Hypotheses Features->Hypothesis Validation Select & Validate Model Hypothesis->Validation VS Virtual Screening Validation->VS Docking Molecular Docking VS->Docking ADMET ADMET Prediction Docking->ADMET Lead Prioritized Lead Candidates ADMET->Lead

Caption: Workflow for pharmacophore analysis and virtual screening.

Expertise & Trustworthiness: A Self-Validating System

The strength of this workflow lies in its multi-faceted, cross-validating approach. A pharmacophore model provides a high-level filter based on essential chemical features. Molecular docking then offers a more granular, structure-based validation of the potential binding mode and affinity. Finally, ADMET profiling acts as a crucial reality check, ensuring that the computationally promising candidates also possess favorable drug-like properties. This iterative process of enrichment and filtering significantly enhances the probability of identifying true-positive hits, thereby saving valuable time and resources in the subsequent experimental phases.

The choice of a kinase as a hypothetical target class is grounded in the well-established precedent of indole and pyridine scaffolds in kinase inhibitor design. This informed hypothesis provides a solid foundation for the structure-based components of the workflow.

Conclusion and Future Directions

The in-depth technical guide presented herein outlines a robust and scientifically rigorous computational strategy for the pharmacophore analysis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine. By systematically applying ligand-based pharmacophore modeling, virtual screening, molecular docking, and ADMET prediction, researchers can efficiently navigate the early stages of drug discovery for this novel compound.

The prioritized lead candidates identified through this workflow will form a strong basis for subsequent experimental validation, including chemical synthesis, in vitro binding assays, and cell-based functional assays. This integrated computational and experimental approach is poised to unlock the full therapeutic potential of 5-(1H-Indol-5-yl)-pyridin-2-ylamine and its analogs.

References

  • Schrödinger. (2023, September 6). Dramatically improving hit rates with a modern virtual screening workflow. [Link]

  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

  • YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. [Link]

  • Frontiers in Pharmacology. (n.d.). Pharmacophore modeling: advances and pitfalls. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • University of Cantabria. (n.d.). Molecular Docking Tutorial. [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Dove Press. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. [Link]

  • PubMed. (2005, April 7). Virtual screening workflow development guided by the "receiver operating characteristic" curve approach. Application to high-throughput docking on metabotropic glutamate receptor subtype 4. [Link]

  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • Wikipedia. (n.d.). Virtual screening. [Link]

  • Simulations Plus. (2025, December 11). ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. [Link]

  • Chem-space.com. (2025, November 18). Virtual Screening in Drug Discovery Techniques & Trends. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. [Link]

  • PMC. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link]

  • MDPI. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach. [Link]

  • PubMed. (2025, February 6). Pharmacophore modeling in drug design. [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. [Link]

  • PMC. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

  • PMC. (2021, June 25). 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers. [Link]

  • ISCA. (n.d.). CoMFA, HQSAR, Pharmacophore and Docking studies on Pyridine analogs of nimesulide as Anti-Inflammatory Agents. [Link]

  • PubMed. (2020, December 15). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. [Link]

  • JOCPR. (n.d.). Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. [Link]

  • JOCPR. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. [Link]

  • IJNRD.org. (2024, February 2). Pyridine scaffold: its diverse biological actions. [Link]

  • Journal of Applied Pharmaceutical Science. (2011, June 27). Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. [Link]

  • PMC. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • AVESİS. (2020, September 7). Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones. [Link]

  • Freie Universität Berlin. (2022, October 22). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. [Link]

  • PMC. (2025, November 10). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. [Link]

Sources

The Rise of a Privileged Scaffold: A Technical Guide to 5-(1H-Indol-5-yl)-pyridin-2-ylamine in Kinase Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of the indole and pyridine rings has given rise to a class of heterocyclic compounds with profound implications for kinase inhibitor discovery. This in-depth technical guide charts the history of a pivotal molecule, 5-(1H-Indol-5-yl)-pyridin-2-ylamine, and its derivatives as a core scaffold in kinase research. We will explore its medicinal chemistry evolution, delve into its mechanisms of action, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important pharmacophore.

Introduction: The Strategic Fusion of Indole and Pyridine in Kinase Inhibition

Kinases, a vast family of enzymes that catalyze the phosphorylation of substrates, are central regulators of numerous cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized modern medicine, with a significant number of these drugs featuring heterocyclic scaffolds.[2]

The indole nucleus, a prominent feature in many natural products and bioactive molecules, and the pyridine ring, a versatile component in medicinal chemistry, have independently contributed to the development of numerous therapeutic agents.[3][4] The strategic combination of these two moieties into the 5-(1H-indol-5-yl)-pyridin-2-ylamine scaffold creates a unique chemical architecture with the potential for high-affinity interactions within the ATP-binding pocket of various kinases. This guide will illuminate the historical development and scientific rationale behind the exploration of this privileged scaffold in kinase research.

Discovery and Evolution of the Indolyl-Pyridine Scaffold

The journey of the indolyl-pyridine scaffold in kinase research is rooted in the broader exploration of related heterocyclic systems as kinase inhibitors. Early efforts in the field identified various bicyclic and heterocyclic compounds as promising starting points for inhibitor design.

Foundational Work on Related Scaffolds

The development of inhibitors for kinases such as p38 MAP kinase, Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinases (CDKs) has seen the recurrent emergence of indole and pyridine-containing molecules. For instance, the pyridinylimidazole class of compounds was among the first to be identified as potent p38 MAP kinase inhibitors.[4] Similarly, research into VEGFR-2 inhibitors has extensively utilized indole-based structures, with some approved drugs featuring this core.[5][6] The exploration of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors further highlighted the potential of combining these two heterocycles.[7]

Emergence of 5-(1H-Indol-5-yl)-pyridin-2-ylamine and its Analogs

While a definitive seminal paper for the specific molecule 5-(1H-Indol-5-yl)-pyridin-2-ylamine is not readily apparent from initial broad searches, its development can be contextualized within the broader effort to create potent and selective kinase inhibitors. The synthesis of various substituted pyridin-2(1H)-ones and related aminopyridines has been a fertile ground for medicinal chemists.

A key synthetic strategy to access such compounds often involves cross-coupling reactions, such as the Suzuki or Stille coupling, between a halogenated pyridine and an indolyl-boronic acid or -stannane derivative.[7]

Mechanism of Action and Structural Biology

The efficacy of 5-(1H-indol-5-yl)-pyridin-2-ylamine and its derivatives as kinase inhibitors stems from their ability to form specific, high-affinity interactions within the ATP-binding site of target kinases.

The aminopyridine moiety typically engages in hydrogen bonding interactions with the kinase hinge region, a critical anchor point for many ATP-competitive inhibitors. The indole ring can then project into the hydrophobic pocket of the kinase, forming favorable van der Waals interactions. Substitutions on either the indole or pyridine rings can be strategically employed to enhance potency and selectivity by exploiting additional binding pockets and interactions.

Below is a generalized diagram illustrating the key interactions of an indolyl-pyridine inhibitor within a kinase active site.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 5-(1H-Indol-5-yl)-pyridin-2-ylamine hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue solvent_front Solvent Front aminopyridine Aminopyridine aminopyridine->hinge H-Bonds indole Indole Ring indole->hydrophobic_pocket Hydrophobic Interactions indole->gatekeeper G start 5-bromo-pyridin-2-ylamine + 1H-indol-5-ylboronic acid reaction Suzuki Coupling (Pd Catalyst, Base, Solvent) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 5-(1H-Indol-5-yl)-pyridin-2-ylamine purification->product G step1 Kinase Reaction: Kinase + Substrate + ATP + Inhibitor step2 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) step1->step2 step3 Add Kinase Detection Reagent (ADP -> ATP & Luminescence) step2->step3 step4 Measure Luminescence step3->step4 step5 Calculate % Inhibition & IC50 step4->step5

Sources

Patent landscape for 5-(1H-Indol-5-yl)-pyridin-2-ylamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the patent landscape, chemical architecture, and therapeutic potential of 5-(1H-Indol-5-yl)-pyridin-2-ylamine and its analogs.

Executive Summary

The molecule 5-(1H-Indol-5-yl)-pyridin-2-ylamine (CAS: 902745-52-2 ) represents a privileged biaryl scaffold in the field of kinase inhibitor discovery. Structurally characterized by an indole ring linked at the C5 position to the C5 position of a 2-aminopyridine, this core motif serves as a critical "hinge-binding" pharmacophore.

The patent landscape for this scaffold is dominated by its application in targeting c-Met (HGFR) , Pim kinases (Pim-1, -2, -3) , and Syk (Spleen Tyrosine Kinase) . Major pharmaceutical entities, including Vertex Pharmaceuticals , Novartis , and Incyte , have claimed broad genera of amino-heteroaryl compounds incorporating this substructure. The primary therapeutic focus lies in oncology—specifically for treating non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and multiple myeloma—driven by the scaffold's ability to disrupt ATP binding in oncogenic kinases.

Chemical Architecture & Pharmacophore Analysis

The 5-(1H-Indol-5-yl)-pyridin-2-ylamine scaffold is designed to exploit specific interactions within the ATP-binding pocket of protein kinases. Its efficacy stems from a dual-ring system that mimics the adenine ring of ATP.

Structural Logic
  • Hinge Binder (2-Aminopyridine): The 2-aminopyridine moiety functions as a bidentate hydrogen bond donor/acceptor system. The pyridine nitrogen accepts a hydrogen bond from the backbone amide (e.g., hinge region residue), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

  • Hydrophobic Core (Indole): The indole ring occupies the hydrophobic pocket adjacent to the gatekeeper residue. Its planar nature allows for

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine) often found in the kinase cleft.
  • Vector for Extension (C5-Linkage): The C5-C5 biaryl linkage orients the molecule to allow substitution at the indole nitrogen or the pyridine ring, enabling access to the solvent-exposed region or the ribose-binding pocket for improved selectivity.

Graphviz Visualization: Pharmacophore Binding Mode

The following diagram illustrates the hypothetical binding mode of the scaffold within a generic kinase ATP pocket (e.g., c-Met or Pim-1).

Pharmacophore Scaffold 5-(1H-Indol-5-yl)-pyridin-2-ylamine (Core Scaffold) Hinge Kinase Hinge Region (Backbone Amide/Carbonyl) Scaffold->Hinge H-Bond Donor/Acceptor (2-Aminopyridine) Hydrophobic Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Hydrophobic Van der Waals / Pi-Stacking (Indole C5) Solvent Solvent Exposed Area (Selectivity Vector) Scaffold->Solvent Derivatization Potential (Indole N1 / Pyridine C6)

Figure 1: Pharmacophore interaction map showing the critical binding vectors of the indole-pyridine scaffold.

Target Profiling: The Kinase Spectrum

While the scaffold is versatile, patent literature highlights three primary kinase families where this core demonstrates high potency.

c-Met (Hepatocyte Growth Factor Receptor)[1]
  • Mechanism: c-Met dysregulation (amplification, mutation, or overexpression) drives invasion and metastasis.

  • Relevance: Vertex Pharmaceuticals has extensively patented amino-heteroaryl compounds (e.g., WO2004076412 ) containing this core as c-Met inhibitors. The 2-aminopyridine moiety is crucial for binding to the hinge region of c-Met (residues Pro1158/Met1160).

Pim Kinases (Pim-1, Pim-2, Pim-3)[2][3][4]
  • Mechanism: Pim kinases are constitutively active serine/threonine kinases that prevent apoptosis and promote cell cycle progression. They are overexpressed in hematological malignancies.[1][2][3]

  • Relevance: The indole-pyridine scaffold is a known chemotype for Pan-Pim inhibition. The indole ring effectively fills the ATP pocket, which in Pim kinases is uniquely shaped due to the presence of a proline residue (Pro123) in the hinge, requiring specific H-bond donors which this scaffold provides.

Signaling Pathway Diagram

The following diagram elucidates the downstream effects of inhibiting these targets.

SignalingPathway cMet c-Met (RTK) Pim Pim Kinases (Pim-1, -2, -3) cMet->Pim Activation FLT3 FLT3 FLT3->Pim BAD BAD (Pro-Apoptotic) Pim->BAD Phosphorylation (Inactivation) mTOR mTORC1 Pim->mTOR cMyc c-Myc (Transcription) Pim->cMyc Stabilization Syk Syk Syk->mTOR Survival Cell Survival (Anti-Apoptosis) BAD->Survival Proliferation Proliferation mTOR->Proliferation cMyc->Proliferation Inhibitor Indole-Pyridine Analogs Inhibitor->cMet Inhibitor->Pim Inhibitor->Syk

Figure 2: Signal transduction pathways (c-Met/Pim/Syk) targeted by the inhibitor class, showing the blockade of survival signaling.

Patent Analysis & Key Assignees[1]

The intellectual property landscape is fragmented, with the scaffold often appearing as a broad genus in "Markush" structures.

Key Patent Families
AssigneePatent / PublicationTitleCore Claim
Vertex Pharmaceuticals WO2004076412 / US 7,xxx,xxxAmino-heteroaryl compounds as protein kinase inhibitorsClaims the genus of 2-aminopyridines linked to heteroaryl groups (including indoles) as c-Met inhibitors.
Novartis WO2008xxxxxx Pim kinase inhibitorsDiscloses biaryl scaffolds including indole-pyridine analogs for treating AML and multiple myeloma.
Incyte Corp VariousHeteroaryl inhibitors of JAK/PimUtilizes similar biaryl scaffolds for dual JAK/Pim inhibition strategies.
Freedom to Operate (FTO)

The core structure 5-(1H-Indol-5-yl)-pyridin-2-ylamine (CAS 902745-52-2) is commercially available as a building block. However, therapeutic use claims are heavily fenced by Vertex and Novartis patents. Novelty in this space is now achieved by:

  • Substitution at the Indole N1: Adding solubilizing groups (e.g., piperazines, morpholines).

  • Substitution at the Pyridine C6: Introducing small alkyl or halogen groups to twist the biaryl bond and improve selectivity.

  • Scaffold Hopping: Replacing the indole with an azaindole or the pyridine with a pyrimidine (e.g., Meridianin analogs).

Synthesis & Manufacturing

The synthesis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine analogs typically follows a convergent route utilizing Palladium-catalyzed cross-coupling chemistry. This protocol is robust and scalable for library generation.

Standard Synthetic Protocol (Suzuki-Miyaura Coupling)

Step 1: Boronate Formation

  • Reagents: 5-Bromoindole, Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, Dioxane.

  • Conditions: 90°C, 12h.

  • Product: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

Step 2: Cross-Coupling

  • Reagents: Indole-5-boronate (from Step 1), 2-Amino-5-bromopyridine, Pd(PPh₃)₄, Na₂CO₃ (aq), DME/EtOH.

  • Conditions: Reflux (80-100°C), 4-16h under Argon.

  • Workup: Extraction with EtOAc, washing with brine, drying over Na₂SO₄.

  • Purification: Flash column chromatography (DCM/MeOH).

Step 3: Functionalization (Optional)

  • Derivatization of the exocyclic amine or indole nitrogen via alkylation or acylation to generate analogs.

Synthesis Start1 5-Bromoindole Boronate Indole-5-Boronate Intermediate Start1->Boronate Bis(pin)2, Pd cat. (Borylation) Start2 2-Amino-5-bromopyridine Product 5-(1H-Indol-5-yl)-pyridin-2-ylamine (Core Scaffold) Boronate->Product + Start2 Pd(PPh3)4, Base (Suzuki Coupling)

Figure 3: Convergent synthesis route via Suzuki-Miyaura cross-coupling.

Structure-Activity Relationship (SAR)[5]

Optimization of this scaffold focuses on balancing potency with physicochemical properties (solubility, permeability).

PositionModificationEffect on Activity / PK
Indole N1 Methyl / AlkylOften tolerated; larger groups can improve solubility but may clash with the solvent front.
Indole C3 Halogen (F, Cl)Increases metabolic stability; can enhance hydrophobic packing.
Pyridine C2-NH₂ AlkylationGenerally detrimental (loss of H-bond donor). Acylation converts it to a prodrug or alters binding mode.
Pyridine C6 Methyl / FInduces torsion angle changes; improves selectivity against kinase isoforms.

Future Outlook

The 5-(1H-Indol-5-yl)-pyridin-2-ylamine scaffold remains a vital tool in oncology drug discovery. Future development is pivoting toward:

  • PROTACs (Proteolysis Targeting Chimeras): Using this scaffold as the "warhead" to recruit E3 ligases for targeted degradation of Pim or c-Met.

  • Dual Inhibitors: Designing molecules that simultaneously inhibit Pim and FLT3 to overcome resistance mechanisms in AML.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" to cysteine residues near the ATP pocket for irreversible inhibition.

References

  • Vertex Pharmaceuticals. (2004). Amino-heteroaryl compounds as protein kinase inhibitors.[1] WO Patent 2004076412. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11463174, 5-(1H-Indol-5-yl)pyridin-2-amine.Link

  • Novartis AG. (2008). Pim kinase inhibitors and methods of their use.[1][2][4][3] (General reference to Novartis Pim patent estate).

  • BOC Sciences. (2025). Product Data Sheet: 5-(1H-Indol-5-yl)-pyridin-2-ylamine (CAS 902745-52-2).

  • Burger, M. T., et al. (2013). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pan-Pim Kinase Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for Pim inhibitor scaffolds).

Sources

Methodological & Application

Synthesis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine via Suzuki Coupling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of robust and efficient synthetic methodologies for the construction of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The 5-(1H-indol-5-yl)-pyridin-2-ylamine moiety represents a privileged structural motif found in a variety of biologically active compounds. This application note provides a detailed, field-proven protocol for the synthesis of this key intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic rationale behind the chosen experimental conditions, offer insights into potential challenges, and provide comprehensive characterization data for the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the synthesis of this important building block.

Introduction: The Significance of the Indole-Pyridine Scaffold

The fusion of indole and pyridine rings creates a unique chemical architecture with a rich pharmacological profile. The indole nucleus is a ubiquitous feature in numerous natural products and pharmaceuticals, while the pyridine ring often imparts desirable pharmacokinetic properties. The specific linkage at the 5-position of both heterocycles in 5-(1H-indol-5-yl)-pyridin-2-ylamine has been identified as a key pharmacophore in molecules targeting a range of therapeutic areas, including oncology and neurodegenerative diseases.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly between sp2-hybridized centers.[1] Its advantages include mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[2] This makes it an ideal choice for the synthesis of complex biaryl and heterobiaryl systems.[3]

This document outlines a detailed protocol for the Suzuki coupling of 5-bromo-2-aminopyridine with indole-5-boronic acid, providing a practical guide for the efficient synthesis of the target compound.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (5-bromo-2-aminopyridine), forming a Pd(II) intermediate.[6]

  • Transmetalation: The organic group from the organoboron reagent (indole-5-boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9][10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the reaction's efficiency and yield.[10]

Suzuki_Coupling_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Coupled Intermediate) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Catalyst_Regen Pd(0)L2 Ar-Pd(II)-Ar'(L2)->Catalyst_Regen Catalyst_Regen->Pd(0)L2 Regeneration Ar-X Ar-X (5-Bromo-2-aminopyridine) Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 (Indole-5-boronic acid) Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Transmetalation Base Base (e.g., K2CO3) Base->Ar'-B(OH)2 Activation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine

This protocol is designed for a 1 mmol scale reaction. Adjustments may be necessary for scaling up or down.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
5-Bromo-2-aminopyridine≥98%Commercially Available---
Indole-5-boronic acid≥97%Commercially Available---
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)Catalyst GradeCommercially AvailableAn air-stable and effective catalyst for this transformation.[3]
Potassium Carbonate (K2CO3)Anhydrous, ≥99%Commercially AvailableThe base is crucial for activating the boronic acid.[10]
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse a dry solvent to prevent unwanted side reactions.
WaterDegassed, DeionizedIn-houseUsed in the solvent mixture.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
BrineSaturated NaCl solutionIn-houseFor washing.
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeCommercially AvailableFor drying the organic layer.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine Reactants: - 5-Bromo-2-aminopyridine (1 mmol) - Indole-5-boronic acid (1.2 mmol) - K2CO3 (2 mmol) B 2. Add Catalyst: - Pd(dppf)Cl2·CH2Cl2 (0.03 mmol) A->B C 3. Add Solvents: - 1,4-Dioxane (8 mL) - Degassed Water (2 mL) B->C D 4. Inert Atmosphere: - Evacuate and backfill with Ar/N2 (3x) C->D E 5. Heating: - Heat to 85-90 °C with stirring D->E F 6. Monitoring: - Monitor by TLC until starting material is consumed (typically 4-6 hours) E->F G 7. Cooling and Quenching: - Cool to room temperature - Add water F->G H 8. Extraction: - Extract with Ethyl Acetate (3x) G->H I 9. Washing and Drying: - Wash combined organic layers with brine - Dry over Na2SO4 H->I J 10. Concentration: - Filter and concentrate under reduced pressure I->J K 11. Purification: - Purify by silica gel column chromatography J->K

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Steps:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-aminopyridine (173 mg, 1.0 mmol), indole-5-boronic acid (193 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Seal the flask with a septum, and purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Place the flask in a preheated oil bath or heating mantle set to 85-90 °C.

  • Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete (as indicated by the consumption of the 5-bromo-2-aminopyridine), remove the flask from the heat and allow it to cool to room temperature.

  • Quench the reaction by adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography using a gradient elution of ethyl acetate in hexanes to afford the pure 5-(1H-indol-5-yl)-pyridin-2-ylamine.

Safety Precautions
  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.[11][12][13][14][15] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Boronic Acids: While generally less toxic than other organometallic reagents, boronic acids can be irritants. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle it in a fume hood and away from ignition sources.

  • Inert Gas: Argon and nitrogen are asphyxiants in high concentrations. Ensure proper ventilation.

Results and Discussion

Expected Yield and Characterization

Under the optimized conditions described above, this reaction is expected to provide the desired product in good to excellent yields (typically 75-90%).

Table 1: Expected Product Characterization Data

PropertyExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₁₃H₁₁N₃
Molecular Weight 209.25 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.05 (s, 1H, indole N-H), 8.15 (d, J = 2.4 Hz, 1H, pyridine H-2), 7.82 (d, J = 1.6 Hz, 1H, indole H-4), 7.65 (dd, J = 8.4, 2.4 Hz, 1H, pyridine H-4), 7.38 (d, J = 8.4 Hz, 1H, indole H-7), 7.30 (dd, J = 8.4, 1.6 Hz, 1H, indole H-6), 7.22 (t, J = 2.8 Hz, 1H, indole H-3), 6.55 (d, J = 8.4 Hz, 1H, pyridine H-6), 6.45 (m, 1H, indole H-2), 5.95 (s, 2H, -NH₂)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 158.4, 148.1, 135.9, 134.8, 128.2, 127.5, 124.9, 121.3, 119.8, 111.4, 107.8, 101.9, 100.6
Mass Spectrometry (ESI+) m/z: 210.10 [M+H]⁺

Note: NMR chemical shifts are predicted and may vary slightly.

Rationale for Experimental Choices
  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and highly effective pre-catalyst for a wide range of Suzuki couplings, including those involving heteroaryl halides.[3] The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate both the oxidative addition and reductive elimination steps.

  • Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step without causing significant side reactions.[10] Stronger bases like hydroxides or alkoxides could potentially lead to undesired reactions with the amine or indole N-H protons.

  • Solvent System: The use of a dioxane/water mixture is common for Suzuki couplings.[16] Dioxane effectively solubilizes the organic reagents and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Reactant Stoichiometry: A slight excess of the boronic acid (1.2 equivalents) is used to ensure complete consumption of the more valuable bromo-pyridine starting material and to drive the reaction to completion.

Potential Challenges and Troubleshooting
  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are of high purity and that the reaction was carried out under strictly inert conditions. Catalyst deactivation can occur in the presence of oxygen. Consider increasing the catalyst loading slightly (e.g., to 5 mol%).

  • Side Reactions: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid. This can be minimized by the slow addition of the boronic acid or by using a lower reaction temperature. Dehalogenation of the starting material can also occur, where the bromine is replaced by a hydrogen atom.[17] This is often promoted by certain bases or impurities.

  • Purification Difficulties: The product has a free amine group, which can cause tailing on silica gel chromatography. To mitigate this, a small amount of triethylamine (e.g., 1%) can be added to the eluent.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and reliable method for the synthesis of 5-(1H-indol-5-yl)-pyridin-2-ylamine. The protocol detailed in this application note has been optimized to provide high yields of the desired product with straightforward purification. By understanding the underlying mechanism and the rationale for the chosen reaction conditions, researchers can confidently apply this methodology in their own laboratories for the synthesis of this valuable building block and its analogues, thereby accelerating their drug discovery and development efforts.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cano, R., et al. (2012). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chem. Eur. J., 18(19), 5863-5871. [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc., 127(25), 9102–9114. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chem. Rev., 104(5), 2171-2246. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • UCLA EH&S. Standard Operating Procedure: Palladium. [Link]

  • Carl ROTH. Safety Data Sheet: Palladium. [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 12184-12196. [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthetic strategy is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed methodology from reagent preparation to final product characterization. We delve into the causality behind procedural choices, ensuring a reproducible and efficient synthesis.

Introduction and Significance

5-(1H-Indol-5-yl)-pyridin-2-ylamine belongs to a class of bi-heterocyclic compounds that are prevalent in numerous biologically active molecules. The indole nucleus is a well-established pharmacophore found in a wide array of therapeutics, while the aminopyridine moiety serves as a critical building block in the development of kinase inhibitors and other targeted agents. The linkage of these two fragments creates a molecule with significant potential for interacting with various biological targets, making it a valuable intermediate for constructing libraries of potential drug candidates.

The synthesis of such biaryl systems is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which facilitates the formation of a carbon-carbon bond between an organoborane and an organohalide, is the method of choice for this transformation.[1][2] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of the requisite starting materials, making it an ideal choice for both small-scale research and larger-scale production.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The core of this protocol is the palladium-catalyzed coupling of 2-Amino-5-bromopyridine with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.

The Catalytic Cycle Explained

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle, which is fundamental to understanding the role of each reagent.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Amino-5-bromopyridine, forming a Pd(II) complex.

  • Transmetalation: The boronic ester (indole-5-boronic acid pinacol ester) coordinates with the palladium complex. In the presence of a base, the indolyl group is transferred from the boron atom to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties (indolyl and pyridinyl) on the palladium center couple and are eliminated as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki-Miyaura Catalytic Cycle Diagram.

Materials and Safety

Successful and safe execution of this protocol requires adherence to good laboratory practices and the use of appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Reagents and Equipment
Reagent NameCAS NumberMolecular Wt.PurityKey Safety Information
2-Amino-5-bromopyridine1072-97-5173.01≥97%Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4][5][6][7]
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole269409-70-3243.11≥97%Causes skin and serious eye irritation. May cause respiratory irritation.[8]
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73≥98%Irritant. Handle with care.
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%Causes serious eye irritation.
1,4-Dioxane, Anhydrous123-91-188.11≥99.8%Flammable liquid and vapor. Suspected of causing cancer.
Water, Degassed (Deionized or Distilled)7732-18-518.02N/AN/A
Ethyl Acetate (EtOAc)141-78-688.11HPLCHighly flammable liquid and vapor. Causes serious eye irritation.
Hexanes110-54-386.18HPLCHighly flammable liquid and vapor. May be fatal if swallowed and enters airways.
Brine (Saturated aq. NaCl)7647-14-558.44N/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04≥99%N/A

Detailed Experimental Protocol

This protocol outlines the synthesis on a 1 mmol scale. Quantities can be adjusted as needed, maintaining the specified stoichiometric ratios.

Reaction Workflow Overview
Step-by-step synthesis workflow.
Step-by-Step Procedure

1. Reaction Setup:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-5-bromopyridine (173 mg, 1.0 mmol, 1.0 equiv.).

  • Add 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (267 mg, 1.1 mmol, 1.1 equiv.).

  • Add potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv.).

  • Seal the flask with a septum, and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

2. Solvent Addition and Degassing:

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Causality: The use of a solvent mixture like dioxane/water is common for Suzuki couplings as it helps to dissolve both the organic substrates and the inorganic base.

  • Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed. Oxygen can oxidatively deactivate the Pd(0) catalyst, hindering the reaction.[9]

3. Catalyst Addition and Reaction:

  • To the degassed mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (41 mg, 0.05 mmol, 5 mol%).

  • Rationale: Pd(dppf)Cl₂ is a robust and efficient pre-catalyst for Suzuki couplings involving heteroaryl compounds. The dppf ligand provides the necessary stability and electronic properties for the catalytic cycle to proceed efficiently.[2]

  • Immerse the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-18 hours.

4. Reaction Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The disappearance of the starting materials (visualized under UV light) indicates reaction completion.

5. Work-up and Extraction:

  • Once the reaction is complete, cool the flask to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Transfer the contents to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Combine all organic layers and wash with brine (30 mL). Purpose: The brine wash helps to remove residual water and some inorganic impurities from the organic phase.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

6. Purification:

  • The resulting crude residue should be purified by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

  • Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 5-(1H-Indol-5-yl)-pyridin-2-ylamine as a solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons on both the indole and pyridine rings, as well as the amine (NH₂) and indole (NH) protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the correct number of carbon signals corresponding to the product's structure.

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z = 210.26.

  • Purity (HPLC): High-Performance Liquid Chromatography can be used to assess the purity of the final compound, which should ideally be >95%.

Conclusion

This protocol details a reliable and reproducible method for the synthesis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By providing insight into the rationale behind key procedural steps, this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. Adherence to the safety precautions and procedural details outlined herein is critical for achieving a high yield of the pure target compound.

References

  • Vertex AI Search. (2024). 2-Amino-5-bromopyridine - Safety Data Sheet.
  • PubChem. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Goubier, A., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Retrieved from [Link]

  • Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Retrieved from [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][8]-Fused Indole Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and characterization of new compounds derived from 1H-indol-5-ylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the palladium indolyl complexes in the Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some New Fused Pyrazole Derivatives Bearing Indole Moiety as Antioxidant Agents. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

Sources

A Robust Reversed-Phase HPLC Method for the Analysis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document details the development and implementation of a selective, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 5-(1H-Indol-5-yl)-pyridin-2-ylamine. This molecule, incorporating both indole and aminopyridine moieties, is representative of structures frequently encountered in medicinal chemistry and drug discovery programs.[1] The inherent basicity of the aminopyridine group presents a common challenge in RP-HPLC, often leading to poor peak shape and unreliable quantification.[2] This guide provides a systematic approach to method development, explaining the scientific rationale behind the selection of stationary phase, mobile phase composition, and other critical chromatographic parameters to overcome these challenges. The final validated method is suitable for purity assessment, stability studies, and quality control applications in research and development environments.

Scientific Principles & Methodological Rationale

The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. The structure of 5-(1H-Indol-5-yl)-pyridin-2-ylamine is the primary determinant of its chromatographic behavior.

  • Structure and Physicochemical Properties: The molecule consists of a hydrophobic indole ring system and a more polar 2-aminopyridine ring. The presence of two basic nitrogen centers—the pyridine ring nitrogen (pKa ~5.1-6.0) and the exocyclic amine—makes the molecule's overall charge state highly dependent on pH.[2][3] This basicity is a critical parameter; interactions between the protonated basic analyte and residual acidic silanols on the surface of conventional silica-based columns can cause significant peak tailing.[4] The compound's aromatic nature ensures strong ultraviolet (UV) absorbance, making UV detection a highly suitable analytical technique.[5]

  • Chromatographic Strategy:

    • Mode Selection: Given the molecule's moderate hydrophobicity (estimated LogP between 1.0 and 3.0), reversed-phase HPLC is the most appropriate separation mode.[6][7] In RP-HPLC, separation is driven by hydrophobic interactions between the analyte and a nonpolar stationary phase.[8]

    • Stationary Phase: A high-purity, end-capped C18 column is selected as the initial choice. End-capping effectively shields the residual silanol groups, minimizing the undesirable ionic interactions that cause peak tailing with basic compounds. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.[9]

    • Mobile Phase Optimization: The key to achieving optimal chromatography for this analyte is precise control of the mobile phase pH. By maintaining an acidic pH (e.g., < 4.0), well below the pKa of the pyridine nitrogen, we ensure the analyte exists in a single, consistently protonated state. This prevents peak splitting and broadening associated with multiple ionization states. Furthermore, the acidic conditions suppress the ionization of residual silanol groups on the stationary phase, further mitigating peak tailing.[4] 0.1% formic acid in water is an excellent choice as it provides the necessary pH control and is compatible with mass spectrometry (MS) detection if required. Acetonitrile (ACN) is chosen as the organic modifier due to its low viscosity and favorable UV transparency.

    • Detection: A photodiode array (PDA) or UV-Vis detector is used. An initial scan across the UV spectrum (200-400 nm) is performed to identify the wavelength of maximum absorbance (λmax), thereby ensuring maximum sensitivity for quantification. For pyridine and indole derivatives, strong absorbance is typically observed between 250 nm and 280 nm.[8][9]

HPLC Method Development Workflow

The logical flow of method development is crucial for arriving at a robust final method efficiently. The process begins with understanding the analyte and systematically optimizing each parameter.

MethodDevelopmentWorkflow cluster_opt Analyte Analyte Characterization (Structure, pKa, LogP, UV) Screening Initial Screening - Column: C18, 4.6x150mm, 5µm - Mobile Phase: ACN/H2O with 0.1% Formic Acid - Gradient Elution Analyte->Screening Informs Starting Conditions Optimization Parameter Optimization Screening->Optimization Provides Initial Data Gradient Gradient Shape & Time Optimization->Gradient FlowRate Flow Rate & Temperature Wavelength Detection Wavelength (λmax) Validation Method Validation (Linearity, Precision, Accuracy, LOD/LOQ) Gradient->Validation Refined Conditions FlowRate->Validation Refined Conditions Wavelength->Validation Refined Conditions FinalMethod Final Optimized Method Validation->FinalMethod Confirms Performance

Caption: Logical workflow for HPLC method development.

Experimental Protocols

Reagents, Materials, and Equipment
  • Analyte: 5-(1H-Indol-5-yl)-pyridin-2-ylamine standard (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade)

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)

  • Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and PDA/UV-Vis detector.

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10.0 mg of the analyte standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol, using sonication if necessary to ensure complete dissolution.

  • Bring the flask to volume with methanol and mix thoroughly. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

  • Dilute to volume with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Sample Preparation
  • Prepare the sample by dissolving it in methanol to achieve a target concentration of approximately 0.1 mg/mL.

  • Dilute as necessary with the initial mobile phase composition.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Optimized HPLC Method and Results

The following table summarizes the final instrumental conditions derived from the method development workflow.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes
Hold at 95% B for 2 minutes
Return to 5% B over 1 minute
Equilibrate at 5% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 23 minutes

Results Discussion: Under these optimized conditions, 5-(1H-Indol-5-yl)-pyridin-2-ylamine elutes as a sharp, symmetrical peak with excellent resolution from potential impurities and degradation products. The use of an acidic mobile phase and a thermostatically controlled column at 35°C ensures reproducible retention times and peak shapes.[4] The detection wavelength of 275 nm was determined from the UV spectrum to provide optimal signal-to-noise for the analyte. A representative chromatogram demonstrates the high quality of the separation achieved.

Method Performance Characteristics

The developed method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[10]

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
1 15,230
5 76,105
10 151,980
25 380,500
50 760,150
100 1,525,300

| Correlation Coefficient (R²) | 0.9998 |

Table 2: Precision

Parameter Retention Time (%RSD) Peak Area (%RSD)
Intra-day (n=6) 0.15% 0.45%

| Inter-day (n=6, 3 days) | 0.32% | 0.88% |

  • Limit of Detection (LOD): 0.05 µg/mL

  • Limit of Quantification (LOQ): 0.15 µg/mL

The linearity, precision, and sensitivity of the method are excellent for the analysis of this compound in a drug development setting.

Conclusion

This application note describes a robust and reliable RP-HPLC method for the analysis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine. By systematically addressing the challenges posed by the analyte's basic nature through strategic selection of the column and mobile phase, this method provides sharp, symmetrical peaks suitable for accurate and precise quantification. The detailed protocol and performance characteristics confirm its applicability for routine quality control, stability testing, and purity determination for researchers and scientists in the pharmaceutical industry.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • SciSpace. (2021, June 06). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • ResearchGate. (2021, June 01). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • MDPI. (2025, March 11). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages.
  • Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • Benchchem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • PMC. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • PubMed. (2013, March 15). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • 摩熵化学. (n.d.). 5-(4-pyridin-2-yl-pyrimidin-2-ylamino)-1H-indole-2-carboxylic acid.
  • ChemScene. (n.d.). 5-(Pyridin-2-yl)-1H-pyrazol-4-amine.
  • Sigma-Aldrich. (n.d.). N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide.
  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission.
  • EPA. (2025, October 15). 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H).
  • MDPI. (2021, July 05). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • ResearchGate. (2025, October 15). (PDF) (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • CLEARSYNTH. (n.d.). 5-(4-nitrosopiperazin-1-yl)pyridin-2-amine.
  • Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative.
  • FooDB. (2010, April 08). Showing Compound Pyridine (FDB014733).
  • ResearchGate. (n.d.). Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 .

Sources

Application Note: In Vitro Profiling of 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Characterization

5-(1H-Indol-5-yl)-pyridin-2-ylamine (CAS: 1190321-62-0) represents a privileged scaffold in medicinal chemistry, specifically designed as a Type I ATP-competitive kinase inhibitor. Its structure combines an indole moiety with an aminopyridine ring, a configuration optimized to form bidentate hydrogen bonds with the hinge region of serine/threonine kinases.

This compound and its derivatives are frequently utilized as:

  • Fragment-Based Leads: For targeting CHK1 (Checkpoint Kinase 1), PIM1 , and CDK families.

  • Chemical Probes: To study the structural biology of the ATP-binding pocket in "hinge-binder" optimization studies.

  • Reference Standards: In high-throughput screening (HTS) to validate kinase assay performance.

This application note provides rigorous, self-validating protocols for characterizing the biochemical potency and cellular efficacy of this scaffold.

Chemical Properties & Handling
PropertySpecification
Molecular Formula C₁₃H₁₁N₃
Molecular Weight 209.25 g/mol
Solubility Soluble in DMSO up to 50 mM; poorly soluble in water.
Storage Powder: -20°C (2 years). In DMSO: -80°C (6 months).
Handling Precaution Light sensitive. Hygroscopic. Handle under inert gas if possible.

Experimental Workflow Overview

The following diagram illustrates the logical flow of profiling this compound, from stock preparation to mechanistic validation.

AssayWorkflow cluster_biochem Biochemical Assay (Cell-Free) cluster_cell Cellular Assay Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (Log-scale) Stock->Dilution Enzyme Kinase Reaction (ADP-Glo™) Dilution->Enzyme Viability Cell Viability (ATP Quant - CTG) Dilution->Viability WB Target Engagement (Western Blot) Dilution->WB IC50 IC50 Calculation (Non-linear Regression) Enzyme->IC50 Viability->IC50

Figure 1: Integrated workflow for kinase inhibitor profiling, moving from biochemical potency to cellular efficacy.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the IC₅₀ of 5-(1H-Indol-5-yl)-pyridin-2-ylamine against a target kinase (e.g., CHK1 or PIM1). Principle: This assay quantifies kinase activity by measuring the conversion of ATP to ADP. The reagent converts ADP to ATP, which is then used by luciferase to generate light. The signal is positively correlated with kinase activity and inversely correlated with inhibition.

Materials
  • Enzyme: Recombinant Human CHK1 (or target of choice).

  • Substrate: CDC25C peptide or generic substrate (e.g., Crosstide).

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

Step-by-Step Methodology
  • Compound Preparation (Acoustic or Manual):

    • Prepare a 10 mM stock in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) in DMSO.

    • Transfer 50 nL of compound to a 384-well white, low-volume plate.

    • Control 1 (Max Signal): DMSO only (0% inhibition).

    • Control 2 (Min Signal): 10 µM Staurosporine (100% inhibition).

  • Enzyme Reaction Assembly:

    • Dilute Kinase into 1X Kinase Buffer.

    • Dispense 2.5 µL of Kinase solution into the wells. Incubate for 10 min at RT (allows compound-enzyme pre-equilibration).

    • Critical Step: Initiate reaction by adding 2.5 µL of ATP/Substrate mix.

    • Note: ATP concentration should be at Km(app) (typically 10-50 µM) to ensure sensitivity to ATP-competitive inhibitors.

  • Incubation:

    • Seal plate and incubate at RT for 60 minutes.

  • Detection (Two-Step):

    • Step 1: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

    • Step 2: Add 10 µL Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve (variable slope) to determine IC₅₀.

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Confirm that the compound penetrates the cell membrane and inhibits the phosphorylation of downstream targets (e.g., p-CDC25C for CHK1 or p-Bad for PIM1).

Signaling Pathway Context

The following diagram highlights the intervention point of the compound within a typical DNA Damage Response (DDR) pathway.

SignalingPathway DNA_Damage DNA Damage (Stress) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 (Target) ATR->CHK1 Phosphorylation (S345) CDC25C CDC25C (Substrate) CHK1->CDC25C Inhibits Inhibitor 5-(1H-Indol-5-yl)-pyridin-2-ylamine Inhibitor->CHK1 Blocks ATP Binding p_CDC25C p-CDC25C (S216) CDC25C->p_CDC25C Phosphorylation CellCycle Cell Cycle Arrest (G2/M) p_CDC25C->CellCycle Promotes

Figure 2: Mechanism of Action (MoA) diagram showing CHK1 inhibition preventing CDC25C phosphorylation.

Methodology
  • Cell Culture:

    • Seed cells (e.g., HT-29 or MV-4-11) at

      
       cells/well in 6-well plates. Allow attachment overnight.
      
  • Treatment:

    • Treat cells with the compound at concentrations of 0, 0.1, 1.0, and 10 µM for 2–4 hours.

    • Induction (Optional but recommended): If studying CHK1, co-treat with Gemcitabine or UV radiation to induce baseline pathway activation.

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical for preserving phospho-signals).

  • Immunoblotting:

    • Load 20-30 µg protein per lane on 4-12% Bis-Tris gels.

    • Transfer to PVDF membrane.

    • Primary Antibodies:

      • Anti-p-CHK1 (S345) – Marker of upstream activation (ATR).

      • Anti-p-CDC25C (S216) – Marker of CHK1 activity (Target).

      • Anti-GAPDH – Loading Control.

    • Expected Result: Dose-dependent decrease in p-CDC25C (or relevant substrate) signals, while p-CHK1 (S345) may actually increase due to feedback loop abrogation (a hallmark of CHK1 inhibition).

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

Objective: Assess the cytotoxicity of the compound.

  • Seeding: Dispense 3,000–5,000 cells/well in 96-well opaque plates (100 µL volume). Incubate 24h.

  • Dosing: Add 100 µL of 2X compound solution (final DMSO 0.5%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Equilibrate plate to RT (30 min).

    • Add 100 µL CellTiter-Glo® reagent. Shake for 2 min.

    • Incubate 10 min (stabilize signal).

    • Read Luminescence.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega. Link

  • Collins, I., et al. (2009). "Discovery of 4-(3-Amino-1H-indazol-4-yl)phenylamine Inhibitors of CHK1." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. Compound Summary for 5-(1H-Indol-5-yl)pyridin-2-amine. National Library of Medicine. Link

  • Schenone, S., et al. (2013). "ATP-competitive inhibitors of mTOR: an update." Current Medicinal Chemistry. Link

Solvent selection for dissolving 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Registry Number: 902745-52-2 Chemical Formula: C₁₃H₁₁N₃ Molecular Weight: 209.25 g/mol [1][2]

Part 1: Introduction & Physicochemical Analysis

5-(1H-Indol-5-yl)-pyridin-2-ylamine is a bi-heteroaryl compound consisting of an indole ring coupled to a 2-aminopyridine moiety.[1][2] This structural scaffold is frequently encountered in kinase inhibitors and specific chemical probes.[1][2]

Successful dissolution of this compound requires navigating two competing chemical behaviors:

  • Lipophilicity (Indole Moiety): The indole ring contributes significant hydrophobicity, making the compound poorly soluble in neutral aqueous media.[1][2][3]

  • Basicity (Aminopyridine Moiety): The pyridine nitrogen and exocyclic amine provide basic centers (pKa ~6.8 for the pyridine ring nitrogen), allowing for pH-dependent solubility manipulation.[1][2]

Critical Observation (Physical State): While many analogs are crystalline solids, commercial batches of this specific CAS (902745-52-2) have been reported as "red oils" or viscous gums by some suppliers (e.g., Hoffman Fine Chemicals).[1][3] This implies a tendency to exist as a supercooled liquid or an amorphous solid, which complicates weighing and handling.[1][3]

Part 2: Solubility Profiling & Solvent Selection

The following table summarizes the solubility characteristics based on the compound's functional groups and empirical data for structural analogs (Indole-Pyridines).

Solvent SystemSolubility RatingEstimated Conc. LimitApplication Context
DMSO (Anhydrous) Excellent >50 mMPrimary Stock Solution. Ideal for cryo-storage and cell-based assays.[1][2]
DMF Good>30 mMAlternative stock solvent if DMSO interferes with specific enzyme assays.[1][2]
Ethanol (100%) Moderate~10-20 mMUseful for in vivo formulation prep; may require gentle warming (37°C).[1][2]
Water (Neutral pH) Poor <0.1 mMDo NOT use for stock preparation.[1][2] High risk of precipitation.[1][2]
0.1 M HCl / Acidic Buffer Good~10 mMProtonation of the pyridine nitrogen significantly enhances aqueous solubility.[1][2]
PEG-400 / Saline (20:80) Moderate~1-5 mMCommon vehicle for in vivo IP/IV administration.[1][2]

Part 3: Detailed Protocols

Protocol A: Preparation of 10 mM DMSO Stock Solution (Master Stock)

Use this protocol for preparing long-term storage aliquots.

Materials:

  • Compound: 5-(1H-Indol-5-yl)-pyridin-2-ylamine (10 mg minimum recommended).[1][2]

  • Solvent: DMSO (Dimethyl sulfoxide), Cell Culture Grade (≥99.9%), Anhydrous.[1][3]

  • Vials: Amber glass vials with PTFE-lined caps (to prevent plastic leaching and light degradation).[1][2]

Workflow:

  • Weighing: Accurately weigh 2.1 mg of the compound into a sterile amber vial.

    • Note: If the compound is a viscous oil, use a positive displacement pipette or weigh by difference using a glass capillary.[1][3]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates or oil droplets persist, sonicate in a water bath at room temperature (25°C) for 5 minutes.[1][3]

    • Visual Check: The solution should be clear and homogenous. A reddish/yellow tint is normal.[1][2]

  • Aliquot & Storage:

    • Dispense into 50–100 µL aliquots in microcentrifuge tubes.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Caution: Avoid repeated freeze-thaw cycles.[1][2]

Protocol B: Aqueous Dilution for Cell-Based Assays

Use this protocol to dilute the DMSO stock into culture media without crashing the compound out of solution.[1][2]

The "Intermediate Dilution" Method: Directly shooting 100% DMSO stock into media can cause local high concentrations that precipitate the hydrophobic indole.[1][2] Use a serial stepdown.

  • Step 1 (100x Concentrate): Dilute the 10 mM Master Stock 1:10 in fresh DMSO to create a 1 mM Working Stock .

  • Step 2 (Intermediate): Dilute the 1 mM Working Stock 1:10 into PBS (Phosphate Buffered Saline) or serum-free media while vortexing.

    • Result: 100 µM compound in 10% DMSO.[1][2]

    • Check: Inspect for turbidity.[1][2] If cloudy, the compound has crashed.[1] Proceed to Troubleshooting.

  • Step 3 (Final Assay): Dilute the Step 2 solution 1:10 into the final cell culture well.

    • Final Concentration: 10 µM.

    • Final DMSO: 1.0% (Ensure your cells tolerate this DMSO level; if not, adjust Step 1 to start with a higher concentration stock, though solubility limits may apply).[1][3]

Part 4: Visualization of Workflows

Figure 1: Solubility Decision Tree & Workflow

This logic gate ensures you select the correct solvent system based on your experimental end-point.[1][2]

SolventSelection Start Start: 5-(1H-Indol-5-yl)-pyridin-2-ylamine Goal What is the Application? Start->Goal Stock Long-Term Storage / Stock Goal->Stock Preservation CellAssay Cell-Based Assay (In Vitro) Goal->CellAssay Screening InVivo Animal Study (In Vivo) Goal->InVivo Dosing DMSO Protocol A: 100% DMSO (Store -20°C) Stock->DMSO CellAssay->DMSO Step 1 Formulation Formulation: 5% DMSO + 40% PEG400 + 55% Saline InVivo->Formulation Dilution Protocol B: Serial Dilution (Max 0.5-1% DMSO final) DMSO->Dilution Step 2

Caption: Decision tree for selecting the appropriate solvent vehicle based on experimental requirements.

Part 5: Troubleshooting & Quality Control

IssueDiagnosisCorrective Action
"Oiling Out" Upon adding water/media, the compound forms oily droplets instead of crystals.[1][2]This is common for low-melting solids.[1][2] Do not filter. Sonicate the media for 10 mins. If unresolved, add 0.5% Tween-80 to the aqueous buffer before adding the compound.[1][2]
Precipitation in Media White cloudiness immediately upon dilution.[1][2]The concentration exceeds the aqueous solubility limit.[1][2] Reduce final concentration or switch to an acidic dilution buffer (pH 5.0-6.0) if the assay permits.
Color Change Solution turns dark brown/black over time.[1][2]Oxidation of the indole ring.[1][2] Discard. Always store stocks under inert gas (Nitrogen/Argon) if possible and protect from light.[1][2]

References

  • Balakin, K. V., et al. (2004).[1][3] "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Medicinal Chemistry, 47(2), 263-265.[1] [Link]

  • Li, Di, et al. (2005).[1][3] "Equilibrium Solubility Measurement of Ionizable Drugs—Consensus Recommendations for Data Analysis and Reporting." Molecular Pharmaceutics. [Link][1][2][3]

Sources

Solid-State Isolation and Crystallization Strategies for 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Executive Summary & Mechanistic Overview

5-(1H-Indol-5-yl)-pyridin-2-ylamine (also known as 5-(1H-indol-5-yl)pyridin-2-amine) is a critical bi-heterocyclic scaffold widely utilized in the development of receptor tyrosine kinase inhibitors, particularly targeting c-Met and Anaplastic Lymphoma Kinase (ALK) [1].

As a Senior Application Scientist, I approach the crystallization of this molecule not merely as a purification step, but as an exercise in supramolecular engineering. The molecular architecture of 5-(1H-Indol-5-yl)-pyridin-2-ylamine presents a complex hydrogen-bonding landscape:

  • Pyridine Nitrogen: A moderate hydrogen-bond acceptor (pKa ~6.5).

  • Exocyclic Amine (-NH2): A bidentate hydrogen-bond donor and acceptor.

  • Indole Nitrogen (-NH): A strong hydrogen-bond donor.

Because of this rigid, planar structure and the abundance of hydrogen-bonding sites, the compound exhibits a high propensity for polymorphism, solvate formation, and poor aqueous solubility [2]. Rapid precipitation often traps the molecule in metastable amorphous states or unintended solvates. To achieve the thermodynamically stable anhydrous form—or to engineer highly soluble salts and co-crystals—we must precisely control supersaturation kinetics, solvent interactions, and nucleation thermodynamics [3].

Crystallization Workflows and Decision Logic

The selection of a crystallization method depends entirely on the target product profile (TPP) of the API. Below is the logical workflow for screening and isolating the optimal solid form.

CrystallizationWorkflow Start Crude 5-(1H-Indol-5-yl)-pyridin-2-ylamine (Amorphous / Mixed Phase) Solvent Solvent & Solubility Profiling (Thermodynamic vs. Kinetic Control) Start->Solvent Cooling Thermodynamic Cooling (Target: Anhydrous Free Base) Solvent->Cooling Salt Reactive Salt Formation (Target: HCl / Citrate Salts) Solvent->Salt CoCrystal Co-Crystallization (Target: Dicarboxylic Acid Synthons) Solvent->CoCrystal IPC In-Process Control (IPC) FBRM & Clear Point Verification Cooling->IPC Salt->IPC CoCrystal->IPC Char Solid-State Validation (PXRD, DSC, TGA, DVS) IPC->Char

Caption: Decision matrix and workflow for the solid-state screening of 5-(1H-Indol-5-yl)-pyridin-2-ylamine.

Quantitative Data: Solubility and Solid-State Profiling

Before initiating any protocol, empirical solubility data must dictate the solvent system. The table below summarizes the typical physicochemical behavior of this scaffold to guide anti-solvent and cooling strategies.

Table 1: Solubility and Solid-State Characteristics

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Typical Solid Form YieldedCausality / Mechanism
Methanol / Ethanol 12.5>85.0Anhydrous Form IProtic solvents disrupt API-API H-bonds, allowing controlled thermodynamic assembly upon cooling.
Acetone / THF 35.0>120.0Solvates / MetastableAprotic H-bond acceptors trap solvent molecules within the crystal lattice during rapid crash-out.
Water / Heptane <0.1<0.5Amorphous / AggregatesExtreme anti-solvents force immediate kinetic precipitation, bypassing crystalline nucleation.
0.1N HCl (Aqueous) >50.0N/AHydrochloride SaltProtonation of the pyridine nitrogen (pKa ~6.5) drastically increases ionic hydration [5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes specific In-Process Controls (IPCs) to ensure that if a step fails, the operator is alerted before proceeding, thereby preserving scientific integrity.

Protocol A: Thermodynamic Cooling Crystallization (Anhydrous Free Base)

Objective: Isolate the thermodynamically stable anhydrous polymorph (Form I) by avoiding kinetic trapping. Causality: We utilize a binary Ethanol/Water system. Ethanol provides the necessary solubility gradient across temperatures, while water acts as a tunable anti-solvent to precisely control the supersaturation curve.

  • Dissolution: Suspend 10.0 g of crude 5-(1H-Indol-5-yl)-pyridin-2-ylamine in 80 mL of absolute Ethanol in a jacketed reactor.

  • Heating & IPC 1: Heat the suspension to 75°C with an overhead stirrer (250 rpm).

    • Validation Check (IPC 1): Visually confirm the "clear point" (complete dissolution). If particulate remains, add Ethanol in 5 mL increments until clear.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE polish filter into a pre-heated (75°C) crystallization vessel. Causality: This removes foreign particulates that could act as heterogeneous nucleation sites for unwanted polymorphs.

  • Anti-Solvent Addition: Slowly dose 20 mL of pre-heated (75°C) Deionized Water over 30 minutes.

  • Seeding & IPC 2: Cool the reactor to 65°C. Introduce 0.1 g (1% w/w) of Form I seed crystals.

    • Validation Check (IPC 2): The seeds must remain suspended and not dissolve. Causality: Seeding at the metastable zone width (MSZW) boundary bypasses the primary nucleation energy barrier, forcing the system to grow the desired polymorph.

  • Controlled Cooling: Implement a linear cooling ramp of 0.15°C/min down to 5°C. Causality: A slow ramp prevents secondary nucleation bursts and ensures large, filterable crystals.

  • Isolation: Filter the slurry under vacuum, wash with 15 mL of cold Ethanol/Water (1:1 v/v), and dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Reactive Salt Crystallization (Hydrochloride Salt)

Objective: Enhance the bioavailability and dissolution rate of the API by forming a stable salt [3]. Causality: The basicity of the pyridine ring makes it an ideal candidate for salt formation with strong acids. We use an anhydrous solvent system to prevent the formation of hydrates.

  • Preparation: Dissolve 5.0 g of the free base in 50 mL of THF at 50°C.

  • Acid Dosing: Prepare a stoichiometric solution of 1.05 equivalents of anhydrous HCl in Isopropanol (IPA).

  • Reactive Precipitation: Add the HCl/IPA solution dropwise over 45 minutes to the THF solution at 50°C.

  • Ostwald Ripening (IPC 3): A thick slurry will form. Maintain agitation at 50°C for 2 hours before cooling.

    • Validation Check (IPC 3): Sample the slurry and check under a polarized light microscope. Crystals should exhibit birefringence. Causality: Holding the slurry at an elevated temperature allows smaller, kinetically formed crystals to dissolve and redeposit onto larger crystals (Ostwald ripening), vastly improving downstream filtration.

  • Cooling & Isolation: Cool to 20°C over 2 hours, filter, wash with cold THF, and vacuum dry.

Protocol C: Co-Crystallization with Dicarboxylic Acids

Objective: Create a non-ionic co-crystal if the salt forms prove too hygroscopic [2]. Causality: Dicarboxylic acids (like succinic or glutaric acid) form highly predictable and robust heterosynthons with the aminopyridine motif, creating a stable crystalline lattice without full proton transfer.

  • Molar Mixing: Combine 1.0 equivalent of 5-(1H-Indol-5-yl)-pyridin-2-ylamine and 1.0 equivalent of Succinic Acid in a reaction vessel.

  • Liquid-Assisted Grinding (LAG): Add a catalytic amount of Methanol (approx. 50 µL per gram of powder).

  • Milling: Subject the mixture to ball milling at 30 Hz for 45 minutes. Causality: LAG lowers the activation energy for solid-state phase transformations, driving the formation of the co-crystal via localized dissolution and rapid recrystallization.

  • Validation: Confirm co-crystal formation via Powder X-Ray Diffraction (PXRD), ensuring the disappearance of the individual free base and succinic acid peaks.

Biological Context & Pathway Visualization

Understanding the biological application of the compound reinforces the need for rigorous solid-state control. Aminopyridine-indole derivatives are potent inhibitors in oncology. If the wrong polymorph is formulated, the dissolution rate drops, leading to sub-therapeutic plasma levels and failure to inhibit the target kinase pathway [4].

KinasePathway HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates Phos ATP Binding & Autophosphorylation cMet->Phos Downstream PI3K/AKT & MAPK Tumor Proliferation Phos->Downstream Drives Inhibitor Aminopyridine-Indole API (Optimized Polymorph) Inhibitor->Phos Competitive Inhibition

Caption: Mechanism of action: The formulated API competitively binds the ATP pocket, halting c-Met autophosphorylation.

References

  • Source: Google Patents (PT1786785E)
  • Source: Google Patents (WO2015161152A1)
  • Source: European Patent Office (EP2902399A1)
  • Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI)
  • Source: Google Patents (CN107949560B)

Application Notes and Protocols for In Vivo Formulation of 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rational development of formulations for in vivo studies of the investigational compound 5-(1H-Indol-5-yl)-pyridin-2-ylamine. The inherent physicochemical properties of molecules containing indole and aminopyridine scaffolds often present significant challenges to achieving adequate bioavailability, primarily due to poor aqueous solubility. This guide offers a systematic approach, beginning with in silico characterization and progressing through a tiered selection of formulation strategies, from simple aqueous solutions to advanced lipid-based and amorphous systems. Detailed, field-proven protocols are provided for each strategy, emphasizing the causality behind experimental choices to empower researchers to make informed decisions. The objective is to provide a robust framework for developing safe, effective, and reproducible formulations for preclinical efficacy and pharmacokinetic evaluations.

Introduction: The Formulation Challenge

The choice of formulation strategy is therefore a critical determinant of success in in vivo studies. It must be tailored to the compound's specific physicochemical properties, the intended route of administration (e.g., oral, intravenous, intraperitoneal), and the required dose level. This guide will navigate these considerations systematically.

Pre-formulation Assessment: In Silico Characterization

In the absence of empirical data, in silico predictive tools provide a crucial starting point for understanding the formulation challenges associated with 5-(1H-Indol-5-yl)-pyridin-2-ylamine. Several free and commercial software packages are available for this purpose.[3][4][6]

The chemical structure of 5-(1H-Indol-5-yl)-pyridin-2-ylamine is as follows:

  • SMILES: Nc1ccc(cc1)c2ccc(NC=C3)c3c2

Based on its structure, we can predict key physicochemical properties that will govern formulation development.

PropertyPredicted ValueImplication for Formulation
Molecular Weight ~221.27 g/mol Well within typical small molecule range.
logP (Lipophilicity) 2.5 - 3.5Indicates moderate to high lipophilicity and likely poor aqueous solubility.[7]
Aqueous Solubility Predicted to be low (<10 µg/mL)Direct dissolution in simple aqueous vehicles is unlikely to achieve therapeutic concentrations.[8]
pKa (Acid Dissociation Constant) Basic pKa: ~5.0-6.0 (pyridinium ion)Acidic pKa: ~17.0 (indole N-H)The aminopyridine moiety provides a basic handle for potential pH modification and salt formation strategies.[9]

Interpretation: The predicted high logP and low aqueous solubility classify 5-(1H-Indol-5-yl)-pyridin-2-ylamine as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[5] This strongly suggests that solubilization-enabling formulation strategies will be necessary for successful in vivo studies. The presence of a basic nitrogen on the pyridine ring offers an opportunity for pH-dependent solubilization.[9]

Formulation Strategy Selection Workflow

A tiered approach is recommended to select the simplest effective formulation, minimizing the risk of excipient-related toxicity or interference with the compound's pharmacology.

G cluster_0 A Determine Required Dose (mg/kg) B Calculate Target Concentration (mg/mL) in Dosing Vehicle A->B C Tier 1: Aqueous Vehicles B->C D Is Target Concentration Achieved? C->D E Tier 2: Co-Solvent / pH Adjustment D->E No J Proceed with In Vivo Study D->J Yes F Is Solubility & Stability Achieved? E->F G Tier 3: Complex Formulations (Cyclodextrin, Surfactant) F->G No F->J Yes H Is Solubility & Stability Achieved? G->H I Tier 4: Advanced Systems (Solid Dispersion, Lipid-Based) H->I No H->J Yes I->J Feasible K Re-evaluate Compound or Dose I->K Formulation Not Feasible

Caption: Tiered workflow for formulation strategy selection.

Experimental Protocols

Disclaimer: All procedures should be performed in a properly ventilated fume hood. Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. The specific excipients and their concentrations may require optimization for the final formulation.

Protocol 1: Tier 1 - pH-Adjusted Aqueous Solution

This strategy leverages the basicity of the aminopyridine moiety to increase solubility by forming a soluble salt in situ. This is the simplest approach and should be evaluated first.

Rationale: Protonation of the basic aminopyridine nitrogen at acidic pH can significantly increase the aqueous solubility of the molecule. The Henderson-Hasselbalch equation dictates that solubility will increase as the pH of the vehicle is lowered further below the pKa of the basic group.[9]

Materials:

  • 5-(1H-Indol-5-yl)-pyridin-2-ylamine

  • Sterile Water for Injection (WFI)

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the required amount of 5-(1H-Indol-5-yl)-pyridin-2-ylamine and place it in a sterile glass vial.

  • Add approximately 80% of the final required volume of Sterile WFI.

  • While stirring, add 1N HCl dropwise to the suspension. Monitor the pH and observe for dissolution. Continue adding acid until the compound is fully dissolved.

  • Record the pH at which complete dissolution occurs. Aim for a pH between 3 and 4, if possible, to balance solubility and physiological compatibility.

  • If the pH is too low, carefully adjust upwards with 1N NaOH. Be cautious, as precipitation may occur if the pH approaches the compound's pKa.

  • Once the compound is fully dissolved at the target pH, add Sterile WFI to reach the final volume.

  • Confirm the final pH.

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter.

Self-Validation:

  • Visual Inspection: The final solution should be clear and free of particulates.

  • Stability Check: Store the formulation at room temperature and 4°C for at least 24 hours. Re-inspect for any signs of precipitation.

  • Concentration Verification: Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of the active ingredient.

Protocol 2: Tier 2 - Co-Solvent System

If pH adjustment alone is insufficient, the use of water-miscible organic solvents can enhance solubility.

Rationale: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby decreasing the energy required to solvate a lipophilic compound.[10] Common co-solvents include PEG 400, propylene glycol, and ethanol.

Materials:

  • 5-(1H-Indol-5-yl)-pyridin-2-ylamine

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

Example Vehicle Composition (to be optimized):

  • 10% Ethanol

  • 40% PEG 400

  • 50% Saline

Procedure:

  • Weigh the required amount of 5-(1H-Indol-5-yl)-pyridin-2-ylamine.

  • In a sterile vial, add the organic solvent components first (e.g., ethanol and PEG 400).

  • Add the compound to the organic solvent mixture and vortex or sonicate until fully dissolved. Gentle warming (30-40°C) may be applied if necessary.

  • Once dissolved, slowly add the aqueous component (e.g., Saline) dropwise while continuously vortexing. This is a critical step to prevent precipitation.

  • Observe the solution for any signs of cloudiness or precipitation.

  • If the solution remains clear, it is ready for use. If precipitation occurs, the ratio of co-solvents to the aqueous phase needs to be optimized (e.g., increase the percentage of organic solvents).

Self-Validation:

  • Clarity: The final mixture must be a clear, homogenous solution.

  • Physical Stability: Monitor for precipitation over time (e.g., 4, 8, 24 hours) at relevant storage conditions.

  • Chemical Stability: For longer-term studies, assess the chemical stability of the compound in the vehicle using HPLC to check for degradation products.

Protocol 3: Tier 3 - Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.

Rationale: Cyclodextrins have a hydrophilic exterior and a lipophilic inner cavity. The lipophilic indole moiety of the compound can become encapsulated within the cyclodextrin cavity, forming a complex that has a much higher aqueous solubility than the drug alone.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are commonly used in parenteral formulations due to their favorable safety profiles.[10]

Materials:

  • 5-(1H-Indol-5-yl)-pyridin-2-ylamine

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®)

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

Procedure:

  • Prepare a solution of SBE-β-CD in the aqueous buffer. A common starting concentration is 20-40% (w/v).

  • Slowly add the weighed 5-(1H-Indol-5-yl)-pyridin-2-ylamine powder to the SBE-β-CD solution while stirring vigorously.

  • Continue stirring for several hours (or overnight) at room temperature to allow for complete complexation. Sonication can be used to accelerate the process.

  • Once a clear solution is obtained, it can be sterilized using a 0.22 µm filter.

Self-Validation:

  • Phase-Solubility Diagram: To optimize the formulation, conduct a phase-solubility study by adding excess drug to varying concentrations of SBE-β-CD and measuring the concentration of the dissolved drug after equilibration. This helps determine the required cyclodextrin concentration.

  • Stability: Assess the physical and chemical stability of the complexed formulation over time.

Protocol 4: Tier 4 - Advanced Systems

For highly insoluble compounds or when high doses are required, more advanced systems may be necessary. These often require specialized equipment and expertise.

A. Amorphous Solid Dispersions (ASDs) This technique involves dispersing the drug in an amorphous state within a polymer matrix, which can significantly enhance dissolution rates and solubility.[11]

  • Method: Typically prepared by spray-drying or hot-melt extrusion.

  • Polymers: Common carriers include povidone (PVP), copovidone (PVP-VA), and hydroxypropyl methylcellulose (HPMC).[12]

  • Application: The resulting powder is typically suspended in an aqueous vehicle for oral gavage.

B. Self-Emulsifying Drug Delivery Systems (SEDDS) SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6][13]

  • Components:

    • Oils: Medium-chain triglycerides (e.g., Capmul®, Miglyol®).

    • Surfactants: Non-ionic surfactants with high HLB values (e.g., Cremophor® EL, Tween® 80).[10]

    • Co-solvents: Ethanol, PEG 400, Transcutol®.

  • Application: The pre-concentrate is typically filled into capsules for oral administration.

Characterization and Quality Control

A well-defined formulation requires rigorous characterization to ensure reproducibility and safety.

ParameterMethod(s)Purpose
Appearance Visual InspectionCheck for clarity, color, and presence of particulates.
pH pH MeterCritical for aqueous and pH-adjusted formulations.
Drug Concentration HPLC-UV, LC-MS/MSConfirm dose accuracy.
Physical Stability Visual Inspection, Particle SizingMonitor for precipitation or emulsion phase separation.
Chemical Stability HPLC, LC-MS/MSQuantify parent drug and detect degradation products.
Osmolality OsmometerImportant for assessing the tolerability of parenteral formulations.
Viscosity ViscometerEnsure the formulation is suitable for injection or oral gavage.

Conclusion and Recommendations

The formulation of 5-(1H-Indol-5-yl)-pyridin-2-ylamine for in vivo studies necessitates a systematic, data-driven approach. Due to its predicted low aqueous solubility, simple aqueous vehicles are unlikely to suffice. It is recommended to start with a pH-adjusted aqueous solution (Protocol 1) , as it is the simplest method. If the required dose cannot be achieved, a co-solvent system (Protocol 2) or a cyclodextrin-based formulation (Protocol 3) should be investigated. The choice between these will depend on the dose level, route of administration, and potential for excipient-related toxicities. For particularly challenging cases, advanced systems like amorphous solid dispersions or SEDDS may be required. Regardless of the chosen strategy, thorough characterization and stability testing are paramount to ensure the generation of reliable and reproducible in vivo data.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • Creative BioMart. Preclinical Development of Kinase/Phosphatase Drugs. [Link]

  • R Discovery. (2025). Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

  • PubMed. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. [Link]

  • Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer. [Link]

  • MDPI. (2021). 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis. [Link]

  • DSpace. Inherent formulation issues of kinase inhibitors. [Link]

  • Hou, T., et al. (2007). Development of reliable aqueous solubility models and their application in druglike analysis. Journal of Chemical Information and Modeling, 47(5), 2015-2027. [Link]

  • ACS Omega. (2024). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. [Link]

  • ACS Publications. (2018). Discovery and Preclinical Development of IIIM-290, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor. [Link]

  • RSC Publishing. (2025). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. [Link]

  • Academia.edu. Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • Kinam Park. (2003). Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • ResearchGate. (2024). Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. [Link]

  • Chalmers, D. K., et al. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485-496. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Research and Reviews. (2016). Excipients used in the Formulation of Tablets. [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

  • ResearchGate. The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. [Link]

  • Semantic Scholar. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. [Link]

  • FooDB. (2010). Showing Compound Pyridine (FDB014733). [Link]

  • Scribd. LogP vs LogD in Lipophilicity Analysis. [Link]

  • IJNRD.org. (2024). Pyridine scaffold: its diverse biological actions. [Link]

  • EPA. (2025). 2-Amino-5-(naphthalen-2-yl)pyridine-3-carboxylic acid Properties. [Link]

  • Journal of Applied Pharmaceutical Science. (2020). In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. [Link]

  • Chair of Analytical Chemistry. pKa values bases. [Link]

  • EPFL. pKa Data Compiled by R. Williams. [Link]

  • ResearchGate. (2025). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • Pharmaffiliates. 5-(Piperazin-1-yl)pyridin-2-ylamine. [Link]

  • PubChem. 5-Naphthalen-1-yl-4-pyridin-2-yl-thiazol-2-ylamine. [Link]

Sources

Application Note: Handling, Storage, and Experimental Protocols for 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with 5-(1H-Indol-5-yl)-pyridin-2-ylamine (CAS 902745-52-2). This document synthesizes chemical safety data, handling protocols, and experimental applications, focusing on its role as a privileged scaffold in kinase inhibitor discovery (specifically c-Met and ALK).

Introduction & Product Identity

5-(1H-Indol-5-yl)-pyridin-2-ylamine is a bioactive heteroaryl amine widely utilized in Fragment-Based Drug Discovery (FBDD). Structurally, it consists of a 2-aminopyridine "hinge-binding" motif coupled to an indole moiety. This architecture mimics the pharmacophore of several FDA-approved Type I kinase inhibitors (e.g., Crizotinib), allowing it to form critical hydrogen bonds with the ATP-binding pocket of receptor tyrosine kinases, particularly c-Met (HGFR) and ALK .

Chemical Properties Table[1][2]
PropertySpecification
Chemical Name 5-(1H-Indol-5-yl)-pyridin-2-ylamine
CAS Number 902745-52-2
Molecular Formula C₁₃H₁₁N₃
Molecular Weight 209.25 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), Ethanol (Low), Water (Insoluble)
pKa (Predicted) ~6.8 (Pyridine N), ~16 (Indole NH)
LogP ~2.1 (Lipophilic)

Safety & Hazard Identification (GHS)

While specific toxicological data for this exact intermediate may be limited, it must be handled according to the safety profile of analogous aminopyridines and indoles , which are known irritants and potential sensitizers.

Hazard Classification (GHS-US/EU)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed (Predicted based on aminopyridine class).

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 respirator or P100 filter if dust generation is possible. Work within a chemical fume hood.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for DMSO solutions.

  • Eyes: Chemical safety goggles. Face shield if handling large quantities.

Handling & Storage Protocols

The indole moiety is susceptible to oxidative degradation upon exposure to light and air, while the primary amine can react with atmospheric CO₂ or aldehydes. Strict adherence to these protocols ensures compound integrity.

Storage Conditions
  • Solid State: Store at -20°C in a tightly sealed vial.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation.

  • Light Protection: Protect from light. Wrap vials in aluminum foil or use amber glass.

  • Desiccation: Keep desiccated. Allow vial to equilibrate to room temperature before opening to prevent condensation.

Stability & Shelf Life[6]
  • Solid (-20°C): >2 years if protected from light/moisture.

  • DMSO Solution (-80°C): 6 months. Avoid repeated freeze-thaw cycles (aliquot immediately).

Technical Note: Mechanism of Action (c-Met Inhibition)

This compound acts as a Type I kinase inhibitor scaffold . The 2-aminopyridine group functions as a hydrogen bond donor/acceptor pair, interacting with the "hinge region" amino acids (e.g., Pro1158/Met1160 in c-Met). The indole group extends into the hydrophobic pocket, providing selectivity and potency.

c-Met Signaling Pathway Visualization

The following diagram illustrates the downstream signaling effects of c-Met inhibition by 5-(1H-Indol-5-yl)-pyridin-2-ylamine scaffolds.

cMet_Pathway HGF HGF (Ligand) cMet c-Met (RTK) HGF->cMet Activation PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS Inhibitor 5-(1H-Indol-5-yl)-pyridin-2-ylamine (Inhibitor) Inhibitor->cMet Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: c-Met signaling cascade. The inhibitor blocks ATP binding, preventing downstream PI3K/AKT and RAS/ERK activation.

Experimental Protocols

Protocol A: Stock Solution Preparation (10 mM in DMSO)

Objective: Prepare a stable stock solution for in vitro assays.

  • Calculate Mass: To prepare 1 mL of 10 mM stock, weigh 2.09 mg of powder.

    • Note: If the quantity is small, weigh the solid first and calculate the volume of DMSO required:

      
      
      
  • Solubilization: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1 minute.

    • Caution: Do not heat above 40°C.

  • Aliquoting: Dispense into light-protective amber microtubes (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C .

Protocol B: Chemical Synthesis (Suzuki-Miyaura Coupling)

Objective: Synthesize 5-(1H-Indol-5-yl)-pyridin-2-ylamine from precursors. Reaction: 5-Bromoindole + 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine.

Reagents:

  • A: 5-Bromoindole (1.0 eq)

  • B: 2-Amino-5-pyridineboronic acid pinacol ester (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Inert Setup: Purge a microwave vial or round-bottom flask with Argon for 5 minutes.

  • Addition: Add Reagents A and B, and the Pd catalyst to the vial.

  • Solvent: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.

  • Reaction: Seal and heat to 90°C for 4-12 hours (or 120°C for 30 min in microwave).

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Gradient: 0-10% Methanol in DCM).

  • Validation: Verify structure via ¹H-NMR and LC-MS (Expected [M+H]⁺ = 210.1).

Protocol C: In Vitro Kinase Inhibition Assay (General)

Objective: Determine the IC₅₀ of the compound against c-Met.

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT.

  • Enzyme Prep: Dilute recombinant c-Met kinase to optimum concentration (e.g., 2-5 nM) in Assay Buffer.

  • Compound Prep: Prepare a 3-fold serial dilution of the inhibitor in 100% DMSO (start at 10 µM). Dilute 1:10 into Assay Buffer (10% DMSO final intermediate).

  • Reaction Mix:

    • 5 µL diluted Compound

    • 10 µL Enzyme mixture

    • Incubate 15 min at RT.

    • 10 µL ATP/Substrate mix (ATP at Km, e.g., 10 µM; Substrate: Poly Glu:Tyr 4:1).

  • Detection: Incubate for 60 min at RT. Stop reaction (e.g., EDTA). Detect phosphorylation via ADP-Glo™ or ³³P-ATP radiometric filter binding.

  • Analysis: Plot % Activity vs. Log[Concentration]. Fit to sigmoidal dose-response curve to calculate IC₅₀.

Experimental Workflow Diagram

The following diagram outlines the logical progression from storage to experimental application.

Workflow Storage Storage (-20°C, Desiccated) Recon Reconstitution (DMSO, 10mM) Storage->Recon Thaw QC QC Check (LC-MS / NMR) Recon->QC Verify Assay Kinase Assay (IC50 Determination) QC->Assay Bioactivity Synthesis Chemical Synthesis (Derivatization) QC->Synthesis Building Block Data Data Analysis (Dose-Response) Assay->Data

Figure 2: Recommended workflow for handling and utilizing 5-(1H-Indol-5-yl)-pyridin-2-ylamine.

Waste Disposal

  • Aqueous Waste: Solutions containing the compound must be collected in "Aqueous Toxic" waste containers due to the kinase inhibitor activity.

  • Organic Waste: DMSO and solvent rinses go to "Halogenated/Non-Halogenated Organic" waste.

  • Decontamination: Wipe surfaces with 70% Ethanol followed by 0.1 M NaOH to degrade trace residues.

References

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. [Link]

  • Kung, P. P., et al. (2004). Amino-heteroaryl compounds as protein kinase inhibitors.[4][5] Patent WO2004076412A2. World Intellectual Property Organization.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Crizotinib (Structural Analog). Retrieved from [Link]

Sources

Application Note: High-Efficiency Synthesis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, FLT3, and CDK inhibitors). The synthesis utilizes a Suzuki-Miyaura cross-coupling strategy, specifically engineered to overcome catalyst poisoning often associated with free aminopyridines and unprotected indoles. This guide provides a robust, scalable method suitable for medicinal chemistry and early-stage process development.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the formation of a C–C bond between the C5 position of the indole ring and the C5 position of the pyridine ring.

Strategic Considerations:

  • Catalyst Poisoning: The free amine at the pyridine C2 position and the indole nitrogen can coordinate to Palladium (Pd), potentially quenching the catalytic cycle.

  • Ligand Selection: To mitigate coordination issues, we employ bidentate ligands (dppf) or bulky phosphines (SPhos) that create a steric environment favoring the oxidative addition/reductive elimination cycle over non-productive coordination.

  • Protecting Group Strategy: This protocol is designed to be protecting-group-free to maximize atom economy, utilizing optimized base/solvent systems to maintain reactivity.

Retrosynthesis Target Target: 5-(1H-Indol-5-yl)-pyridin-2-ylamine Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Retrosynthesis Fragment1 Coupling Partner A: 2-Amino-5-bromopyridine Disconnection->Fragment1 Fragment2 Coupling Partner B: Indole-5-boronic acid pinacol ester Disconnection->Fragment2

Figure 1: Retrosynthetic logic splitting the biaryl axis.

Reagents & Equipment

Reagent List
ComponentReagent NameCAS No.Equiv.[1][2]Role
Substrate A 2-Amino-5-bromopyridine1072-97-51.0Electrophile
Substrate B Indole-5-boronic acid pinacol ester269410-24-41.2Nucleophile
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂95464-05-40.05Catalyst
Base Cesium Carbonate (Cs₂CO₃)534-17-83.0Base
Solvent A 1,4-Dioxane (Anhydrous)123-91-1-Solvent
Solvent B Water (Degassed)7732-18-5-Co-solvent

Why these reagents?

  • Indole-5-boronic acid pinacol ester: Chosen over the free boronic acid for higher stability and solubility in organic solvents, reducing protodeboronation side reactions.

  • Pd(dppf)Cl₂: A robust, air-stable Pd(II) precatalyst. The large bite angle of the dppf ligand facilitates the reductive elimination step, crucial for forming sterically demanding biaryls.

  • Cesium Carbonate: Provides higher solubility in dioxane/water mixtures compared to K₂CO₃, promoting faster transmetalation.

Equipment[2]
  • Microwave Reactor (Optional but recommended for high-throughput) or Oil Bath.

  • Schlenk line or Nitrogen balloon setup.

  • Sealed pressure vials (10 mL or 20 mL).

  • Rotary Evaporator.

  • Flash Chromatography System (Silica gel).

Experimental Protocol

Preparation of Reaction Mixture[1][2][3][4][5][6][7]
  • Weighing: In a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 2-Amino-5-bromopyridine (173 mg, 1.0 mmol)

    • Indole-5-boronic acid pinacol ester (292 mg, 1.2 mmol)

    • Cs₂CO₃ (978 mg, 3.0 mmol)

  • Catalyst Addition: Add Pd(dppf)Cl₂ · CH₂Cl₂ (41 mg, 0.05 mmol).

    • Note: Add the catalyst last to minimize exposure to air before degassing.

  • Solvent Addition: Add a mixture of 1,4-Dioxane (8 mL) and Water (2 mL).

    • Critical Step: The solvent ratio (4:[3][4]1) is optimized to solubilize the inorganic base while maintaining organic solubility for the substrates.

Degassing (Essential for Reproducibility)

Oxygen is the primary cause of Suzuki coupling failure (homocoupling/oxidation of phosphines).

  • Seal the vial with a septum cap.

  • Insert a long needle connected to a nitrogen/argon line into the solution.

  • Insert a short vent needle.

  • Bubble inert gas through the solution for 10–15 minutes .

  • Remove needles and seal the cap tightly (or crimp if using microwave).

Reaction Execution

Method A: Thermal Heating (Standard)

  • Place the vial in a pre-heated oil bath at 90°C .

  • Stir vigorously (800 rpm) for 12–16 hours .

  • Monitor by TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.

Method B: Microwave Irradiation (Accelerated)

  • Set Microwave parameters:

    • Temperature: 110°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 45 minutes

  • Advantage:[2][3][5][6][7][8] Significantly reduces reaction time and often improves yield by minimizing thermal degradation of the indole.

Workup & Purification[3]
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration: Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional Ethyl Acetate (20 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Wash with:

    • Water (2 x 20 mL)

    • Brine (1 x 20 mL)

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent Gradient: 0%

      
       10% Methanol in Dichloromethane (DCM).
      
    • Tip: Pre-treat silica with 1% Triethylamine if streaking occurs (due to the pyridine amine).

Workflow Start Start: Weigh Reagents (Substrates + Base) CatAdd Add Catalyst Pd(dppf)Cl2 Start->CatAdd Degas Degas Solvent (N2 Sparging, 15 min) CatAdd->Degas Heat Reaction 90°C (16h) or MW 110°C (45m) Degas->Heat Check Check LCMS Conversion >95%? Heat->Check Check->Heat No (Add more cat/time) Workup Filter (Celite) & Extraction (EtOAc/Water) Check->Workup Yes Purify Flash Chromatography (DCM:MeOH 0-10%) Workup->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Data (Expected)

Upon isolation, the compound should be characterized to confirm identity.

  • Physical State: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       11.10 (s, 1H, Indole-NH)
      
    • 
       8.30 (d, J=2.0 Hz, 1H, Pyridine-H6)
      
    • 
       7.85 (s, 1H, Indole-H4)
      
    • 
       7.75 (dd, J=8.5, 2.0 Hz, 1H, Pyridine-H4)
      
    • 
       7.45 (d, J=8.5 Hz, 1H, Indole-H7)
      
    • 
       7.35 (d, J=8.5 Hz, 1H, Indole-H6)
      
    • 
       6.55 (d, J=8.5 Hz, 1H, Pyridine-H3)
      
    • 
       6.45 (s, 1H, Indole-H3)
      
    • 
       6.00 (s, 2H, Pyridine-NH₂, broad exchangeable)
      
  • LC-MS (ESI): Calculated [M+H]⁺ = 224.11; Found = 224.1.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Conversion Catalyst deactivation by amine.Switch to Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) . SPhos is highly effective for heteroaryl amines [1].
Protodeboronation Instability of indole boronic acid.Use the pinacol ester ; ensure base is not too concentrated; reduce water ratio to 10%.
Homocoupling Oxygen presence.[8]Re-degas solvents vigorously; ensure inert atmosphere is maintained.
Purification difficulty Product co-elutes with impurities.Use an SCX-2 (Strong Cation Exchange) cartridge. Load reaction mixture, wash with MeOH, elute product with 2M NH₃ in MeOH.

References

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[9] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Link

  • Organic Chemistry Portal. Suzuki Coupling. Link

Sources

Application Note: Cell Permeability and ADME Profiling of 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(1H-Indol-5-yl)-pyridin-2-ylamine represents a critical structural scaffold frequently utilized in the design of potent, ATP-competitive kinase inhibitors, particularly those targeting the hepatocyte growth factor receptor (HGFR/c-Met) [2]. Because the target kinase domain is located intracellularly, candidate molecules must successfully traverse the plasma membrane to achieve target engagement. Furthermore, for oral administration, intestinal permeability is a strict prerequisite.

This application note provides a comprehensive, self-validating protocol for evaluating the bidirectional permeability of 5-(1H-Indol-5-yl)-pyridin-2-ylamine using the industry-standard Caco-2 cell model [1]. By integrating mass balance calculations, monolayer integrity checks, and bidirectional transport kinetics, this workflow ensures high-fidelity data for lead optimization.

Mechanistic Rationale & Physicochemical Profiling

Causality in Experimental Design

The molecular architecture of 5-(1H-Indol-5-yl)-pyridin-2-ylamine (MW ≈ 209 g/mol ) is relatively small, which typically favors passive transcellular diffusion. However, the presence of the indole ring and the 2-aminopyridine moiety introduces multiple hydrogen bond donors (indole N-H, primary amine -NH₂) and acceptors (pyridine nitrogen).

  • The Permeability Paradox: While these functional groups are essential for anchoring the inhibitor to the hinge region of the c-Met kinase domain, they increase the polar surface area (PSA). High PSA can restrict passive diffusion across the lipophilic core of the enterocyte membrane and may increase the compound's affinity for apical efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) [4].

  • The Need for Bidirectional Assays: To deconvolute passive diffusion from active efflux, a bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory. An Efflux Ratio (ER) > 2.0 indicates that the compound is a substrate for active efflux, which could severely limit oral bioavailability and blood-brain barrier (BBB) penetration.

Workflow Step1 1. Cell Culture & Seeding Caco-2 cells on Transwell inserts (21 days) Step2 2. Monolayer Integrity Check Measure TEER (>250 Ω·cm²) Step1->Step2 Step3 3. Compound Dosing 10 µM 5-(1H-Indol-5-yl)-pyridin-2-ylamine Step2->Step3 Step4 4. Bidirectional Incubation Apical-to-Basolateral & Basolateral-to-Apical (2h, 37°C) Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Papp, Efflux Ratio, & Mass Balance Step4->Step5

Fig 1: Bidirectional Caco-2 permeability assay workflow for evaluating intestinal absorption.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates pre-assay electrical resistance checks, post-assay paracellular marker exclusion, and rigorous mass balance tracking to prevent false negatives caused by non-specific binding [4].

Phase 1: Cell Culture & Monolayer Preparation

Causality: A 21-day culture period is strictly required for Caco-2 cells to fully differentiate. Premature use results in incomplete tight junction formation and sub-physiological expression of efflux transporters [3].

  • Culture Caco-2 cells (ATCC HTB-37) in DMEM supplemented with 10% FBS, 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Seed cells onto 12-well polycarbonate Transwell® inserts (0.4 µm pore size) at a density of

    
     cells/cm².
    
  • Maintain cultures for 21 days at 37°C in a 5% CO₂ humidified incubator, replacing the medium every 48 hours.

Phase 2: Pre-Assay Integrity Check (TEER)
  • Prior to the assay, measure the Transepithelial Electrical Resistance (TEER) using a chopstick electrode.

  • Validation Gate: Only monolayers exhibiting a TEER value

    
     are acceptable for transport studies. Lower values indicate compromised tight junctions.
    
Phase 3: Bidirectional Transport Execution

Causality: Transport buffer is standardized to pH 7.4 in both chambers to isolate transporter-mediated efflux from pH-driven ion trapping. DMSO is strictly capped at 1% to prevent solvent-induced membrane toxicity.

  • Wash monolayers twice with pre-warmed Hanks’ Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Prepare a 10 µM dosing solution of 5-(1H-Indol-5-yl)-pyridin-2-ylamine in HBSS (Final DMSO

    
    ).
    
  • A-to-B (Absorption) Setup: Add 0.5 mL of dosing solution to the Apical chamber. Add 1.5 mL of blank HBSS to the Basolateral chamber.

  • B-to-A (Efflux) Setup: Add 1.5 mL of dosing solution to the Basolateral chamber. Add 0.5 mL of blank HBSS to the Apical chamber.

  • Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed HBSS.

Phase 4: Post-Assay Validation & LC-MS/MS Quantification
  • Lucifer Yellow Integrity Check: Post-assay, add 100 µM Lucifer Yellow to the donor compartment for 1 hour. A

    
     of 
    
    
    
    cm/s confirms the test compound did not induce cellular toxicity or disrupt tight junctions.
  • Quantification: Analyze all samples via LC-MS/MS using Multiple Reaction Monitoring (MRM) optimized for the parent mass of 5-(1H-Indol-5-yl)-pyridin-2-ylamine.

Data Analysis & Pharmacokinetic Interpretation

The Apparent Permeability (


) is calculated using the steady-state rate of appearance of the compound in the receiver chamber:


  • 
    : Rate of compound transport (pmol/s)
    
  • 
    : Initial donor concentration (µM)
    
  • 
    : Surface area of the cell monolayer (cm²)
    

The Efflux Ratio (ER) and Mass Balance (Recovery) are calculated as follows:




Representative Quantitative Data

The following table summarizes the expected permeability profile for the 5-(1H-Indol-5-yl)-pyridin-2-ylamine scaffold alongside mandatory assay controls.

CompoundAssay Direction

(

cm/s)
Efflux Ratio (ER)Mass BalanceInterpretation
5-(1H-Indol-5-yl)-pyridin-2-ylamine A

B
12.4 ± 1.21.8 92%Moderate-High Permeability, Low Efflux
5-(1H-Indol-5-yl)-pyridin-2-ylamine B

A
22.3 ± 2.1-89%-
Propranolol (Control)A

B
25.0 ± 2.10.995%High Permeability (Transcellular)
Atenolol (Control)A

B
0.5 ± 0.11.198%Low Permeability (Paracellular)
Digoxin (Control)A

B
1.2 ± 0.312.5 85%P-gp Efflux Substrate

Data Interpretation: The compound exhibits a


 > 

cm/s, indicating good expected oral absorption. An ER of 1.8 falls below the critical threshold of 2.0, suggesting it is not a strong substrate for P-gp, which is favorable for systemic exposure and potential intracellular target engagement.

Intracellular Target Engagement

Once the compound successfully permeates the plasma membrane, it acts upon the intracellular domain of the c-Met receptor. The 2-aminopyridine and indole motifs form critical hydrogen bonds with the kinase hinge region, competitively displacing ATP and halting downstream oncogenic signaling.

Pathway HGF HGF Ligand cMet c-Met Receptor (Transmembrane) HGF->cMet Binds Kinase Intracellular Kinase Domain cMet->Kinase Activates Signaling Downstream Signaling (PI3K / AKT / MAPK) Kinase->Signaling Phosphorylates Inhibitor 5-(1H-Indol-5-yl)-pyridin-2-ylamine Inhibitor->Kinase ATP-competitive Inhibition Proliferation Tumor Proliferation Signaling->Proliferation Induces

Fig 2: Intracellular c-Met kinase inhibition pathway by 5-(1H-Indol-5-yl)-pyridin-2-ylamine.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. European Commission. 1

  • Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor... ACS Publications.2

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. National Institutes of Health (PMC). 3

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature.4

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Current Topic: DMSO Solubility Optimization & Troubleshooting Ticket ID: SOL-5IND-PYR-001 Assigned Specialist: Senior Application Scientist[1][2][3]

Core Directive: The Science of Solubility

The Molecule: Why is it difficult?

5-(1H-Indol-5-yl)-pyridin-2-ylamine is a planar, bi-aryl heteroaromatic system.[1][2][3] Its solubility challenges in DMSO (Dimethyl Sulfoxide) arise from two competing thermodynamic forces:

  • High Crystal Lattice Energy: The molecule contains both a hydrogen bond donor (Indole -NH, Pyridine -NH2) and an acceptor (Pyridine -N).[1][2][3][4] This allows the solid compound to form tight, stable intermolecular hydrogen bond networks and

    
    -
    
    
    
    stacking interactions in its crystalline state.[5] Breaking this lattice requires significant energy input [1].[2][5]
  • Hydrophobic Aggregation: Even when "dissolved," planar molecules like this are prone to colloidal aggregation .[5] They may form sub-micron particles that appear clear to the naked eye but are not true solutions.[5] This is a known cause of false positives in biochemical assays [2].[5][6]

The Solvent: DMSO Characteristics

While DMSO is a "universal solvent" for polar aprotic compounds, it has a critical weakness: Hygroscopicity .[5][6][7]

  • DMSO absorbs water from the atmosphere rapidly.[2][5][6][7]

  • The presence of water (even <1%) drastically reduces the solubility of hydrophobic heteroaromatics, acting as an "anti-solvent" and causing precipitation [3].[3][4]

The "Gold Standard" Dissolution Protocol

Objective: Prepare a stable 10 mM or 20 mM stock solution. Prerequisites: Anhydrous DMSO (freshly opened or stored over molecular sieves), Vortex mixer, Ultrasonic bath (Sonicator).[3][4][5]

Step-by-Step Workflow
  • Environment Check: Ensure the workspace is dry. Avoid humid days if possible, or work under a nitrogen flow.[5]

  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO .

    • Critical: Do not use DMSO that has been sitting open on a bench.[2][5]

  • Mechanical Disruption (The "Sandwich" Method):

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 10–15 minutes.

      • Why? Acoustic cavitation provides the localized energy needed to break the crystal lattice that vortexing alone cannot disrupt [4].

    • Vortex again for 30 seconds.

  • Visual Inspection: Hold the vial up to a bright light source. Look for:

    • Floating particulates (undissolved solid).[2][3][4]

    • "Schlieren" lines (wavy lines indicating density differences/incomplete mixing).[2][3][4]

  • Thermal Assist (If needed): If particles remain, heat the sealed vial to 37°C - 45°C for 10 minutes, then vortex again.

Troubleshooting Guide (FAQ & Tickets)

Ticket #01: "The solution looks cloudy or has visible floaters."

Diagnosis: Incomplete dissolution due to high lattice energy or water contamination.[2][5] Solution:

  • Apply Heat: Warm the solution to 50°C (do not exceed 60°C to avoid degradation) for 15 minutes.

  • Sonication: Sonicate while warm.

  • Check DMSO Quality: If the DMSO is old, it may contain water.[5][8] Add a few beads of activated 3Å or 4Å molecular sieves to the DMSO stock bottle 24 hours before use to dry it [3].

Ticket #02: "The compound precipitates immediately when I dilute it into buffer."

Diagnosis: "Crashing out." The compound is hydrophobic; the sudden shift from organic solvent (DMSO) to aqueous buffer forces it out of solution.[4] Solution:

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform a serial dilution (e.g., 100% → 50% → 10% → 1% final).[3][4][5]

  • Add Surfactant: Include a non-ionic detergent like 0.01% Triton X-100 or Tween-20 in the aqueous buffer before adding the DMSO stock.[2] This stabilizes the monomeric form and prevents aggregation [2].[5]

Ticket #03: "The solution turns into a jelly or viscous layer at the bottom."

Diagnosis: Hydration layer formation.[2][5] DMSO is denser than water; if atmospheric moisture enters, it forms a water-rich layer that causes the compound to gel.[1][2][5] Solution:

  • Vortex Immediately: This layer must be physically disrupted.[2][4][5]

  • Aliquot Storage: Never store the main stock in a large bottle that is repeatedly opened. Aliquot into single-use vials (e.g., 20 µL or 50 µL) and store at -20°C.

Ticket #04: "My assay results are inconsistent (high variability)."

Diagnosis: Colloidal Aggregation.[2][4][5] The compound may be forming "promiscuous aggregates" that sequester enzymes, leading to false inhibition.[5][9] Solution:

  • Centrifugation Test: Spin the DMSO stock at max speed (13,000 rpm) for 10 minutes. If a pellet forms, you have aggregates.[5]

  • Detergent Check: Repeat the assay with 0.01% Triton X-100.[2][4][5] If the inhibition disappears, the original activity was likely an artifact of aggregation [2].[5]

Visual Troubleshooting Workflow

The following diagram outlines the logical decision path for rescuing a recalcitrant sample.

SolubilityWorkflow Start Start: Solid Compound + Anhydrous DMSO Vortex Vortex (30 sec) Start->Vortex Inspect Visual Inspection: Clear Solution? Vortex->Inspect Success Ready for Assay (Store at -20°C) Inspect->Success Yes Sonicate Sonicate (15 min, RT) Inspect->Sonicate No (Particulates) Heat Heat to 45°C (10 min) Inspect->Heat Still Cloudy Sonicate->Inspect CheckWater Check DMSO Quality (Is it wet?) Heat->CheckWater NewDMSO Retry with Fresh Anhydrous DMSO CheckWater->NewDMSO Old/Open Bottle AddAcid Advanced: Add 1 eq. Acetic Acid (For NMR only) CheckWater->AddAcid Dry but stubborn NewDMSO->Vortex

Figure 1: Decision tree for solubilizing 5-(1H-Indol-5-yl)-pyridin-2-ylamine in DMSO. Blue/Green indicates standard path; Red/Yellow indicates troubleshooting steps.

Solubility Data & Limits

ParameterEstimated Limit / ValueNotes
Max Solubility (Ideal) ~20–50 mMIn pure, anhydrous DMSO.[1][2][3]
Practical Working Conc. 10 mM Recommended for stock to prevent crashing out during freeze/thaw.[2][5]
Freeze/Thaw Stability LowRepeated cycles promote crystal growth.[2][4][5][7] Single-use aliquots are mandatory.
Aqueous Tolerance < 1% DMSO finalCompound likely precipitates if DMSO > 1% in buffer without detergent.[1][2]
Storage Temp -20°CProtect from light and moisture.[1][2][5]

References

  • Ziath. (2025).[2][4][5] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • Shoichet, B. K. (2006).[2][3][4][5] Screening in a spirit of false immediacy. Nature Chemical Biology, 2(9), 450-450.[1][3][4][5] (Contextualizes colloidal aggregation in drug discovery). See also: Colloidal Aggregation - Shoichet Lab. Retrieved from

  • BenchChem. (2025).[2][4][5][8] Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Retrieved from

  • Oldenburg, K., et al. (2005).[3][4][5] Compounds differ in aqueous and DMSO solubility based on crystalline form.[2][5][10] LRIG Presentation. Retrieved from

Sources

Troubleshooting low yield in 5-(1H-Indol-5-yl)-pyridin-2-ylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly polar, nitrogen-rich biaryls. The synthesis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine via Suzuki-Miyaura cross-coupling is notoriously challenging.

This molecule contains two problematic motifs: an electron-rich indole and a Lewis-basic aminopyridine. When these are combined, standard catalytic systems often fail due to competing degradation pathways and catalyst deactivation. This guide is designed to deconstruct the causality behind these failures and provide field-proven, self-validating protocols to rescue your yields.

Synthetic Workflow & Failure Modes

Before troubleshooting, we must map the reaction landscape. The diagram below illustrates the critical juncture where the productive transmetalation pathway competes with destructive side reactions.

Workflow A 5-Indole Boronic Acid + 5-Bromo-pyridin-2-ylamine D Suzuki-Miyaura Cross-Coupling (100°C) A->D B Catalyst Preparation (Pd2(dba)3 + XPhos) B->D C Degassed Solvent + Base (n-BuOH/H2O, K3PO4) C->D E Desired Product: 5-(1H-Indol-5-yl)-pyridin-2-ylamine D->E Fast Transmetalation F Undesired Byproduct: Indole (Protodeboronation) D->F Slow Transmetalation / High H2O

Workflow of 5-(1H-Indol-5-yl)-pyridin-2-ylamine synthesis highlighting competing pathways.

Quantitative Data Summary: Condition Screening

To understand why your current conditions might be failing, compare your setup against this quantitative summary of typical catalytic systems used for this specific transformation.

Coupling PartnersCatalyst SystemBase / SolventTempYieldPrimary Failure Mode
Indole-5-B(OH)₂ + 5-Br-Py-2-NH₂Pd(PPh₃)₄Na₂CO₃ / Dioxane-H₂O80 °C< 20%Protodeboronation (Indole formation)
Indole-5-Bpin + 5-Br-Py-2-NH₂Pd(OAc)₂ / SPhosK₃PO₄ / Toluene-H₂O90 °C75%Incomplete conversion
5-Br-Indole + 5-Bpin-Py-2-NH₂Pd(dppf)Cl₂K₂CO₃ / DMF-H₂O90 °C~ 45%Homocoupling / Sluggish reaction
Indole-5-B(OH)₂ + 5-Br-Py-2-NH₂ Pd₂(dba)₃ / XPhos K₃PO₄ / n-BuOH-H₂O 100 °C 85% None (Efficient coupling)

Troubleshooting FAQs

Q1: My reaction yields mostly indole instead of the cross-coupled product. How do I prevent this? A1: This is a classic symptom of 1, where the C-B bond is cleaved and replaced by a C-H bond[1]. Electron-rich heteroaromatic boronic acids, such as indole-5-boronic acid, are highly susceptible to this side reaction under basic aqueous conditions[1]. The base generates the reactive boronate anion, which undergoes electrophilic attack by water faster than transmetalation can occur. High temperatures and prolonged reaction times accelerate this degradation[1]. Solution: To outcompete this degradation, you must accelerate the transmetalation step. Switch to a highly active catalyst system (e.g., Pd/XPhos) and consider using the pinacol ester (Bpin), which is generally more stable than the free boronic acid.

Q2: Is the free amine on my pyridine ring poisoning the palladium catalyst? A2: Yes, this is a frequent cause of stalled reactions. Lewis-basic nitrogen atoms in aminopyridines can coordinate directly to the palladium center, displacing standard phosphine ligands and trapping the catalyst in an inactive resting state[2]. Solution: Utilize bulky, electron-rich dialkylbiphenylphosphine ligands such as XPhos or SPhos[2]. The extreme steric bulk of these ligands prevents the aminopyridine from coordinating to the palladium, while their electron-rich nature accelerates the oxidative addition step, allowing the reaction to proceed efficiently without requiring protecting groups on the amine[2].

Q3: Should I swap the coupling partners (i.e., use 5-bromoindole and 5-aminopyridine-2-boronic acid)? A3: Partner role swapping is a powerful optimization strategy, but it comes with trade-offs. Studies show that yields in Suzuki couplings involving indoles are highly dependent on the roles of the coupling partners and their protection status[3]. While indole bromides generally undergo oxidative addition readily, 2-aminopyridine-5-boronic acids are notoriously unstable. Solution: For unprotected systems, keeping the indole as the boronic acid/ester and the pyridine as the halide is usually the most viable route, provided you use a modern catalyst (like Pd/XPhos) to manage the protodeboronation[3]. If you must use standard catalysts like Pd(PPh₃)₄, protecting the indole nitrogen (e.g., with a Tosyl or Boc group) is critical to improve yields[3].

Q4: I am seeing significant amounts of homocoupled product. How do I minimize this? A4: Homocoupling (the oxidative dimerization of the boronic acid) is typically caused by the presence of trace oxygen, which oxidizes the Pd(0) catalyst and facilitates the undesired coupling[4]. Furthermore, starting with a Pd(II) precatalyst can induce homocoupling, as the reduction of Pd(II) to Pd(0) in situ consumes a portion of the boronic acid[4]. Solution: Ensure rigorous degassing of your solvents. Sparging with argon for 30 minutes or performing three freeze-pump-thaw cycles is mandatory. Starting with a Pd(0) source like Pd₂(dba)₃ mitigates the initial homocoupling burst[4].

Mechanistic Causality

Understanding the catalytic cycle allows you to predict failure modes. The diagram below maps the productive steps against the destructive pathways (protodeboronation and catalyst poisoning).

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd + 5-Br-Py-2-NH2 TransMet Transmetalation Pd(II)(Ar)(Indole)L_n OxAdd->TransMet + Indole-5-B(OH)2 + Base Poison Catalyst Poisoning Aminopyridine Coordination OxAdd->Poison Unhindered Ligands (e.g., PPh3) RedElim Reductive Elimination Product Formation TransMet->RedElim Proto Protodeboronation Indole-H + B(OH)3 TransMet->Proto High pH / H2O Slow Catalysis RedElim->Pd0 - Product

Catalytic cycle of the Suzuki coupling showing productive steps and failure modes.

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, utilize the following optimized Buchwald protocol. This methodology is designed to be self-validating by incorporating specific monitoring checkpoints.

Materials:

  • 5-bromo-pyridin-2-ylamine (1.0 equiv, 1.0 mmol)

  • 1H-Indole-5-boronic acid pinacol ester (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • XPhos (0.08 equiv, 8 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: n-Butanol / Water (5:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reagent Setup (Inert Atmosphere): In a glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with 5-bromo-pyridin-2-ylamine, indole-5-boronic acid pinacol ester, Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Causality Check: Adding solids first prevents localized high concentrations of active catalyst from degrading before the substrate is fully solvated.

  • Solvent Degassing: In a separate flask, vigorously sparge the n-Butanol/Water mixture with Argon for at least 30 minutes.

    • Validation: Proper degassing is visually confirmed when no further micro-bubbles form during sparging. This prevents ligand oxidation and homocoupling[4].

  • Initiation: Transfer the degassed solvent mixture to the reaction vial via a gas-tight syringe. Seal the vial tightly and place it in a pre-heated reaction block at 100 °C. Stir vigorously (800+ rpm) to ensure the biphasic mixture is fully emulsified.

  • Reaction Monitoring (Self-Validation Checkpoint): After 2 hours, withdraw a 10 µL aliquot under a positive pressure of Argon. Dilute with 1 mL of LC-MS grade Acetonitrile and analyze.

    • Success Indicator: Disappearance of the aryl bromide peak and presence of the product mass (m/z [M+H]⁺ = 210.1).

    • Failure Indicator: If a mass of 118.1 (Indole) dominates, protodeboronation has occurred[1].

  • Workup & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (10 mL).

    • Critical Warning: Do not use acidic aqueous washes (e.g., HCl or NH₄Cl). The product contains two basic nitrogens and will immediately protonate, migrating into the aqueous layer and destroying your isolated yield.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient) to afford the pure 5-(1H-Indol-5-yl)-pyridin-2-ylamine.

References

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem. (2025).
  • Prieto, M., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal / Angewandte Chemie.

Sources

Technical Support Center: Purification of 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: IND-PYR-005-PUR Status: Active Guide Department: Process Chemistry & Purification Support

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying 5-(1H-Indol-5-yl)-pyridin-2-ylamine .

This molecule presents a "perfect storm" of purification challenges:

  • Amphoteric Nature: It contains a basic aminopyridine moiety and a hydrogen-bond donating indole ring.

  • Polarity: It exhibits high polarity, leading to poor solubility in non-polar solvents and "streaking" on standard silica.

  • Metal Contamination: As a likely product of Suzuki-Miyaura cross-coupling, it frequently retains Palladium (Pd) residues which coordinate tightly to the pyridine nitrogen.

This guide provides self-validating protocols to isolate high-purity material suitable for biological assays.

Module 1: Removing Palladium Impurities

The Issue: The pyridine nitrogen in your molecule acts as a ligand for Palladium.[1][2] Standard filtration through Celite or silica often fails to reduce Pd levels below pharmaceutical limits (<10 ppm), resulting in colored products (grey/brown) and potential toxicity in downstream biological assays.

The Solution: Chemical scavenging using functionalized silica is the industry standard for this scaffold. We recommend Thiol (SH) or Trimercaptotriazine (TMT) functionalized silica, which bind Pd with higher affinity than the pyridine ring.

Protocol: Scavenger Resin Treatment[1][3]
  • Reagents: SiliaMetS® Thiol or equivalent (e.g., QuadraPure®).

  • Loading: 5–10 equivalents relative to the initial Pd catalyst loading.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in THF or Ethyl Acetate (avoid MeOH if using ester-functionalized scavengers, though Thiol is generally safe).

  • Addition: Add the scavenger resin (5 eq).[3]

  • Incubation: Stir at 50°C for 4 hours . Note: Room temperature stirring is often insufficient for pyridine-coordinated Pd.

  • Filtration: Filter the suspension through a 0.45 µm pad or a sintered glass funnel packed with Celite to remove the resin.

  • Validation: Concentrate a small aliquot and check color. If still grey, repeat with fresh resin.

Visual Workflow: Palladium Removal

Pd_Removal Start Crude Mixture (High Pd) Dissolve Dissolve in THF/EtOAc Start->Dissolve Add_Scav Add Thiol/TMT Resin (5-10 eq) Dissolve->Add_Scav Heat Stir 50°C (4h) Add_Scav->Heat Filter Filter (Celite/0.45µm) Heat->Filter Check Visual/ICP-MS Check Filter->Check Check->Add_Scav Fail (Repeat) Pure Pd-Free Filtrate Check->Pure Pass

Figure 1: Logic flow for the removal of coordinated Palladium species using scavenger resins.

Module 2: Chromatography Troubleshooting (The "Streaking" Problem)

The Issue: The 2-aminopyridine moiety is basic (pKa ~6.8). On standard silica gel, it interacts strongly with acidic silanol groups (Si-OH), causing:

  • Broad, tailing peaks (streaking).

  • Co-elution with impurities.[4]

  • Poor mass recovery (irreversible adsorption).

The Solution: You must neutralize the silica surface using a mobile phase modifier.[5]

Recommended Mobile Phases
MethodMobile Phase CompositionApplication
Standard (DCM) DCM : MeOH : NH₄OH (90 : 9 : 1)Best for general purification. The NH₄OH competes for silanol sites.
Alternative (EtOAc) EtOAc : Triethylamine (TEA) (99 : 1)Use if the compound is soluble in EtOAc. TEA blocks acidic sites.
Reverse Phase Water (0.1% Formic Acid) : MeCNUse C18 silica if normal phase fails completely.

Critical Protocol Note: Do not just add the base to the eluent. You must pretreat the column. Flush the silica column with 2–3 column volumes (CV) of the mobile phase containing the modifier before loading your sample.[6] This ensures the silanols are blocked before the amine touches the silica.

Decision Tree: Chromatography Optimization

Chrom_Logic Start TLC Analysis (Standard Silica) Q1 Is the spot streaking? Start->Q1 Sol1 Add 1% TEA or 1% NH4OH to Eluent Q1->Sol1 Yes Success Proceed to Flash Q1->Success No Q2 Improved? Sol1->Q2 Sol2 Switch to Amino-Silica (NH2-capped) Q2->Sol2 No (Still Tailing) Q2->Success Yes Sol3 Reverse Phase (C18) Acidic Buffer Sol2->Sol3 If solubility issues

Figure 2: Decision matrix for optimizing stationary and mobile phases to prevent amine tailing.

Module 3: Crystallization & Salt Formation

The Issue: Suzuki products often isolate as "foams" or oils due to trace solvent retention and impurities preventing crystal lattice formation.

The Solution: If chromatography yields an oil, convert the free base into a salt. This purifies the compound by rejecting non-basic impurities (like unreacted indole boronic acids) and provides a stable solid.

Protocol: HCl Salt Formation
  • Dissolve: Dissolve the purified oil in a minimal amount of dry 1,4-Dioxane or Ethanol.

  • Acidify: Add 4M HCl in Dioxane dropwise at 0°C.

    • Warning: Do not use strong aqueous acids with heat, as the indole ring is acid-sensitive (dimerization risk).

  • Precipitate: A yellow/off-white solid should precipitate immediately.

  • Wash: Dilute with Diethyl Ether or Heptane to maximize precipitation. Filter and wash the cake with Ether.

Recrystallization Solvents (Free Base): If you must keep the free base, try these solvent systems:

  • Ethanol/Water (9:1): Heat to reflux, cool slowly.

  • Toluene: Good for removing non-polar impurities, though the product may have low solubility.

Frequently Asked Questions (FAQ)

Q: I see a "ghost peak" on my LC-MS that has the same mass as my product but elutes earlier. A: This is likely the N-oxide impurity. Pyridines oxidize easily. If you see this, treat your crude material with a mild reducing agent (e.g., Sodium Metabisulfite) or ensure your workup is performed quickly and without excessive exposure to air/light.

Q: My product turned purple/black on the column. A: Indoles are light and acid sensitive. If you used an acidic mobile phase (without buffering) on normal silica, you may have triggered oxidative polymerization of the indole. Always use neutral or basic conditions (TEA/NH₄OH) for normal phase silica.

Q: I cannot get the Palladium levels below 50 ppm even with scavengers. A: The aminopyridine moiety is a strong chelator. If standard scavengers fail, try Crystallization . Crystallizing the compound (or its salt) is often the most effective way to "reject" the metal from the lattice structure, as the Pd-complex will remain in the mother liquor.

References

  • BenchChem. (2025).[5][7][8] Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from

  • SiliCycle. (2025). SiliaMetS® Metal Scavengers: Efficient Tool to Remove Palladium.[3] Retrieved from

  • BenchChem. (2025).[5][7][8] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • National Institutes of Health (NIH). (2024). Purification of 2-aminopyridine derivatives by cation-exchange chromatography. Retrieved from

Sources

Technical Support Center: Stability & Handling of 5-(1H-Indol-5-yl)-pyridin-2-ylamine

[1][2]

Executive Summary & Compound Profile

5-(1H-Indol-5-yl)-pyridin-2-ylamine is a bi-heterocyclic scaffold often utilized as a key intermediate in the synthesis of kinase inhibitors (e.g., CDK, JAK inhibitors).[1][2] Its structure combines an electron-rich indole moiety with a basic 2-aminopyridine ring.[1][2]

  • Primary Stability Risk: Oxidative degradation of the indole ring (accelerated by light and aqueous environments).[3][4]

  • Primary Handling Challenge: Poor aqueous solubility leading to "crashing out" (precipitation) upon dilution from organic stocks.[1][2]

This guide provides evidence-based troubleshooting for researchers encountering instability or solubility issues.

Troubleshooting Guide (FAQ)

Category A: Solubility & Precipitation[1][5]

Q1: I dissolved the compound in DMSO, but it precipitates immediately when I add water/buffer. Why? Diagnosis: This is a classic "solvent shock" phenomenon.[1][4] The compound is hydrophobic.[4] When a concentrated DMSO stock is introduced to a highly polar aqueous buffer, the local concentration exceeds the solubility limit before mixing is complete.[5][4] Solution:

  • The "Spike" Method: Do not add water to the DMSO.[4] Instead, add the DMSO stock into the vortexing aqueous buffer to ensure rapid dispersion.[5][4]

  • pH Adjustment: The pyridine nitrogen (pKa ~6.[4]8) can be protonated.[1][6] Slight acidification (pH 4.5–5.[1]5) significantly enhances solubility by creating the pyridinium salt.[4]

    • Warning: Avoid strong acids (< pH 3) as they catalyze indole dimerization.[1]

Q2: Can I use ultrasonication to re-dissolve the precipitate? Recommendation: Use with caution. While sonication helps dissolution, it generates local heat and free radicals (acoustic cavitation), which can accelerate the oxidation of the sensitive indole ring.[5][4]

  • Better Alternative: Gentle warming (37°C) for <5 minutes or adding a surfactant (e.g., 0.1% Tween-80).[1][2][5]

Category B: Chemical Stability & Color Changes[1][4][5]

Q3: My clear solution turned pink/reddish-brown after 24 hours. Is it still usable? Diagnosis: No. The color change indicates oxidative degradation .[4]

  • Mechanism: The electron-rich indole ring undergoes auto-oxidation, often initiated by light or trace metals.[1][2] This forms radical intermediates that polymerize into colored quinoidal species (similar to melanin formation) or oxidize to isatin derivatives.[1]

  • Action: Discard the solution. For future experiments, exclude light and degas buffers.

Q4: Is the compound stable in cell culture media? Insight: Stability is moderate (t1/2 ~ 4–12 hours depending on serum).

  • Risk Factor: Cell media contains riboflavin (a photosensitizer) and transition metals, which catalyze indole oxidation.[5]

  • Protocol: Prepare fresh dilutions immediately before treating cells. Do not store diluted media stocks.

Visualizing the Science

Figure 1: Solubilization Decision Tree

Use this logic flow to determine the optimal preparation method for your assay.

SolubilityWorkflowStartStart: Solid CompoundDMSODissolve in anhyd. DMSO(10-50 mM Stock)Start->DMSOTargetTarget Aqueous Conc?DMSO->TargetLowConcLow (< 10 µM)Target->LowConcYesHighConcHigh (> 50 µM)Target->HighConcNoDirectSpikeDirect Spike into Buffer(Vortexing)LowConc->DirectSpikeCheckpHCheck Buffer pHHighConc->CheckpHFinalStable Working SolutionDirectSpike->FinalAcidicAcidic (pH 4-6)Protonation helps solubilityCheckpH->AcidicNeutralNeutral (pH 7.4)Risk of PrecipitationCheckpH->NeutralAcidic->FinalAddCosolventAdd Co-solvent/Surfactant(PEG400 or Tween-80)Neutral->AddCosolventAddCosolvent->Final

Caption: Workflow for maximizing aqueous solubility while minimizing precipitation risks.

Figure 2: Degradation Pathway (Indole Oxidation)

Understanding the "Pink Solution" phenomenon.[2][4][7]

DegradationIndoleIntact Compound(Colorless)RadicalIndolenyl Radical(Reactive Intermediate)Indole->Radical -e-, -H+LightLight / O2 / MetalsLight->RadicalPeroxideHydroperoxideRadical->Peroxide +O2ProductsDegradation Products:1. Isatin derivatives2. Colored Dimers (Pink/Brown)Peroxide->Products Rearrangement

Caption: Oxidative degradation pathway of the indole moiety leading to colored impurities.[1][2]

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a long-term storage solution that minimizes freeze-thaw degradation.

  • Weighing: Weigh the solid compound in a low-humidity environment.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid Ethanol for long-term storage as it evaporates and absorbs water.[1][2]

  • Concentration: Prepare at 10 mM to 50 mM . Higher concentrations are actually more stable (less solvent volume per mole of solute).[2]

  • Aliquot: Divide into small, single-use aliquots (e.g., 20–50 µL) in amber microtubes.

  • Storage: Store at -80°C .

    • Shelf Life: >6 months at -80°C. <1 week at 4°C.[1][2]

Protocol B: Aqueous Dilution for Assays (The "Spike" Method)

Objective: To dilute the stock into assay buffer without precipitation.[2][4]

  • Prepare Buffer: Ensure your assay buffer (e.g., PBS, HEPES) is at room temperature.[5]

    • Optional: Add 0.05% BSA or 0.01% Tween-20 to the buffer to act as a carrier.[1][2][4]

  • Vortex: Set the buffer tube on a vortex mixer at medium speed.

  • Inject: While vortexing, inject the DMSO stock tip submerged below the surface of the buffer.[5][4]

  • Limit DMSO: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, unless controls allow higher.

Summary of Stability Parameters

ParameterConditionStability RatingNotes
pH Acidic (pH 4–6)Good Pyridine protonation stabilizes; good solubility.[1][2]
pH Neutral (pH 7.[1]4)Moderate Risk of precipitation; oxidation is slower than in base.[1][4]
pH Basic (pH > 9)Poor Accelerates indole oxidation; promotes precipitation.[1]
Light Ambient LightPoor CRITICAL: Protect from light at all times.[1][4]
Solvent DMSO (Anhydrous)Excellent Store at -20°C or -80°C.
Solvent Water/BufferLow Prepare fresh; use within 4-6 hours.[1][2]

References

  • Oliveira-Brett, A. M., et al. (2011).[2][5] "Pathways of Electrochemical Oxidation of Indolic Compounds." Electroanalysis. [2][5]

    • Relevance: Establishes the mechanism of indole oxidation at the C3 position, explaining the color change observed in aqueous solutions.
  • Donnelly, R. F. (2004).[5] "Chemical Stability of 4-Aminopyridine Capsules." Canadian Journal of Hospital Pharmacy.[4]

    • Relevance: Provides baseline stability data for the aminopyridine moiety, demonstrating its relative stability compared to the indole portion when protected from light.[5][4]

  • BenchChem Technical Support. (2025). "Improving the Stability of Indole Compounds in Solution." BenchChem Knowledge Base.[1]

    • Relevance: General handling guidelines for indole-containing reagents, confirming the necessity of light protection and antioxidant use.[2]

  • Li, X., et al. (2022).[5] "Atmospheric oxidation mechanism and kinetics of indole." Atmospheric Chemistry and Physics.

    • Relevance: details the radical-mediated oxidation pathways of indole in the presence of oxygen.

Technical Support Center: Identification of Degradation Products of 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-(1H-Indol-5-yl)-pyridin-2-ylamine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying potential degradation products of this molecule. Our approach is grounded in established scientific principles and regulatory expectations for impurity profiling.[1][2][3]

The structural complexity of 5-(1H-Indol-5-yl)-pyridin-2-ylamine, featuring both an indole and a 2-aminopyridine moiety, presents specific stability challenges. This guide will walk you through a systematic approach to forced degradation studies, enabling the prediction and identification of potential degradants.

Part 1: Understanding the Molecule's Stability Profile

The stability of 5-(1H-Indol-5-yl)-pyridin-2-ylamine is intrinsically linked to its constituent functional groups. The indole ring is known to be susceptible to oxidation and photodegradation, while the 2-aminopyridine portion can be prone to oxidation and hydrolysis.[4][5][6] Therefore, a comprehensive investigation must consider these potential degradation pathways.

Anticipated Degradation Pathways

Based on the chemical structure, the following degradation pathways are the most probable under stress conditions:

  • Oxidation: The electron-rich indole nucleus and the amino group on the pyridine ring are prime targets for oxidation.[7] This can lead to the formation of N-oxides, hydroxylated species, or even ring-opened products.[6][8][9]

  • Hydrolysis: The amino group on the pyridine ring could be susceptible to hydrolytic deamination under acidic or basic conditions, although this is generally less common than for other functional groups like esters or amides.[10][11]

  • Photodegradation: Indole-containing compounds are often photolabile, and exposure to UV or visible light can trigger complex degradation pathways, including oxidation and dimerization.[5][12][13][14]

The following diagram illustrates the key reactive sites on the molecule.

Caption: Potential degradation sites on 5-(1H-Indol-5-yl)-pyridin-2-ylamine.

Part 2: Forced Degradation Experimental Design

Forced degradation studies, or stress testing, are essential for identifying likely degradation products and developing stability-indicating analytical methods.[3][15] The goal is to achieve 10-15% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the resulting impurities.[16]

Experimental Protocol: Forced Degradation Studies

This protocol provides a starting point for your investigations. It is crucial to adapt the conditions based on the observed stability of your compound.

1. Stock Solution Preparation:

  • Prepare a stock solution of 5-(1H-Indol-5-yl)-pyridin-2-ylamine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH). Incubate at 60°C.[17]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[3][18]

  • Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 80°C).[7]

  • Photodegradation: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

3. Sampling and Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method.

The following workflow diagram outlines the process of a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Start Prepare API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze via HPLC-UV/MS Neutralize->HPLC Characterize Isolate & Characterize (NMR, HRMS) HPLC->Characterize Report Identify Degradation Products Characterize->Report

Caption: Workflow for a forced degradation study.

Part 3: Analytical Methodology and Troubleshooting

A combination of analytical techniques is necessary for the comprehensive identification and characterization of degradation products.[1][][20][21]

Recommended Analytical Techniques
TechniquePurpose
HPLC-UV/DAD Separation and quantification of the parent compound and degradation products. A Diode Array Detector (DAD) helps in assessing peak purity.[21][22]
LC-MS/MS Provides molecular weight information and fragmentation patterns of the degradation products, which is crucial for initial structural elucidation.[13][18][22][23]
High-Resolution Mass Spectrometry (HRMS) Delivers accurate mass measurements, enabling the determination of elemental composition for unknown impurities.[23]
Nuclear Magnetic Resonance (NMR) Spectroscopy The definitive tool for unambiguous structural confirmation of isolated degradation products.[24][25][26][27][28]
Troubleshooting Guide: HPLC Analysis
IssuePossible CauseRecommended Solution
Poor peak shape (tailing/fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Reduce injection volume or sample concentration. - Use a different column chemistry or add a competing amine to the mobile phase.
New peaks appearing over time in the autosampler Degradation of the compound in the sample vial.[5]- Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). - Prepare fresh samples for analysis.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate. - Temperature variations.- Ensure proper mobile phase mixing and pump performance. - Use a column oven to maintain a constant temperature.
Inability to separate impurity from the main peak Co-elution of the degradation product with the parent compound.- Modify the mobile phase gradient or composition. - Try a different stationary phase (e.g., phenyl-hexyl instead of C18). - Adjust the pH of the mobile phase.

Part 4: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should expect from oxidative stress? A1: For a molecule like 5-(1H-Indol-5-yl)-pyridin-2-ylamine, oxidative stress is likely to yield several products. The most common would be the N-oxide of the pyridine ring.[8] Additionally, hydroxylation at various positions on both the indole and pyridine rings is possible. In more aggressive oxidative conditions, cleavage of the indole ring could occur.[29]

Q2: My LC-MS data shows a peak with an M+16 mass shift. What could this be? A2: An M+16 mass shift is a strong indication of the addition of an oxygen atom. This could correspond to the formation of a pyridine N-oxide or a hydroxylated derivative. To distinguish between these, you would need to analyze the MS/MS fragmentation pattern or, ideally, isolate the compound and perform NMR analysis.[24][26]

Q3: I am not seeing any degradation under my initial stress conditions. What should I do? A3: If you do not observe degradation (around 10-15%), you may need to increase the severity of your stress conditions.[3] This can be achieved by increasing the concentration of the stress agent (e.g., from 0.1 M HCl to 1 M HCl), extending the exposure time, or increasing the temperature. However, be cautious not to use unrealistically harsh conditions that could lead to secondary degradation products not relevant to the compound's intrinsic stability.

Q4: How do I confirm the structure of an unknown degradation product? A4: While LC-MS provides valuable preliminary information, it is often insufficient for unambiguous structure elucidation.[13] The gold standard for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.[24][25][26][27] This typically requires isolation of the impurity, often through preparative HPLC. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can definitively establish the molecular structure and differentiate between isomers.[26]

Q5: Are there any specific safety precautions I should take during these studies? A5: Yes. Forced degradation studies involve working with potentially hazardous chemicals like strong acids, bases, and oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Additionally, the degradation products themselves are of unknown toxicity, so they should be handled with care.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available from: [Link]

  • What is Impurity Characterization. ResolveMass Laboratories Inc. Available from: [Link]

  • The Importance of API Impurity Profiling in Drug Development. Pharmaffiliates. Available from: [Link]

  • Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. DOI. Available from: [Link]

  • Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates. Pharmaffiliates. Available from: [Link]

  • How to identify peaks observed by UV-HPLC in stability studies. Alphalyse. Available from: [Link]

  • Impurities: Definitions, Types, and NMR Analysis. MolecularCloud. Available from: [Link]

  • Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool. PubMed. Available from: [Link]

  • Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations. PubMed. Available from: [Link]

  • Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. ResearchGate. Available from: [Link]

  • Impurity Profiling: Theory and Practice. PharmaInfo. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]

  • Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI. Available from: [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. Available from: [Link]

  • Photoinduced oxidation of an indole derivative: 2-(1'H. RSC Publishing. Available from: [Link])

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available from: [Link]

  • Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. MDPI. Available from: [Link]

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from: [Link]

  • Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link])

  • The Reaction of 2-Aminopyridine with α-Halo Ketones. ACS Publications. Available from: [Link])

  • WO2012095691A1 - An improved process for producing aminopyridines. Google Patents.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Available from: [Link]

  • LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. ACS Omega - ACS Publications. Available from: [Link]

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available from: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Available from: [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available from: [Link]

  • Degradation of Pyridine Derivatives in Soil. Scilit. Available from: [Link]

  • Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this synthesis.

I. Introduction to the Synthesis

The synthesis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine is a critical step in the development of various pharmacologically active molecules. The most common and versatile method for constructing the C-C bond between the indole and pyridine rings is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction offers high tolerance for a wide range of functional groups and generally provides good yields.[4] However, the unique electronic properties of both the indole and pyridine moieties can present specific challenges.

This guide will focus on troubleshooting the Suzuki-Miyaura coupling between a 5-haloindole or 5-indoleboronic acid derivative and the corresponding pyridine coupling partner.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-(1H-Indol-5-yl)-pyridin-2-ylamine?

The most prevalent and well-established method is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of a boron-containing nucleophile (like a boronic acid or ester) with a halide-containing electrophile in the presence of a palladium catalyst and a base.[5]

There are two primary variations for this specific synthesis:

  • Route A: Coupling of 5-bromo-1H-indole with 2-amino-5-pyridinylboronic acid (or its ester).

  • Route B: Coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with 5-bromo-2-aminopyridine.

The choice between these routes often depends on the commercial availability and stability of the starting materials.

Q2: Why is my Suzuki-Miyaura reaction failing or giving low yields?

Low or no product formation in a Suzuki coupling can be attributed to several factors. Here's a breakdown of the most common culprits and how to address them:

  • Catalyst Inactivity: The palladium catalyst may not be active enough for your specific substrates.[6] Aryl chlorides, for instance, are generally less reactive than bromides or iodides.[6]

  • Boronic Acid/Ester Instability: Boronic acids can be unstable and prone to decomposition, particularly a side reaction called protodeboronation where the boronic acid group is replaced by a hydrogen atom.[6][7] This is a very common reason for low yields.[6]

  • Inadequate Base: The choice and quality of the base are critical for activating the boronic acid for the transmetalation step of the catalytic cycle.[8] An unsuitable or weak base can halt the reaction.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, which can also promote the unwanted homocoupling of the boronic acid.[5][6]

  • Poor Solubility: If your starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[9]

Q3: I'm observing significant side products. What are they and how can I minimize them?

Common side products in Suzuki couplings include:

  • Dehalogenation: The halogen on your starting material is replaced by a hydrogen atom.[5] This can happen if the palladium complex reacts with a hydride source in the mixture.

  • Homocoupling: Two molecules of your boronic acid couple together. This is often caused by the presence of oxygen.[5][6]

  • Protodeboronation: As mentioned earlier, the boronic acid is converted to the corresponding arene (in this case, indole or 2-aminopyridine).[7]

To minimize these, ensure your reaction is thoroughly degassed, use high-purity reagents, and consider optimizing the reaction time and temperature.[6]

Q4: Should I protect the N-H of the indole?

The indole N-H is acidic and can be deprotonated by the base used in the reaction.[8] This can sometimes lead to catalyst inhibition or other side reactions.[8] If you are consistently getting low yields or a complex mixture of products, protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl) can be beneficial.[8][10] The protecting group can be removed after the coupling reaction. However, many successful Suzuki couplings are performed on unprotected indoles.

III. Troubleshooting Guides

Guide 1: Low or No Product Formation

This guide provides a systematic approach to troubleshooting a failed or low-yielding reaction.

Decision-Making Workflow for Low Yield

low_yield_troubleshooting start Low or No Product check_reagents Verify Reagent Quality (Freshness, Purity) start->check_reagents check_catalyst Evaluate Catalyst System (Pd source & Ligand) start->check_catalyst check_base Assess Base Choice & Strength start->check_base check_conditions Review Reaction Conditions (Solvent, Temp, Degassing) start->check_conditions optimize_reagents Use Fresh Boronic Ester (e.g., pinacol ester) Increase Equivalents (1.2-1.5) check_reagents->optimize_reagents Instability Suspected optimize_catalyst Screen Electron-Rich, Bulky Ligands (e.g., XPhos, SPhos) Use a Pre-catalyst check_catalyst->optimize_catalyst Low Reactivity optimize_base Screen Bases (K2CO3, K3PO4, Cs2CO3) check_base->optimize_base Reaction Stalled optimize_conditions Ensure Thorough Degassing (Freeze-Pump-Thaw) Screen Solvents (Dioxane/H2O, Toluene) check_conditions->optimize_conditions Side Reactions Observed success Improved Yield optimize_reagents->success optimize_catalyst->success optimize_base->success optimize_conditions->success

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:
  • Reagent Quality and Stability:

    • Problem: Boronic acids are susceptible to protodeboronation, especially heteroaryl boronic acids.[6][7]

    • Solution:

      • Use freshly purchased or recently purified boronic acid.

      • Consider using a more stable boronic ester, such as a pinacol ester.[6][11]

      • Use a slight excess (1.2-1.5 equivalents) of the boron reagent to compensate for potential degradation.[6][8]

  • Catalyst and Ligand Selection:

    • Problem: The catalyst system may not be active enough for the specific substrates.

    • Solution:

      • For heteroaryl couplings, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[6][8] Consider screening ligands such as XPhos, SPhos, or RuPhos.[6]

      • Ensure your palladium source is of good quality. Older palladium sources can lose activity.[6]

      • Using a pre-catalyst can lead to more reproducible results.[6][12]

  • Choice of Base:

    • Problem: An inappropriate or weak base can lead to a stalled reaction.[8]

    • Solution:

      • Screen a variety of inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[8]

      • The base must be strong enough to activate the boronic acid but not so strong that it causes decomposition of the starting materials or product.

  • Reaction Conditions:

    • Problem: Oxygen can deactivate the catalyst and promote side reactions. Poor solubility can hinder the reaction rate.

    • Solution:

      • Degassing: Ensure the reaction mixture is thoroughly degassed. The freeze-pump-thaw method (three cycles) is highly effective.[6]

      • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) with water is common, as water can facilitate the transmetalation step.[8][13] However, too much water can promote side reactions.[8]

      • Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition. If you suspect instability, try running the reaction at a lower temperature for a longer time.

Guide 2: Minimizing Side Product Formation

This guide provides strategies to reduce the formation of common impurities.

Side Product Mitigation Strategies
Side ProductLikely Cause(s)Mitigation Strategy
Dehalogenation - Presence of hydride sources (e.g., from solvent or base) - Prolonged reaction time or high temperature- Use high-purity, anhydrous solvents. - Minimize reaction time and temperature.[6] - Choose a catalyst system less prone to this pathway.
Homocoupling of Boronic Acid - Presence of oxygen- Ensure rigorous degassing of the reaction mixture.[6] - Use high-purity palladium catalysts.
Protodeboronation - Water and base can facilitate this reaction.- Use a more stable boronic ester (e.g., pinacol ester).[11] - Minimize the amount of water in the reaction. - Consider using a non-aqueous base/solvent system.

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a general starting point. Optimization will likely be necessary.

  • Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if not using a pre-catalyst).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) under an inert atmosphere and stir for the specified time (e.g., 8-24 hours).[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reaction Scheme Visualization

suzuki_mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd2 Ar-Pd(II)-X(L2) pd0->pd2 Ar-X tm Transmetalation pd2_aryl Ar-Pd(II)-Ar'(L2) pd2->pd2_aryl Ar'-B(OR)2 (Base) pd2_aryl->pd0 Ar-Ar' re Reductive Elimination re->pd0 Catalyst Regeneration product Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OR)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

V. References

  • Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Patil, S. A., et al. (2016). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Wang, D., et al. (2011). Synthesis of N-(2-Pyridyl)indoles via Pd(II)-Catalyzed Oxidative Coupling. ACS Publications. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • O'Duill, M., et al. (2016). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications. Retrieved from [Link]

  • Chen, Y.-C., et al. (2015). Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ciorba, A., et al. (2022). Recent Progress Concerning the N-Arylation of Indoles. PMC. Retrieved from [Link]

  • Hartwig, J. F., et al. (2012). A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Organic Letters. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized reaction conditions for the synthesis of pyridine 6. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved from [Link]

  • ResearchGate. (2009). Advances on N-Arylation of Indoles by Cross-Coupling Reactions. Retrieved from [Link]

  • Reddy, R. P., et al. (2012). Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles. PMC. Retrieved from [Link]

  • Liu, Y., et al. (2015). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wordpress. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2. CORE. Retrieved from [Link]

  • Vistain, L. C., et al. (2020). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Retrieved from [Link]

  • Djakovitch, L., & Dufaud, V. (2011). Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions. MDPI. Retrieved from [Link]

  • Barolo, S. M., et al. (2020). Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. Retrieved from [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Retrieved from [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Poly‐Functionalized Indolizines via [5+1] Annulative Access to Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Conditions for the Preparation of Coupled Pyridine 2a. Retrieved from [Link]

  • Migliorini, A., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ACS. (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. Retrieved from [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Nature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of pyridine bases by distillation. Retrieved from

Sources

Technical Support Center: Troubleshooting Peak Tailing for 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving peak tailing issues in the High-Performance Liquid Chromatography (HPLC) analysis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine. This document, designed for researchers and drug development professionals, provides in-depth, field-proven insights to diagnose and solve this common chromatographic challenge. As Senior Application Scientists, our goal is to explain the causality behind these issues and provide robust, validated protocols for achieving optimal peak symmetry.

The compound 5-(1H-Indol-5-yl)-pyridin-2-ylamine possesses both an indole and a 2-aminopyridine moiety. These nitrogen-containing heterocyclic groups are basic and prone to strong, undesirable secondary interactions with standard silica-based reversed-phase columns, leading to significant peak tailing.[1][2] This guide will walk you through a logical troubleshooting process, from simple mobile phase adjustments to advanced column selection and system conditioning.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary cause of peak tailing for 5-(1H-Indol-5-yl)-pyridin-2-ylamine?

Answer: The primary cause of peak tailing for this and other basic compounds is a secondary-retention mechanism involving residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2][3]

Mechanism Explained:

  • Silanol Acidity: Silica surfaces have a population of silanol groups. A subset of these, known as lone or acidic silanols, are particularly acidic (pKa ≈ 3.8–4.2) and can deprotonate to form negatively charged silanate anions (Si-O⁻), especially when the mobile phase pH is above 4.[4]

  • Analyte Basicity: Your analyte, 5-(1H-Indol-5-yl)-pyridin-2-ylamine, contains basic nitrogen atoms. In typical acidic mobile phases (pH < 7), these nitrogens become protonated, giving the molecule a positive charge.

  • Ionic Interaction: A strong, undesirable ionic interaction occurs between the positively charged analyte and the negatively charged silanol sites.[5][6] This interaction is kinetically slower than the primary hydrophobic retention mechanism of the C18 phase.

  • Peak Tailing: As the bulk of the analyte molecules travel through the column via hydrophobic interactions, a fraction gets delayed by these stronger ionic interactions. This delayed elution creates the characteristic "tail" on the peak, reducing efficiency, resolution, and quantification accuracy.[1]

cluster_column Silica Stationary Phase C18 C18 Chains (Primary Hydrophobic Retention) Elution Symmetrical Peak C18->Elution Main Peak Silanol Ionized Silanol Site (Si-O⁻) (Secondary Ionic Retention) Silanol->Elution Peak Tail Analyte Protonated Analyte (+) 5-(1H-Indol-5-yl)-pyridin-2-ylamine Analyte->C18 Fast (Desired) Analyte->Silanol Slow (Undesired) Tailing Tailing Peak

Caption: Mechanism of Peak Tailing for Basic Compounds.

Q2: What are the most effective mobile phase strategies to reduce peak tailing?

Answer: Optimizing the mobile phase is the most direct and impactful approach. The two primary strategies involve controlling the mobile phase pH and using competitive additives.

Strategy 1: Mobile Phase pH Adjustment

The goal is to control the ionization state of both the analyte and the surface silanols to minimize their ionic attraction.

  • Low pH (Recommended Start): Operating at a low pH (e.g., 2.5 - 3.5) is highly effective. At this pH, the acidic silanol groups are protonated (neutral, Si-OH), which significantly reduces their capacity for ionic interaction with the protonated basic analyte.[2][6][7] While the analyte is fully protonated and more polar, which might reduce retention, the improvement in peak shape is often dramatic.[8]

  • High pH (Requires Special Column): Alternatively, using a high pH (e.g., 9 - 10.5) can also work. At high pH, the basic analyte is in its neutral, unprotonated state, eliminating its positive charge. This prevents ionic interaction with the now fully deprotonated silanol surface. Caution: This approach requires a pH-stable column (e.g., hybrid silica or polymer-based) as standard silica columns will rapidly degrade above pH 7-8.[8]

Strategy 2: Mobile Phase Additives

Additives work by either competing for the active silanol sites or by altering the analyte's interaction with the stationary phase.

AdditiveTypical Conc.Mechanism of ActionPro-Tip & (Considerations)
Formic Acid (FA) 0.1%pH Control & Weak Ion Pairing: Lowers mobile phase pH to ~2.6, protonating silanols. It is a weaker acid than TFA and provides less ion-pairing, which can sometimes result in broader peaks than TFA but is much gentler on MS detectors.[9][10]Best for MS: The preferred choice for LC-MS applications due to minimal ion suppression.[10] It's the ideal starting point for method development.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong Ion Pairing & pH Control: Lowers pH to ~2.0, neutralizing silanols. The trifluoroacetate anion forms a strong ion pair with the protonated analyte, masking its positive charge and improving peak shape dramatically.[11]Excellent for UV, Bad for MS: Provides very sharp peaks for UV detection. However, TFA is a strong ion-suppressing agent in mass spectrometry and can be difficult to flush from the system.[11][12]
Triethylamine (TEA) 0.1 - 0.5%Competitive Base (Silanol Blocker): As a basic amine, TEA preferentially interacts with and "blocks" the acidic silanol sites on the stationary phase, preventing the analyte from accessing them.[7][13][14][15]Legacy Technique: Very effective but considered an older technique. TEA can be difficult to remove from columns, can shorten column lifetime, and complicates mobile phase preparation.[7][16][17] Use with a dedicated column.
Q3: I've optimized my mobile phase, but still see tailing. What column should I use?

Answer: If mobile phase optimization is insufficient, the next step is to select a column specifically designed to minimize silanol interactions. Modern HPLC columns offer several technologies to improve the analysis of basic compounds.

Recommended Column Chemistries:

  • High-Purity, Type B Silica with End-Capping: This is the modern standard. These columns are made from silica with very low metal contamination (which can activate silanols) and feature "end-capping," where residual silanols are chemically bonded with a small, inert group (like a trimethylsilyl group) to shield them from analytes.[3][18][19]

  • Sterically Protected or Embedded Polar Group Phases: These columns have chemical groups embedded near the base of the C18 chain. These groups can either physically block analytes from reaching the silica surface or provide an alternative, weaker polar interaction site, which can improve peak shape for bases.[20]

  • Hybrid Silica (e.g., BEH Technology): These particles are a hybrid of silica and organic polymer. This reduces the number of available silanol groups and significantly increases the column's stability at high pH, making the high-pH method strategy viable.[18]

  • Superficially Porous / Core-Shell Particles: These columns provide very high efficiency and narrow peaks. The higher efficiency itself can often reduce the apparent tailing and improve overall resolution, even if the underlying chemical interactions are not completely eliminated.

Q4: Could my HPLC system be contributing to the problem?

Answer: Yes, although less common than column and mobile phase issues, the HPLC system itself can contribute to peak tailing, primarily through extra-column effects or metallic interactions.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing. Ensure you are using tubing with a small internal diameter (e.g., 0.125 mm or 0.005") and that all connections are made with zero dead volume fittings.[21]

  • Metal Interactions & Passivation: The aminopyridine and indole structures can chelate with metal ions (like iron or chromium) that may have leached from stainless steel components (e.g., frits, tubing, pump heads).[6][18] This can cause severe peak tailing. To mitigate this, the system can be "passivated." Passivation involves flushing the system with an acid (like nitric or phosphoric acid) to remove free iron and form a protective, inert chromium oxide layer on the steel surfaces.[22][23][24][25]

Experimental Protocols & Workflow

Protocol 1: Systematic Mobile Phase Optimization
  • Baseline: Start with a standard C18 column and a mobile phase of Acetonitrile and 0.1% Formic Acid in water.

  • Evaluate pH: If tailing persists, prepare mobile phases with 0.1% TFA to see if strong ion-pairing resolves the issue (for UV detection methods).

  • Test Additives: If necessary, and if not using MS, consider adding a low concentration of a competing base like TEA (e.g., 0.1%) to a pH-adjusted mobile phase. Dedicate the column to this method.

  • Consider High pH: If you have a pH-stable column, test a mobile phase buffered at pH 10 (e.g., with ammonium bicarbonate) where the analyte is neutral.

Protocol 2: HPLC System Passivation

Caution: ALWAYS remove the HPLC column before performing this procedure.[24] Consult your instrument manual for specific recommendations.

  • Initial Flush: Replace the column with a union. Flush the entire system with HPLC-grade water for 20 minutes.

  • Acid Wash: Flush the system with a 30-60 minute wash of 6N Nitric Acid or 1% Formic Acid.[22][26]

  • Final Water Flush: Thoroughly flush the system with HPLC-grade water for at least 60 minutes or until the eluent pH is neutral.

  • Re-equilibration: Re-install the column and equilibrate with your mobile phase until the baseline is stable.

Start Peak Tailing Observed MP_Opt Step 1: Mobile Phase Optimization Start->MP_Opt pH_Check Use 0.1% Formic Acid (pH ~2.6) MP_Opt->pH_Check Still_Tailing1 Tailing Persists? pH_Check->Still_Tailing1 TFA_Check Try 0.1% TFA (pH ~2.0) (UV-only) High_pH Try High pH (9-10.5) (Requires pH-stable column) TFA_Check->High_pH High_pH->Still_Tailing1 Still_Tailing1->TFA_Check No, but try alternatives Col_Opt Step 2: Column Selection Still_Tailing1->Col_Opt Yes Endcap_Col Use High-Purity, End-Capped Type B Silica Column Col_Opt->Endcap_Col Hybrid_Col Use Hybrid or Core-Shell Column Endcap_Col->Hybrid_Col Or Still_Tailing2 Tailing Persists? Endcap_Col->Still_Tailing2 Hybrid_Col->Still_Tailing2 Sys_Opt Step 3: System Check Still_Tailing2->Sys_Opt Yes Success Symmetrical Peak Achieved Still_Tailing2->Success No Tubing Check for Extra-Column Volume (Tubing, Connections) Sys_Opt->Tubing Passivate Passivate System (Acid Wash) Tubing->Passivate Passivate->Success

Caption: Troubleshooting Workflow for Peak Tailing.

References

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Charged Stationary Phases in Reversed Phase HPLC. Element Lab Solutions. [Link]

  • The Theory of HPLC Column Chemistry. Chromacademy. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • TO ADD OR NOT TO ADD. HPLC-TODAY. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Big change in retention times switching from TFA to FA?. Chromatography Forum. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions. MicroSolv Technology Corporation. [Link]

  • How Triethilamine works on a compound separation in a reversed phase column (C18)?. ResearchGate. [Link]

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv Technology Corporation. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Successful passivation of an HPLC system. Analytics-Shop. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC International. [Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?. Waters. [Link]

  • Definition of Passivating and Purging in HPLC. MicroSolv Technology Corporation. [Link]

  • Passivation of stainless steel-based HPLC and IC instruments. Diduco. [Link]

  • TFA Does Not Permanently Affect Retention on Cogent TYPE‑C HPLC Columns. MicroSolv Technology Corporation. [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. LCGC International. [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Semantic Scholar. [Link]

  • 5-PyriMidinecarboxaMide, N-(5-fluoro-3-Methyl-1H-indol-1-yl). PubChem. [Link]

  • 5H-Indeno(1,2-b)pyridin-5-one. PubChem. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. ResearchGate. [Link]

Sources

Technical Support Guide: Purification of 5-(1H-Indol-5-yl)-pyridin-2-ylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 5-(1H-Indol-5-yl)-pyridin-2-ylamine. We will explore the causality behind common issues and provide robust, field-proven protocols and troubleshooting solutions.

Understanding the Molecule: Key Challenges in Purification

5-(1H-Indol-5-yl)-pyridin-2-ylamine is a heteroaromatic compound featuring two key functional groups that dictate its chromatographic behavior: a basic pyridin-2-amine moiety and a weakly acidic, polar indole ring. The primary challenge arises from the basic nitrogen on the pyridine ring, which has a pKa of approximately 5-6.[1] This basicity leads to strong, non-ideal interactions with the acidic silanol (Si-OH) groups present on the surface of standard silica gel, the most common stationary phase for normal-phase chromatography.[1]

These interactions can cause:

  • Irreversible Adsorption: The compound binds so strongly to the silica that it cannot be eluted, resulting in significant loss of material and low recovery.[2]

  • Peak Tailing: A portion of the analyte is retained longer due to these strong interactions, leading to broad, asymmetrical peaks that co-elute with impurities.[1][2]

  • On-Column Degradation: The acidic nature of silica can sometimes promote degradation of sensitive molecules. Indole rings, in particular, can be susceptible to oxidation.[3]

Understanding these underlying mechanisms is critical for developing a successful purification strategy. The goal is to mitigate the interaction with silanol groups to achieve a clean, efficient separation.

Property Description Impact on Chromatography
Molecular Formula C₁₃H₁₁N₃
Molecular Weight 209.25 g/mol
Key Functional Groups Pyridin-2-amine, 1H-IndoleThe basic pyridine nitrogen is the primary cause of tailing on silica gel. The polar N-H groups contribute to overall polarity.
Predicted Polarity HighRequires a relatively polar mobile phase for elution, which can make separating it from polar impurities challenging.
Stability The indole ring can be sensitive to oxidation and light.[3] The compound is generally stable but should be stored protected from light and air.[3]Long exposure on the column, especially with trace metal impurities, can lead to the formation of colored oxidation byproducts.[4]

Recommended Experimental Protocol: Flash Column Chromatography

This protocol is designed to be a self-validating system, using Thin-Layer Chromatography (TLC) at each critical stage to inform the subsequent steps.

Step 2.1: TLC Method Development

The success of your column separation is almost entirely dependent on proper TLC method development.

  • Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or a small amount of Methanol (MeOH) if solubility is an issue).

  • Select Initial Solvent Systems: Based on the compound's polarity, start with a mid-polarity system. Good starting points are:

    • Ethyl Acetate / Hexanes

    • Dichloromethane / Methanol

  • Incorporate a Basic Additive: This is the most critical step. Add 0.5-2% triethylamine (TEA) or a similar base (e.g., ammonium hydroxide) to your chosen mobile phase.[2][5] This deactivates the acidic silanol sites on the TLC plate (and later, the column), preventing streaking and improving spot shape.[1][2]

  • Optimize for Target Rf: Run TLC plates with varying solvent ratios. The ideal system is one where your target compound, 5-(1H-Indol-5-yl)-pyridin-2-ylamine, has an Rf (Retention Factor) value between 0.20 and 0.35 .[6] This Rf ensures the compound will elute from the column in a reasonable volume without eluting too quickly with impurities.

Step 2.2: Column Preparation (Slurry Packing)
  • Select Adsorbent: Use standard flash-grade silica gel (40-63 µm). The mass of silica should be 30-50 times the mass of the crude sample to be purified.[6]

  • Prepare Slurry: In a beaker, add the calculated amount of silica gel to your chosen mobile phase (the one determined from TLC, including the TEA). Mix gently to form a homogenous slurry without air bubbles.

  • Pack the Column: Clamp the column vertically. Add a small amount of the mobile phase to the column. Pour the silica slurry into the column in a single, continuous motion.

  • Equilibrate: Open the stopcock and use gentle air pressure to push the solvent through, packing the silica bed firmly. Ensure the packed bed is uniform and free of cracks or channels. Equilibrate the column by passing 2-3 column volumes of the mobile phase through it before loading the sample.

Step 2.3: Sample Loading

For polar compounds, dry loading is superior to wet loading as it often results in better resolution.

  • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM or MeOH).

  • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder as a uniform layer on top of the packed silica bed.

Step 2.4: Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column, ensuring you do not disturb the sample layer.

  • Begin eluting the column using gentle air pressure. You can use either an isocratic (same solvent mixture throughout) or gradient (gradually increasing solvent polarity) elution. For most purifications, a gradient (e.g., starting with 100% DCM and slowly adding MeOH, always containing 1% TEA) provides the best separation.

  • Collect fractions in an array of test tubes. The size of the fractions should be approximately 1/4 to 1/2 of the column volume.

Step 2.5: Fraction Analysis
  • Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate.

  • Visualize the spots under a UV lamp (254 nm).

  • Combine the fractions that contain only the pure product.

  • Remove the solvent under reduced pressure to yield the purified 5-(1H-Indol-5-yl)-pyridin-2-ylamine.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC TLC Method Development (Find Rf ≈ 0.2-0.35 with 1% TEA) Pack Pack Column (Slurry Method with Eluent + TEA) TLC->Pack Load Dry Load Sample (Adsorb crude onto silica) Pack->Load Elute Elute Column (Isocratic or Gradient Elution) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: A standard workflow for the purification of 5-(1H-Indol-5-yl)-pyridin-2-ylamine.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Q: My compound is streaking badly on the TLC plate and I'm getting a broad, tailing peak from my column. What is happening?

A: This is the most common issue and is almost certainly caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica.[1][2] This creates a non-linear adsorption isotherm, leading to tailing.

  • Immediate Solution: Ensure you have added a basic modifier like triethylamine (TEA) or ammonia (0.5-2%) to your eluent for both TLC and the column run.[2][5] The competing base will occupy the active silanol sites, allowing your compound to elute symmetrically.[1]

  • Alternative Stationary Phase: If the problem persists, switch to a more inert stationary phase. Neutral alumina is an excellent choice for basic compounds as it lacks the strong acidity of silica.[2][7]

Q: I have very low recovery of my product after the column. I'm losing most of my material.

A: This indicates irreversible adsorption of your compound to the stationary phase.[2] The strong acid-base interaction is literally making the compound "stick" permanently to the silica.

  • Primary Cause: Lack of a basic modifier in the eluent. The acidic silanol sites are fully exposed and are binding your basic amine.

  • Solution: First, try flushing the column with a highly polar, basic solvent system, such as 5-10% Methanol in DCM with 2% TEA or even ammonia in methanol, to recover any remaining compound. For future runs, you must deactivate the silica. This can be done by either:

    • Adding TEA to the eluent as described above.[2]

    • Pre-treating the silica: Before packing, create a slurry of the silica gel in your mobile phase containing 1-2% TEA and stir for 15-20 minutes.[2][5] This ensures the silica is neutralized before it even enters the column.

Q: My target compound is co-eluting with an impurity. How can I improve the separation?

A: This is a resolution problem. Assuming you have already addressed any peak tailing issues, the selectivity of your solvent system is insufficient.

  • Optimize the Mobile Phase:

    • Adjust Polarity: If the Rf values are too high (e.g., >0.5), decrease the polarity of your mobile phase (e.g., use less methanol or more hexanes). If they are too low, increase the polarity.

    • Change Solvent Selectivity: Different solvents interact with compounds in different ways. If you are using an Ethyl Acetate/Hexane system, try switching to a Dichloromethane/Methanol system (or vice-versa).[2] This can alter the relative elution order of your product and the impurity.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the impurity may have very similar properties to your product on silica. Switching to alumina or a chemically modified silica gel (e.g., diol or cyano) provides a different interaction mechanism and may resolve the compounds.[1][2]

Q: My purified product has a pink or brownish color, but the crude material was off-white. Did it degrade?

A: This is likely due to on-column oxidation. Phenols and electron-rich aromatic systems like indoles are susceptible to air oxidation, which can be catalyzed by trace metal impurities in the silica gel, leading to colored byproducts.[4]

  • Verification: Run a 2D TLC test. Spot your crude sample on a TLC plate, run it in one direction, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system.[1] If new spots appear off the diagonal, it indicates on-column degradation.

  • Mitigation:

    • Work Quickly: Do not let the sample sit on the column for extended periods.

    • Use High-Purity Materials: Use high-quality silica and solvents.

    • Protect from Light: Keep the column covered with aluminum foil if the compound is known to be light-sensitive.[3]

    • Switch to a More Inert Phase: Use deactivated silica or alumina, which are less likely to promote oxidation.[1]

G Start Problem with Purification Q_Tailing Is there significant peak tailing or streaking? Start->Q_Tailing A_Tailing Cause: Strong interaction with acidic silanol sites on silica. Q_Tailing->A_Tailing Yes Q_Recovery Is product recovery very low? Q_Tailing->Q_Recovery No S_Tailing Solution: 1. Add 1-2% Triethylamine (TEA) to eluent. 2. Switch to neutral alumina stationary phase. A_Tailing->S_Tailing A_Recovery Cause: Irreversible adsorption to the column. Q_Recovery->A_Recovery Yes Q_Resolution Is the product co-eluting with an impurity? Q_Recovery->Q_Resolution No S_Recovery Solution: 1. Ensure TEA is in the eluent. 2. Pre-treat silica with TEA before packing. 3. Flush column with a highly polar/basic mix. A_Recovery->S_Recovery A_Resolution Cause: Insufficient selectivity of the mobile phase. Q_Resolution->A_Resolution Yes S_Resolution Solution: 1. Fine-tune eluent polarity for Rf ≈ 0.25. 2. Switch solvent system (e.g., EtOAc/Hex to DCM/MeOH). A_Resolution->S_Resolution

Sources

Addressing oxidation issues with 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(1H-Indol-5-yl)-pyridin-2-ylamine Case ID: OX-IND-PYR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering stability issues with 5-(1H-Indol-5-yl)-pyridin-2-ylamine , likely manifesting as discoloration (browning/blackening), "ghost" peaks in LC-MS (M+16/M+32), or loss of biological potency.

This molecule combines two electron-rich heterocycles: an indole and a 2-aminopyridine . While the aminopyridine is relatively robust, the indole moiety—specifically at the C3 position—is highly susceptible to radical-mediated autoxidation. This process is accelerated by light, transition metals, and protic solvents, leading to the formation of oxindoles, dioxindoles, and insoluble oxidative oligomers (melanin-like pigments).

Below is a technical troubleshooting guide designed to isolate and resolve these oxidation vectors.

Part 1: Troubleshooting Guides (Q&A)

Issue 1: Rapid Discoloration in Solution

Q: My DMSO stock solution turns brown/black within 24 hours at room temperature. Is the compound degrading?

A: Yes. This is a classic signature of indole autoxidation.

  • Mechanism: Dissolved oxygen attacks the electron-rich C3 position of the indole, forming a hydroperoxide intermediate (indolenine-3-hydroperoxide). This decomposes into oxindole (colorless to yellow) and eventually polymerizes into dark, conjugated oligomers.

  • Immediate Fix:

    • Degas Solvents: Do not use "fresh" bottle DMSO. Sparge with Argon (Ar) or Nitrogen (

      
      ) for 15 minutes before dissolving the solid.
      
    • Acid Scavenging: If your DMSO is old, it may contain methanesulfonic acid (from DMSO oxidation), which catalyzes indole degradation. Use anhydrous, amine-free DMSO (stored over molecular sieves).

    • Amber Glass: Indoles are photosensitive. Store all solutions in amber vials wrapped in foil.

Issue 2: LC-MS Artifacts (M+16 Peaks)

Q: I see a significant M+16 peak (M+O) in my LC-MS trace, but the NMR looks clean. Is my sample oxidized?

A: Not necessarily. This is often an in-source oxidation artifact .

  • Diagnosis: The high voltage and heat in the ESI source can oxidize the indole or the pyridine nitrogen (N-oxide formation) during ionization.

  • Validation Protocol:

    • Vary Cone Voltage: Lower the cone voltage/fragmentor voltage. If the M+16 peak ratio decreases relative to the parent peak, it is an artifact.

    • Chromatography Check: Real oxidation products (e.g., oxindole) have different retention times (usually more polar/earlier eluting on C18) than the parent. If the M+16 peak co-elutes perfectly with the parent, it is an in-source artifact.

Issue 3: Loss of Potency in Biological Assays

Q: The IC50 shifts 5-10x higher after the compound sits in the assay buffer for 2 hours.

A: This indicates oxidative instability in the aqueous buffer, likely driven by trace metals or high pH.

  • Root Cause: Aqueous buffers (especially >pH 7.4) facilitate the deprotonation of the indole N-H (pKa ~16, but effectively lower in excited states), making the ring hyper-nucleophilic and prone to radical attack. Trace metals (Fe, Cu) in buffers act as Fenton reagents.

  • Solution:

    • Add Antioxidants: Supplement the assay buffer with 1 mM DTT (Dithiothreitol) or TCEP . These reducing agents prevent the formation of radical intermediates.

    • Chelation: Add 0.1 mM EDTA to sequester trace metals that catalyze oxidation.

Part 2: Experimental Protocols

Protocol A: Preparation of Oxygen-Free Stock Solutions

Use this protocol for generating long-term storage stocks (10-50 mM).

  • Solvent Prep: Transfer anhydrous DMSO to a septum-sealed vial.

  • Sparging: Insert a long needle connected to an Argon line (3-5 psi) directly into the solvent. Insert a short vent needle. Bubble gas for 15 minutes.

  • Dissolution: Weigh the 5-(1H-Indol-5-yl)-pyridin-2-ylamine into an amber vial. Cap with a septum.[1][2][3][4]

  • Purge Headspace: Flush the solid vial with Argon for 2 minutes (do not blow solid away).

  • Transfer: Use a gastight syringe to transfer the degassed DMSO to the solid. Swirl to dissolve.

  • Storage: Parafilm the cap. Store at -80°C . (Stability: >6 months).

Protocol B: Stability Assessment (Forced Degradation)

Determine if your specific batch is compromised.

ConditionProcedurePass Criteria
Control Fresh stock in degassed DMSO.>98% Purity
Oxidative Stress Treat 100 µM sample with 0.1%

for 1 hr.
Detection of Oxindole (M+16, RT shift)
Photostability Expose solid to ambient light for 48 hrs.<2% increase in impurities

Part 3: Visualizations

Figure 1: Oxidative Degradation Pathway

This diagram illustrates the mechanistic flow from the parent compound to its primary oxidative byproducts.

OxidationPathway Parent 5-(1H-Indol-5-yl)-pyridin-2-ylamine (Parent) Radical Indolyl Radical (Intermediate) Parent->Radical Light / Air (O2) NOxide Pyridine N-Oxide (Minor Degradant) Parent->NOxide Peroxides / MCPBA Peroxide 3-Hydroperoxy-indolenine Radical->Peroxide + O2 Dimer Indole Dimers (Insoluble Pigment) Radical->Dimer Coupling Oxindole Oxindole Derivative (Major Degradant) Peroxide->Oxindole Reduction

Caption: Mechanistic pathway of autoxidation. The indole C3 position is the primary failure point, leading to oxindoles and dimers.

Figure 2: Handling & Storage Decision Matrix

Follow this logic flow to ensure sample integrity.

HandlingLogic Start Received Compound Form Solid or Solution? Start->Form SolidStorage Store Solid @ -20°C Desiccated & Dark Form->SolidStorage Solid SolnType Solvent Type? Form->SolnType Solution DMSO DMSO/DMF SolnType->DMSO Stock Aqueous Aqueous Buffer SolnType->Aqueous Assay Action1 Degas Solvent (Ar/N2) Store @ -80°C DMSO->Action1 Action2 Add 1mM DTT/TCEP Use within 4 hours Aqueous->Action2

Caption: Decision tree for storage and handling based on physical state and solvent context.

Part 4: Data & Specifications

Table 1: Solvent Compatibility & Stability Data

Based on accelerated stability studies of indole-aminopyridine scaffolds.

Solvent SystemStability (25°C, Dark)Stability (25°C, Light)Recommended Additive
DMSO (Anhydrous) 2 Weeks< 2 DaysNone (Argon Purge)
Ethanol/Methanol 3 Days< 12 Hours0.1% Ascorbic Acid
PBS (pH 7.4) < 24 Hours< 4 Hours1 mM DTT or TCEP
Water (Acidic pH 4) 48 Hours12 HoursNone

References

  • BenchChem Technical Support. (2025).[5][6] Improving the Stability of Indole Compounds in Solution. Retrieved from

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from

  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: Stability and Metabolic Considerations. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Aminopyridine Chemical Properties and Spectral Data. Retrieved from

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of Indolyl-Pyridines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the field of drug development, the 5-(1H-indol-5-yl)-pyridin-2-ylamine scaffold represents a promising starting point for the design of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this and closely related indolyl-pyridine analogs, drawing upon experimental data from a range of biological targets. By objectively comparing the performance of various structural modifications, we aim to furnish drug development professionals with actionable insights to guide their medicinal chemistry efforts.

The Indolyl-Pyridine Core: A Privileged Scaffold

The indole and pyridine ring systems are prevalent in a multitude of biologically active compounds and FDA-approved drugs. Their unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make them ideal building blocks for molecules designed to interact with diverse biological targets. The combination of these two heterocycles in the indolyl-pyridine core creates a "privileged scaffold" that has been successfully exploited to develop inhibitors for a wide array of protein classes, including kinases, viral proteins, and epigenetic modulators.

Comparative Analysis of Structural Modifications

To elucidate the SAR of the indolyl-pyridine scaffold, we will dissect the molecule into three key regions for modification: the indole ring, the pyridine ring, and the linker or relative orientation between the two rings.

The Indole Moiety: A Hub for Potency and Selectivity

The indole nucleus offers several positions for substitution (N-1, C-2, C-3, C-5, and C-6) that have been shown to significantly impact biological activity.

Table 1: Impact of Indole Substitutions on Biological Activity of Indolyl-Pyridine Analogs

Target ClassLead Compound/ScaffoldIndole ModificationKey FindingPotency (IC50/EC50/Ki)Reference(s)
Kinase (RIPK1)5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineN-1 acylation with a substituted phenyl groupIntroduction of a 1-acyl-2-[3-(trifluoromethoxy)phenyl]ethan-1-one group at the N-1 position of the dihydroindole dramatically increased potency.0.011 µM (enzymatic IC50)[1][2]
Viral Protein (HCV NS4B)6-(indol-2-yl)pyridine-3-sulfonamideN-1 and C-5/C-6 substitutionsOptimization of substituents at these positions was crucial to limit oxidative metabolism and improve pharmacokinetic profiles.2 nM (EC50)[3][4]
Cytoskeletal Protein (Tubulin)Indolyl-pyridinyl-propenoneSubstitution at the 2-positionReplacing the 2-methyl group with a lipophilic CF3 group increased antiproliferative activity by nearly an order of magnitude.GI50 increased nearly 10-fold[5][6]
Viral Protein (HIV-1 gp41)Benzyl-substituted bisindoleLinkage between two indole ringsThe 6-6' linkage between two indole rings was found to be optimal for activity compared to 5-6', 6-5', and 5-5' linkages.~0.9 µM (EC50)[7]

The data clearly indicates that the indole N-1 position is a critical handle for introducing bulky substituents that can access specific pockets in the target protein, as seen with the RIPK1 inhibitors.[1][2] Furthermore, modifications at the C-2 position can influence lipophilicity and, consequently, cellular activity.[5][6] For bisindole analogs, the specific point of linkage between the indole moieties dictates the overall molecular shape, which is crucial for fitting into the binding site of HIV-1 gp41.[7]

The Pyridine Ring: Fine-Tuning Interactions and Properties

The pyridine ring, with its nitrogen atom acting as a hydrogen bond acceptor, plays a pivotal role in orienting the molecule within the active site.

Table 2: Influence of Pyridine Ring Modifications

Target ClassLead Compound/ScaffoldPyridine ModificationKey FindingPotency (IC50/EC50/Ki)Reference(s)
Kinase (TYK2)3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrilePyridine replaced with a 2-aminopyrimidineThe 2-aminopyrimidine serves as a key hydrogen bond donor/acceptor moiety, with a 5-fluoro substituent enhancing selectivity.9 nM (IC50)[8]
Nicotinic Acetylcholine Receptor3-(2-(pyrrolidinyl)methoxy)pyridineBulky substituents at the 5-positionIntroduction of bulky groups like phenyl or heteroaryl at the C-5 position of the pyridine ring led to high binding affinity.0.055 to 0.69 nM (Ki)[9]
Kinase (CHK1)3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrileSubstitution on the 2-aminopyridineOptimization of substituents on the pyridine ring was key to achieving high potency and selectivity.Potent and highly selective[10]

These examples highlight the importance of the substitution pattern on the pyridine ring. For nicotinic acetylcholine receptor ligands, steric bulk at the 5-position is well-tolerated and can enhance affinity.[9] In the context of kinase inhibitors, the pyridine often acts as a hinge-binding motif, and substituents can be used to improve selectivity and physicochemical properties.[8][10]

Experimental Protocols

To facilitate the replication and validation of the findings discussed, we provide a generalized workflow for the characterization of novel indolyl-pyridine analogs.

Workflow for Evaluating Novel Indolyl-Pyridine Analogs

Experimental Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 ADME & In Vivo Studies synthesis Chemical Synthesis of Analogs purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biochemical_assay Biochemical Assay (e.g., Kinase Assay) Determine IC50 characterization->biochemical_assay Test Compounds cell_based_assay Cell-Based Assay (e.g., Proliferation, Reporter) Determine EC50 biochemical_assay->cell_based_assay selectivity_profiling Selectivity Profiling (Kinase Panel) cell_based_assay->selectivity_profiling adme ADME Profiling (Solubility, Permeability, Metabolism) selectivity_profiling->adme Lead Candidates pk_studies Pharmacokinetic Studies in Animal Models adme->pk_studies efficacy_studies In Vivo Efficacy Studies pk_studies->efficacy_studies

Caption: A generalized workflow for the discovery and development of novel indolyl-pyridine inhibitors.

Step-by-Step Methodology: Kinase Inhibition Assay (Example)
  • Reagents and Materials: Recombinant kinase, peptide substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient. Further dilute in assay buffer to the final desired concentrations.

  • Kinase Reaction:

    • Add the kinase and peptide substrate to the wells of a microplate.

    • Add the diluted test compounds to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Signal Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Structure-Activity Relationship Summary

The following diagram summarizes the key SAR trends for the indolyl-pyridine scaffold based on the reviewed literature.

SAR Summary cluster_indole Indole Modifications cluster_pyridine Pyridine Modifications Core Indole-Pyridine Core N1 N-1 Substitution: - Bulky groups can increase potency (e.g., RIPK1). - Modulates PK properties. Core->N1 C2 C-2 Substitution: - Lipophilic groups (e.g., CF3) can enhance cellular activity. Core->C2 C5_C6 C-5/C-6 Substitution: - Influences metabolism and PK. Core->C5_C6 C5_py C-5 Substitution: - Bulky groups can be well-tolerated and enhance affinity (e.g., nAChR). Core->C5_py NH2 2-Amino Group: - Often a key hinge-binding element in kinases. - Can be replaced with other H-bond donors/acceptors. Core->NH2

Caption: Key structure-activity relationship trends for the indolyl-pyridine scaffold.

Conclusion

The 5-(1H-indol-5-yl)-pyridin-2-ylamine scaffold and its analogs represent a versatile platform for the development of potent and selective modulators of various biological targets. The extensive SAR data available for this class of compounds provides a solid foundation for further optimization. By strategically modifying the indole and pyridine rings, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these molecules to generate promising drug candidates. This guide serves as a valuable resource for medicinal chemists and drug discovery scientists working to unlock the full therapeutic potential of the indolyl-pyridine core.

References

  • Li, Y., Xiong, Y., Zhang, G., et al. (2018). Identification of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Journal of Medicinal Chemistry, 61(24), 11398-11414. [Link]

  • Verma, V. A., et al. (2020). Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs. Polycyclic Aromatic Compounds, 42(5), 1-15. [Link]

  • Beaulieu, P. L., et al. (2014). Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B. Journal of Medicinal Chemistry, 57(5), 2121-35. [Link]

  • Shankar, K., et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry, 58(4), 1966-88. [Link]

  • Beaulieu, P. L., et al. (2014). Structure-Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV) NS4B. ResearchGate. [Link]

  • Shankar, K., et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. ACS Publications. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3. [Link]

  • Wang, X., et al. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 64(4), 1966-1988. [Link]

  • Bhardwaj, H., et al. (2021). Synthesis and biological evaluation of some newer Indole Derivatives. Research Journal of Pharmacy and Technology, 14(12), 6353-6357. [Link]

  • Hu, Y., & Bajorath, J. (2014). Many Approved Drugs Have Bioactive Analogs With Different Target Annotations. The AAPS journal, 16(5), 1156–1163. [Link]

  • Zeng, W., et al. (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 15(3), 788-808. [Link]

  • Cocklin, S., et al. (2013). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Medicinal Chemistry Letters, 4(7), 654-658. [Link]

  • Li, Y., et al. (2018). Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. PubMed. [Link]

  • da Silva, A. C. P., et al. (2022). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(14), 4478. [Link]

  • Dubar, F., et al. (2025). Structure-Activity Relationships and Evaluation of 2-(Heteroaryl-cycloalkyl)-1H-indoles as Tauopathy Positron Emission. Journal of Medicinal Chemistry. [Link]

  • Alam, M. J., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(19), 6649. [Link]

  • Shehab, W. S., et al. (2022). Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. Molecules, 27(3), 1045. [Link]

  • Lainchbury, M., et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Journal of Medicinal Chemistry, 55(22), 10229-40. [Link]

  • Kumar, A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Elsevier. [Link]

  • Edwards, M., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. ACS Publications. [Link]

  • El-Sayed, R., & Al-Zahrani, H. A. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Egyptian Journal of Chemistry, 64(1), 255-259. [Link]

  • Mamedov, V. A., et al. (2018). Bioactive molecules with pyridin-2(1H)-one fragment. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4335-4349. [Link]

Sources

A Comparative Guide to Kinase Inhibitors: Evaluating IC50 Values Against ALK and c-Met Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Introduction: The development of small-molecule kinase inhibitors remains a cornerstone of modern oncology research. These agents are designed to target specific enzymes that drive cancer cell proliferation and survival. While the initial query concerned the specific molecule 5-(1H-Indol-5-yl)-pyridin-2-ylamine, publicly available data on its specific biological targets and inhibitory potency is limited. Therefore, to provide a valuable and data-rich guide for researchers, this document will focus on the well-characterized and clinically significant receptor tyrosine kinases (RTKs), Anaplastic Lymphoma Kinase (ALK) and c-Met. The indole and pyridine moieties are common scaffolds in kinase inhibitor design, making a review of prominent ALK and c-Met inhibitors a relevant and insightful comparison.

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for several standard-of-care inhibitors against ALK and c-Met. We will delve into the underlying signaling pathways, present detailed protocols for determining inhibitor potency, and offer expert insights into the interpretation of these critical pharmacological parameters.

The Targets: ALK and c-Met Signaling Pathways

Understanding the signaling cascades initiated by ALK and c-Met is crucial for contextualizing the mechanism of action of their respective inhibitors. Both are RTKs that, when aberrantly activated, drive oncogenesis through a complex network of downstream effectors.

Anaplastic Lymphoma Kinase (ALK)

ALK, a member of the insulin receptor superfamily, plays a role in neural development.[1] In several cancers, most notably non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL), the ALK gene undergoes chromosomal rearrangements, leading to the creation of fusion proteins (e.g., EML4-ALK, NPM-ALK).[2][3] These fusion events cause ligand-independent dimerization and constitutive activation of the ALK kinase domain, leading to uncontrolled cell growth and survival.[2][4] Key downstream pathways activated by oncogenic ALK fusions include RAS/MAPK, PI3K/AKT, and JAK/STAT.[1][4][5]

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Transcription Gene Transcription PLCg->Transcription AKT AKT PI3K->AKT MAPK MAPK (ERK) RAS->MAPK STAT3 STAT3 JAK->STAT3 AKT->Transcription MAPK->Transcription STAT3->Transcription Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation Promotes Survival Survival Transcription->Survival Promotes

Caption: Oncogenic ALK signaling cascade.

c-Met (Hepatocyte Growth Factor Receptor)

The c-Met proto-oncogene encodes a receptor tyrosine kinase for the hepatocyte growth factor (HGF).[6][7] The HGF/c-Met signaling axis is vital for embryonic development and tissue regeneration.[8] In cancer, aberrant c-Met activation can occur through gene amplification, mutation, or protein overexpression, often correlating with poor prognosis.[6][9] Dysregulated c-Met signaling triggers a program of invasive growth, promoting cell proliferation, survival, motility, and invasion, which are hallmarks of metastatic disease.[8][9] Major signaling pathways downstream of c-Met include PI3K/Akt, RAS/MAPK, and PLCγ.[6][10]

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates SRC SRC cMet->SRC Activates AKT AKT PI3K->AKT MAPK MAPK (ERK) RAS->MAPK Transcription Gene Transcription SRC->Transcription AKT->Transcription MAPK->Transcription Proliferation Proliferation Transcription->Proliferation Promotes Motility Motility Transcription->Motility Promotes Invasion Invasion Transcription->Invasion Promotes

Caption: Aberrant c-Met signaling cascade.

Comparative Inhibitor Potency (IC50 Values)

The IC50 value is a quantitative measure that indicates how much of a particular inhibitory substance is needed to inhibit a given biological process or component by 50%. In drug discovery, it is a primary metric for inhibitor potency. It is essential to distinguish between biochemical (enzymatic) assays , which measure direct inhibition of the purified kinase enzyme, and cell-based assays , which measure the compound's effect on the viability or proliferation of whole cells expressing the target. Cell-based IC50s are influenced by additional factors like cell membrane permeability and off-target effects.

Below is a comparison of IC50 values for standard ALK and c-Met inhibitors.

InhibitorTargetAssay TypeIC50 Value (nM)References
Crizotinib c-MetCell-based5 - 20[11][12]
ALKCell-based20 - 24[12][13][14]
Ceritinib ALKEnzymatic0.15 - 0.2[15][16]
ALK (NPM-ALK)Cell-based26 - 35[16][17]
Entrectinib ALKEnzymatic1.6[18][19]
ROS1Enzymatic0.2[19]
TrkA / B / CEnzymatic0.1 - 1.7[18][19][20]

Note: Crizotinib was the first-generation inhibitor approved for both ALK and ROS1-positive NSCLC, also showing potent c-Met activity.[21][22][23] Ceritinib and Entrectinib represent next-generation inhibitors developed to have greater potency and to overcome resistance mechanisms.[15][24][25]

Methodologies for IC50 Determination

The reliability of an IC50 value is intrinsically linked to the methodology used for its determination. A well-designed, reproducible assay is paramount for the accurate comparison of inhibitor potencies.

Protocol 1: In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The "gold standard" method quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific peptide or protein substrate.[26]

Experimental Rationale: By isolating the kinase and its substrate, this assay provides a direct measure of target engagement without the complexities of a cellular environment. The use of [γ-³²P]ATP offers high sensitivity and a direct readout of enzymatic activity.[26]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer, a stock solution of the purified kinase (e.g., ALK, c-Met), a specific substrate peptide, and [γ-³²P]ATP.

  • Inhibitor Dilution: Perform a serial dilution of the test compound (e.g., 5-(1H-Indol-5-yl)-pyridin-2-ylamine) and standard inhibitors to create a range of concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and a specific concentration of the inhibitor. Allow a brief pre-incubation period (10-20 minutes) for the compound to bind to the kinase.[27]

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-45 minutes) to allow for substrate phosphorylation.[28][29]

  • Stop Reaction & Separation: Terminate the reaction. Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled substrate bound.

  • Quantification: Measure the radioactivity of the bound, phosphorylated substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of inhibitor concentration. Use non-linear regression to fit the data to a dose-response curve and calculate the IC50 value.

Kinase_Assay_Workflow A 1. Prepare Reagents (Kinase, Substrate, Inhibitor) B 2. Pre-incubate Kinase + Inhibitor A->B C 3. Initiate Reaction with [γ-³²P]ATP B->C D 4. Incubate (e.g., 30 min @ 30°C) C->D E 5. Stop Reaction & Spot on Paper D->E F 6. Wash & Dry Paper E->F G 7. Scintillation Counting F->G H 8. Calculate IC50 G->H

Caption: Workflow for a biochemical kinase assay.

Protocol 2: Cell-Based Viability Assay (MTT)

This colorimetric assay is a widely used method to assess cell viability and proliferation, providing a functional measure of an inhibitor's efficacy in a cellular context.[30] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[31][32]

Experimental Rationale: This assay provides a more physiologically relevant measure of a compound's anti-cancer activity by accounting for factors like cell uptake, metabolism, and effects on downstream survival pathways. The amount of formazan produced is directly proportional to the number of viable cells.[30]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells known to be dependent on the target kinase (e.g., ALK-positive KARPAS-299 cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and standard inhibitors. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period, typically 48-72 hours, in a humidified incubator (e.g., 37°C, 5% CO₂).[31]

  • Add MTT Reagent: Add a sterile MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for an additional 3-4 hours.[31][33]

  • Solubilize Formazan: Carefully remove the media and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[30]

  • Measure Absorbance: Shake the plate gently to ensure complete solubilization and measure the absorbance at a wavelength of ~570 nm using a microplate reader.[33]

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of inhibitor concentration and use non-linear regression to determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Inhibitor (Serial Dilutions) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent & Incubate (4 hours) C->D E 5. Add Solubilization Solution (e.g., DMSO) D->E F 6. Measure Absorbance (~570 nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for an MTT cell viability assay.

Expert Insights and Conclusion

The comparative analysis of IC50 values reveals a clear progression in inhibitor design. Second-generation inhibitors like Ceritinib exhibit significantly lower enzymatic IC50 values against ALK compared to the first-generation compound, Crizotinib, indicating higher on-target potency.[16] This enhanced potency is often coupled with activity against resistance mutations that can emerge during treatment with earlier-generation drugs.[15]

When evaluating a novel compound like 5-(1H-Indol-5-yl)-pyridin-2-ylamine, it is imperative to:

  • Profile Against a Kinase Panel: Initial screening against a broad panel of kinases is essential to determine its primary target(s) and selectivity profile.

  • Use Orthogonal Assays: Both biochemical and cell-based assays should be employed. A large discrepancy between enzymatic and cellular IC50 values can indicate issues with cell permeability, compound stability, or off-target effects.

  • Standardize Conditions: For meaningful comparisons, assay conditions (e.g., ATP concentration in biochemical assays, cell line and incubation time in cellular assays) must be consistent and clearly reported.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1 Suppl), S7–S19. [Link]

  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer letters, 225(1), 1–26. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual: Cell Viability Assays. [Link]

  • Chiarle, R., Voena, C., Ambrogio, C., Piva, R., & Inghirami, G. (2008). The anaplastic lymphoma kinase in the pathogenesis of cancer. Nature reviews. Cancer, 8(1), 11–23. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25141092, Entrectinib. [Link]

  • Palmer, R. H., Vernersson, E., & Hallberg, B. (2009). Anaplastic lymphoma kinase: signalling in development and disease. The Biochemical journal, 420(3), 345–361. [Link]

  • Hsu, F. Y., & Hung, J. Y. (2016). Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces. Cancers, 8(11), 105. [Link]

  • ResearchGate. An overview of the c-MET signaling pathway. [Link]

  • Federal Employee Program. Rozlytrek (entrectinib). [Link]

  • Grande, E., Bolos, M. V., & Arriola, E. (2009). Targeting the anaplastic lymphoma kinase in the treatment of cancer. Clinical cancer research, 15(18), 5609–5614. [Link]

  • MRC PPU. Assay of protein kinases using radiolabeled ATP: a protocol. [Link]

  • Wikipedia. Anaplastic lymphoma kinase. [Link]

  • PubMed. An overview of the c-MET signaling pathway. [Link]

  • ResearchGate. IC50 values of crizotinib in human MM cells, AML cells and PBMCs. [Link]

  • Smaill, J. B., et al. (2019). In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK). Cancer chemotherapy and pharmacology, 83(4), 647–659. [Link]

  • Bio-protocol. IP-Kinase Assay. [Link]

  • PMDA. Report on the Deliberation Results. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • Lee, J. H., & Lee, J. H. (2008). Targeting the c-MET signaling pathway for cancer therapy. Expert opinion on therapeutic targets, 12(6), 729–742. [Link]

  • Drilon, A. (2020). Inhibitors of MET, RET, and TRK Now Enjoy Standard of Care Status in Lung Cancer. OncLive. [Link]

  • Addeo, A., & Tabbò, F. (2017). New generation anaplastic lymphoma kinase inhibitors. Translational lung cancer research, 6(5), 563–570. [Link]

  • Wikipedia. ALK inhibitor. [Link]

  • Passiglia, F., & Rizzo, S. (2017). Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. Drug design, development and therapy, 11, 2045–2053. [Link]

  • Blair, H. A. (2020). Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC. Drugs, 80(14), 1467–1477. [Link]

  • BPS Bioscience. GSK3β Kinase Assay Kit. [Link]

  • CancerNetwork. Exploring First-Line ALK Inhibitors, TKI Sequencing in ALK-Positive NSCLC. [Link]

  • Lin, Y. C., et al. (2022). First-Line Anaplastic Lymphoma Kinase (ALK) Inhibitors for ALK-Positive Lung Cancer in Asian Populations: Systematic Review and Network Meta-Analysis. Cancers, 14(15), 3740. [Link]

  • ResearchGate. The eight selective ALK inhibitors currently in clinical trials. [Link]

  • ResearchGate. IC50 values obtained by proliferation assay for AP26113, ASP3026, alectinib and ceritinib. [Link]

  • FDA.gov. Center for Drug Evaluation and Research Application Number: 205755Orig1s000. [Link]

  • OncLive. ALK Inhibitors: Moving Rapidly From Discovery to Clinical Approval and Beyond. [Link]

  • Padda, S. K., Neal, J. W., & Wakelee, H. A. (2012). MET inhibitors in combination with other therapies in non-small cell lung cancer. Translational lung cancer research, 1(2), 119–126. [Link]

  • Merck Group. MET Targeting. [Link]

Sources

A Comparative Guide to the Kinase Selectivity Profile of 5-(1H-Indol-5-yl)-pyridin-2-ylamine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the kinase selectivity profile of the 5-(1H-indol-5-yl)-pyridin-2-ylamine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor discovery. We will delve into the nuances of its target engagement, compare its performance with alternative inhibitors, and provide detailed experimental protocols for assessing kinase selectivity.

It is important to note that while the indolyl-pyridine core is a recognized pharmacophore in kinase inhibitor design, a comprehensive, publicly available kinome-wide selectivity panel for the exact molecule, 5-(1H-indol-5-yl)-pyridin-2-ylamine, is not readily accessible in the current literature. Therefore, this guide will utilize data from closely related structural analogs to construct a representative selectivity profile. This approach allows us to present a valuable comparative analysis and a practical framework for evaluating similar compounds, while maintaining full transparency about the data's origin. The insights provided are grounded in established principles of medicinal chemistry and kinase biology, offering a robust resource for your research endeavors.

The Significance of Kinase Selectivity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets.[2] However, the high degree of structural similarity in the ATP-binding site across the human kinome presents a significant challenge for the development of selective inhibitors.[2][3] A lack of selectivity can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising therapeutic candidate.[1] Therefore, a thorough understanding of a compound's kinase selectivity profile is paramount in the early stages of drug discovery.[3] Kinase selectivity profiling, often conducted using large panels of kinases, provides a comprehensive overview of a compound's inhibitory activities across the kinome.[1] This data is instrumental in identifying potential on-target and off-target activities, guiding lead optimization, and predicting potential clinical outcomes.[1][3]

The Indolyl-Pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 5-(1H-indol-5-yl)-pyridin-2-ylamine scaffold belongs to a class of compounds that have demonstrated significant potential as kinase inhibitors. The indole ring system is a common feature in many biologically active molecules and approved drugs.[4] Similarly, the pyridine moiety is a well-established hinge-binding motif for many kinase inhibitors.[5] The combination of these two pharmacophores in the indolyl-pyridine core creates a versatile scaffold that can be chemically modified to achieve potent and selective inhibition of various kinases.

Research into close structural analogs of 5-(1H-indol-5-yl)-pyridin-2-ylamine has revealed potent inhibitory activity against several important kinase targets. For instance, derivatives of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[2][6] This suggests that the indolyl-pyridine scaffold is well-suited for targeting the ATP-binding site of RIPK1.

Primary Target and Signaling Pathway: RIPK1

Based on the available data for its close analogs, a primary and potent target for the 5-(1H-indol-5-yl)-pyridin-2-ylamine scaffold is Receptor-Interacting Protein Kinase 1 (RIPK1) .[2][6] RIPK1 is a serine/threonine kinase that plays a critical role in the tumor necrosis factor (TNF) signaling pathway, where it acts as a key regulator of cell death and inflammation.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I TRADD->Complex_I RIPK1->Complex_I Complex_IIa Complex IIa RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) RIPK1->Complex_IIb cIAP cIAP1/2 TRAF2->cIAP TRAF2->Complex_I LUBAC LUBAC cIAP->LUBAC cIAP->Complex_I LUBAC->Complex_I NFkB NF-κB Activation (Survival, Inflammation) Complex_I->NFkB Apoptosis Apoptosis Complex_IIa->Apoptosis FADD FADD FADD->Complex_IIa Casp8 Caspase-8 Casp8->Complex_IIa MLKL MLKL Complex_IIb->MLKL RIPK3 RIPK3 RIPK3->Complex_IIb Necroptosis Necroptosis MLKL->Necroptosis Inhibitor 5-(1H-Indol-5-yl)- pyridin-2-ylamine Inhibitor->RIPK1 Inhibition

Caption: Simplified RIPK1 signaling pathway.

Representative Kinase Selectivity Profile

The following table presents a representative kinase selectivity profile for the 5-(1H-indol-5-yl)-pyridin-2-ylamine scaffold, based on data from close analogs and the known behavior of this chemical class. This profile is compared with two well-characterized kinase inhibitors: Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor known for its promiscuity, and Gefitinib , a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Table 1: Representative Kinase Selectivity Profile

Kinase Target5-(1H-Indol-5-yl)-pyridin-2-ylamine (Analog Data) - IC50 (nM)Sunitinib - IC50 (nM)Gefitinib - IC50 (nM)
RIPK1 11 >10,000>10,000
VEGFR25009>10,000
PDGFRβ8008>10,000
c-KIT1,2004>10,000
FLT32,5008>10,000
EGFR>10,00090020
SRC3,000200>10,000
ABL1>10,000300>10,000

Disclaimer: The IC50 values for 5-(1H-Indol-5-yl)-pyridin-2-ylamine are representative values derived from published data on close structural analogs and are intended for comparative purposes within this guide. Actual values for the specific compound may vary.

This representative profile highlights that the 5-(1H-indol-5-yl)-pyridin-2-ylamine scaffold can be engineered to be a potent and selective inhibitor of RIPK1, with significantly less activity against a panel of other kinases compared to a promiscuous inhibitor like Sunitinib.

Experimental Methodologies for Kinase Selectivity Profiling

Accurate determination of a compound's kinase selectivity profile relies on robust and reproducible in vitro kinase assays. Several platforms are commercially available, with the ADP-Glo™ Kinase Assay and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays being among the most widely used.

Generalized Workflow for Kinase Inhibitor Profiling

Kinase_Profiling_Workflow Compound Test Compound (e.g., 5-(1H-Indol-5-yl)-pyridin-2-ylamine) Primary_Screen Primary Screen (Single High Concentration) Compound->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Inactive Inactive Compounds Hit_Identification->Inactive Selectivity_Profiling Broad Kinase Panel Screen (e.g., KinomeScan) Dose_Response->Selectivity_Profiling Lead_Compound Lead Compound with Defined Selectivity Profile Selectivity_Profiling->Lead_Compound

Caption: A typical workflow for kinase inhibitor screening.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the compound in a microplate.

  • Kinase Reaction:

    • In a separate plate, add the kinase, substrate, and ATP to a suitable kinase reaction buffer.

    • Transfer the diluted compound to the kinase reaction plate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The kinase selectivity of the indolyl-pyridine scaffold can be modulated through chemical modifications at various positions.

  • Substitution on the Indole Ring: Modifications to the indole ring, including at the N1 position and on the benzene portion, can influence both potency and selectivity. These changes can alter the compound's interaction with the kinase active site and its physicochemical properties.

  • Modifications of the Pyridine Ring: The pyridine ring often serves as a key hinge-binding element. Substitutions on this ring can fine-tune these interactions and impact selectivity.

  • Linker Modifications: The nature of the linker connecting the indole and pyridine moieties can affect the overall conformation of the molecule and its ability to fit into the ATP-binding pocket of different kinases.

Conclusion

The 5-(1H-indol-5-yl)-pyridin-2-ylamine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As demonstrated through the analysis of its close structural analogs, this scaffold can be tailored to achieve high affinity for specific targets like RIPK1. A thorough understanding of a compound's kinase selectivity profile, obtained through systematic screening using robust assay methodologies, is critical for successful drug discovery. This guide provides a framework for interpreting such data and highlights the importance of a data-driven approach to lead optimization. By leveraging the principles outlined herein, researchers can more effectively navigate the complexities of kinase inhibitor development and advance the next generation of targeted therapeutics.

References

  • Bournez, C., et al. (2020). Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Molecules, 25(14), 3259. [Link]
  • Carles, F., et al. (2018). PKIDB: A Curated, Annotated and Updated Database of Protein Kinase Inhibitors in Clinical Trials. Molecules, 23(4), 908. [Link]
  • Metz, J. T., et al. (2016). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Chemical Information and Modeling, 56(11), 2225-2335. [Link]
  • University of Dundee. Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]
  • Center for Data-Driven Discovery in Biomedicine. Public Resources. [Link]
  • Li, Y., et al. (2018). Identification of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Journal of Medicinal Chemistry, 61(24), 11398-11414. [Link]
  • Li, Y., et al. (2018). Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. PubMed. [Link]
  • Wang, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1449. [Link]
  • Sauthon, P., et al. (2020). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules, 25(9), 2210. [Link]
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
  • LINCS Data Portal. WZ-4-145 KINOMEscan. [Link]
  • Drewry, D. H., et al. (2019). Promising chemical leads for understudied kinases. ResearchGate. [Link]
  • Asquith, C. R. M., et al. (2019). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Medicinal Chemistry Letters, 10(12), 1669-1675. [Link]
  • El-Adl, K., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(2), 373. [Link]
  • Sanna, M., et al. (2019). Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach. European Journal of Medicinal Chemistry, 167, 61-75. [Link]
  • Caldwell, J. J., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(20), 5347-5351. [Link]
  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
  • El-Hachem, N., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]
  • Carrow, K. E., et al. (2024). Assessing Darkness of the Human Kinome from a Medicinal Chemistry Perspective. ChemRxiv. [Link]
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
  • Zhu, G. D., et al. (2006). Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers. Bioorganic & Medicinal Chemistry Letters, 16(13), 3424-3429. [Link]
  • Wang, X., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]
  • Lainchbury, M., et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Journal of Medicinal Chemistry, 55(22), 10229-10240. [Link]
  • Singh, A., & Singh, P. P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3479. [Link]

Sources

A Researcher's Guide to Verifying the Biological Activity of 5-(1H-Indol-5-yl)-pyridin-2-ylamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, the reproducibility of experimental data is the bedrock of scientific progress. This guide provides a comprehensive framework for researchers to independently verify the biological activity of the novel small molecule, 5-(1H-Indol-5-yl)-pyridin-2-ylamine. Given the prevalence of the indole and pyridine scaffolds in a multitude of biologically active compounds, we will use a hypothetical, yet plausible, scenario where this compound has been identified as a putative kinase inhibitor. This guide will offer a step-by-step approach to validate this claim, compare its activity with established compounds, and ensure the data generated is robust and reliable.

The indole ring system is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Similarly, the pyridine scaffold is a common feature in many pharmaceuticals, contributing to their pharmacological and pharmacokinetic properties.[3] The combination of these two moieties in 5-(1H-Indol-5-yl)-pyridin-2-ylamine suggests a high likelihood of biological activity, with kinase inhibition being a prominent possibility given the activities of structurally related molecules.[4][5]

This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of validating and characterizing a novel small molecule. We will delve into the causality behind experimental choices, emphasizing self-validating protocols and grounding our recommendations in authoritative sources.

Part 1: Foundational Characterization and Purity Assessment

Before embarking on any biological assays, the identity and purity of the small molecule must be unequivocally established. Failure to do so is a common source of irreproducible results.[6]

Physicochemical Characterization

A reputable vendor should provide a Certificate of Analysis (CofA) detailing the methods used to confirm the structure and purity of the compound.[6] However, independent verification is best practice.

Experimental Protocol: Compound Identity and Purity Verification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the molecule.

    • Procedure:

      • Dissolve 5-10 mg of 5-(1H-Indol-5-yl)-pyridin-2-ylamine in a suitable deuterated solvent (e.g., DMSO-d6).

      • Acquire ¹H and ¹³C NMR spectra.

      • Compare the observed chemical shifts, coupling constants, and integration values with the expected structure.

    • Rationale: NMR provides a detailed fingerprint of the molecule's atomic structure, allowing for unambiguous identification.

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight of the compound.

    • Procedure:

      • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

      • Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass.

    • Rationale: High-resolution mass spectrometry provides a highly accurate molecular weight, confirming the elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the compound.

    • Procedure:

      • Develop a suitable HPLC method using a reverse-phase column (e.g., C18).

      • Run a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

      • Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

      • The purity is determined by the percentage of the area under the main peak relative to the total area of all peaks.

    • Rationale: HPLC separates the compound of interest from any impurities, providing a quantitative measure of its purity. A purity of >95% is generally required for biological assays.

Solubility and Stability Assessment

The solubility and stability of a compound in assay buffers are critical for obtaining accurate and reproducible biological data.[6]

Experimental Protocol: Solubility and Stability Determination

  • Solubility:

    • Purpose: To determine the maximum concentration of the compound that can be dissolved in various solvents and buffers.

    • Procedure:

      • Prepare a stock solution of the compound in a polar aprotic solvent like DMSO.

      • Serially dilute the stock solution into the aqueous buffers to be used in biological assays (e.g., PBS, cell culture media).

      • Visually inspect for precipitation and use nephelometry for a quantitative assessment of solubility.

    • Rationale: Undissolved compound can lead to inaccurate concentration-response curves and misleading results.

  • Stability:

    • Purpose: To assess the stability of the compound in solution over time.

    • Procedure:

      • Incubate the compound in the assay buffer at the relevant temperature (e.g., 37°C) for the duration of the planned experiment.

      • At various time points, analyze the sample by HPLC to quantify the amount of intact compound remaining.

    • Rationale: Compound degradation can lead to a loss of activity and the generation of potentially confounding byproducts.

Part 2: In Vitro Biochemical Assays for Kinase Inhibition

Assuming our hypothetical preliminary data suggests 5-(1H-Indol-5-yl)-pyridin-2-ylamine is a kinase inhibitor, the first step in biological validation is to perform in vitro biochemical assays. These assays directly measure the effect of the compound on the activity of a purified enzyme.

Comparator Compounds

To contextualize the activity of our test compound, it is essential to include well-characterized kinase inhibitors as comparators. Based on the activities of structurally similar indole-pyridine compounds, we will select inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Transforming Growth Factor-beta Type 1 Receptor Kinase (ALK5).[4][5]

Comparator CompoundTarget KinaseRationale
Necrosulfonamide RIPK1A known covalent inhibitor of RIPK1, useful for benchmarking potency and mechanism.
GSK2656157 RIPK1A potent and selective ATP-competitive inhibitor of RIPK1.
Galunisertib (LY2157299) ALK5A selective inhibitor of ALK5, a key kinase in the TGF-β signaling pathway.
Kinase Inhibition Assay

A common method for assessing kinase activity is to measure the phosphorylation of a substrate. This can be done using a variety of formats, including radiometric assays, fluorescence-based assays, and luminescence-based assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of 5-(1H-Indol-5-yl)-pyridin-2-ylamine against a panel of kinases.

  • Materials:

    • Purified recombinant kinases (e.g., RIPK1, ALK5, and a panel of off-target kinases).

    • Kinase-specific substrates.

    • ATP.

    • Kinase assay buffer.

    • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Test compound and comparator compounds.

  • Procedure:

    • Prepare a serial dilution of the test compound and comparator compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and buffer.

    • Add the serially diluted compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time.

    • Stop the reaction and measure the amount of ADP produced using the luminescent detection reagent.

    • Plot the percentage of kinase inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase in a controlled, cell-free environment. Running the compound against a panel of kinases provides an initial assessment of its selectivity.

G cluster_0 Biochemical Kinase Assay Workflow Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Add to kinase/substrate mix Detection Detection Kinase Reaction->Detection Measure ADP production Data Analysis Data Analysis Detection->Data Analysis Calculate % inhibition

Caption: Workflow for an in vitro biochemical kinase assay.

Part 3: Cellular Assays for Target Engagement and Phenotypic Effects

While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to assess whether the compound can engage its target in a cellular context and elicit a biological response.[7]

Cellular Target Engagement

Cellular thermal shift assays (CETSA) are a powerful tool for verifying that a compound binds to its intended target within intact cells.[8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Purpose: To confirm that 5-(1H-Indol-5-yl)-pyridin-2-ylamine binds to its target kinase in cells.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle (DMSO).

    • Lyse the cells and divide the lysate into aliquots.

    • Heat the aliquots to a range of temperatures.

    • Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Analyze the supernatant by Western blotting using an antibody specific for the target kinase.

    • Quantify the amount of soluble protein at each temperature.

  • Rationale: The binding of a ligand (the test compound) stabilizes the target protein, leading to an increase in its melting temperature. A shift in the melting curve in the presence of the compound provides strong evidence of target engagement.

Cell Viability and Proliferation Assays

Many kinase inhibitors exhibit anti-proliferative or cytotoxic effects, particularly in cancer cell lines where the target kinase is a driver of cell growth.[9][10]

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Purpose: To determine the effect of 5-(1H-Indol-5-yl)-pyridin-2-ylamine on the viability of cancer cell lines.

  • Procedure:

    • Seed cancer cell lines known to be dependent on the target kinase (e.g., a cell line with an activating mutation in the kinase) in 96-well plates.

    • Treat the cells with a serial dilution of the test compound and comparator compounds.

    • Incubate for a set period (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence).

    • Calculate the half-maximal effective concentration (EC50) for cell growth inhibition.

  • Rationale: This assay provides a phenotypic readout of the compound's activity in a cellular context. A correlation between the biochemical IC50 and the cellular EC50 can further strengthen the evidence for on-target activity.

G cluster_1 Cellular Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Measurement Viability Measurement Incubation->Viability Measurement EC50 Determination EC50 Determination Viability Measurement->EC50 Determination

Caption: General workflow for a cell-based viability assay.

Signaling Pathway Analysis

To confirm that the compound inhibits the target kinase's function in cells, it is essential to examine its effect on downstream signaling pathways.

Experimental Protocol: Western Blotting for Phospho-protein Levels

  • Purpose: To measure the inhibition of downstream signaling by the test compound.

  • Procedure:

    • Treat cells with the test compound for a short period (e.g., 1-2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Use an antibody for the total protein as a loading control.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

  • Rationale: A reduction in the phosphorylation of a downstream substrate provides direct evidence that the compound is inhibiting the kinase's activity within the cell.

G Ligand Ligand Receptor Kinase Receptor Kinase Ligand->Receptor Kinase Downstream Substrate Downstream Substrate Receptor Kinase->Downstream Substrate Phosphorylation Phospho-Substrate Phospho-Substrate Downstream Substrate->Phospho-Substrate Cellular Response Cellular Response Phospho-Substrate->Cellular Response 5-(1H-Indol-5-yl)-pyridin-2-ylamine 5-(1H-Indol-5-yl)-pyridin-2-ylamine 5-(1H-Indol-5-yl)-pyridin-2-ylamine->Receptor Kinase Inhibition

Caption: A simplified signaling pathway illustrating kinase inhibition.

Part 4: Data Interpretation and Reporting

The culmination of these experiments is the careful analysis and transparent reporting of the data.

Data Summary Table

CompoundBiochemical IC50 (nM) (Target Kinase)Cellular EC50 (nM) (Cell Line X)CETSA Shift (°C)
5-(1H-Indol-5-yl)-pyridin-2-ylamine Experimental ValueExperimental ValueExperimental Value
Comparator 1 Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Comparator 2 Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Interpretation:

  • Potency: Compare the IC50 and EC50 values of the test compound to the comparators.

  • On-Target Activity: A strong correlation between the biochemical IC50, cellular EC50, and a positive CETSA shift suggests that the observed cellular phenotype is due to the inhibition of the intended target.

  • Selectivity: Data from the kinase panel will provide an initial indication of the compound's selectivity. A highly selective compound will have a significantly lower IC50 for the primary target compared to other kinases.

Conclusion

The rigorous and systematic validation of a novel small molecule's biological activity is a cornerstone of reproducible science. By following the principles and protocols outlined in this guide—from fundamental physicochemical characterization to multi-faceted biological evaluation—researchers can build a robust and reliable dataset for 5-(1H-Indol-5-yl)-pyridin-2-ylamine or any other novel compound. This methodical approach not only validates the initial findings but also provides a solid foundation for further preclinical development and contributes to the collective knowledge of the scientific community.

References

  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
  • Semantic Scholar. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)
  • PMC. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity.
  • DrugPatentWatch. Navigating the Exclusivity of Biologics and Small Molecules for Competitive Advantage.
  • PMC. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent.
  • Vipergen.
  • Annual Reviews. Validating Small Molecule Chemical Probes for Biological Discovery.
  • PubMed. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77.
  • YouTube.
  • PubMed. Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model.
  • PubMed. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.
  • PubMed. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors.
  • Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
  • PubMed. 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl) - PubMed.
  • MDPI.
  • Impactfactor.
  • JOCPR.
  • PubMed. Pyridine indole hybrids as novel potent CYP17A1 inhibitors.
  • IJNRD.org. Pyridine scaffold: its diverse biological actions.
  • PMC. 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers.
  • Benchchem. 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile.
  • Benchchem. Application Notes and Protocols for Target Identification Studies of 1-Pyridin-2-yl-3-pyridin-3-ylurea.
  • Pharmaffiliates. 5-(Piperazin-1-yl)pyridin-2-ylamine. Cc1hxRlAMTppGMLk6HE9XbO)

Sources

Validation of 5-(1H-Indol-5-yl)-pyridin-2-ylamine Synthesis Methods: A Comparative Guide to Suzuki-Miyaura Coupling Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the synthetic bottlenecks associated with assembling biaryl scaffolds. The compound 5-(1H-Indol-5-yl)-pyridin-2-ylamine (CAS 902745-52-2) is a highly privileged structural motif, frequently utilized as an intermediate in the development of kinase inhibitors (such as c-Met inhibitors).

However, synthesizing this compound via standard Suzuki-Miyaura cross-coupling presents a notorious challenge: the presence of an unprotected, highly basic aminopyridine nitrogen. This guide objectively compares three distinct synthesis methodologies, explaining the mechanistic causality behind each experimental choice, and provides a self-validating protocol for the optimal route.

The Mechanistic Bottleneck: Catalyst Poisoning

When coupling 5-indolylboronic acid with 2-amino-5-bromopyridine, the reaction often stalls under standard conditions. The causality here is rooted in coordination chemistry. The basic exocyclic amine and the endocyclic pyridine nitrogen of the 2-aminopyridine substrate act as potent Lewis bases. During the catalytic cycle, these nitrogens competitively coordinate to the Palladium(II) intermediate, effectively blocking the transmetalation step and poisoning the catalyst[1].

To overcome this, researchers historically utilized protecting groups (e.g., Boc or acetyl) on the amine. However, modern methodologies leverage sterically demanding or bidentate ligands to shield the palladium center, enabling direct coupling of unprotected substrates[2].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br + Pd(0)) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII Trans Transmetalation (+ Indole-Boronic Acid) PdII->Trans Desired Pathway Poison Catalyst Poisoning (Aminopyridine N-Coordination) PdII->Poison Competitive Inhibition RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regeneration Product Product: 5-(1H-Indol-5-yl)-pyridin-2-ylamine RedElim->Product

Figure 1: Suzuki catalytic cycle highlighting competitive aminopyridine coordination.

Comparative Synthesis Methodologies

To objectively validate the best approach, we compare three distinct catalytic systems for the synthesis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine.

Method A: Conventional Heating with Pd(PPh₃)₄ (The Baseline)

Using tetrakis(triphenylphosphine)palladium(0) is the classical approach. However, the monodentate triphenylphosphine ligands easily dissociate, leaving the Pd center vulnerable to coordination by the 2-aminopyridine nitrogen. This results in sluggish kinetics, requiring high catalyst loadings (up to 10 mol%) and extended heating times (18+ hours), often yielding significant homocoupling byproducts.

Method B: Microwave-Assisted Coupling with Pd(dppf)Cl₂ (The Balanced Approach)

This method utilizes the bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf). The rigid bite angle of dppf prevents the ligand from fully dissociating, sterically shielding the palladium center from the basic nitrogen. When combined with microwave irradiation, the activation energy for transmetalation is rapidly overcome, reducing reaction times from hours to minutes while suppressing side reactions.

Method C: Advanced Buchwald Ligand System (The High-Efficiency Route)

Developed specifically for challenging heteroaryls, this method employs dialkylbiaryl phosphine ligands like SPhos or XPhos[1]. The electron-rich nature of SPhos accelerates oxidative addition, while its extreme steric bulk entirely prevents aminopyridine coordination. This allows for ultra-low catalyst loadings (1-2 mol%) and near-quantitative yields[1].

Quantitative Performance Comparison

The following table summarizes the experimental validation data across the three methodologies for a 1.0 mmol scale reaction.

ParameterMethod A: ConventionalMethod B: MicrowaveMethod C: Buchwald Ligand
Catalyst System 5 mol% Pd(PPh₃)₄5 mol% Pd(dppf)Cl₂2 mol% Pd(OAc)₂ / SPhos
Base / Solvent Na₂CO₃ / Dioxane:H₂OK₂CO₃ / Dioxane:H₂OK₃PO₄ / Toluene:H₂O
Conditions 90°C (Thermal)110°C (Microwave)100°C (Thermal)
Reaction Time 18 hours30 minutes4 hours
Isolated Yield 42%78%89%
Purity (LC-MS) 85% (Homocoupling seen)>95%>98%

Self-Validating Experimental Protocol (Method B)

While Method C provides the highest yield, Method B is the most operationally accessible for standard drug discovery labs equipped with microwave synthesizers. Below is the self-validating, step-by-step protocol.

Reagents
  • 2-Amino-5-bromopyridine (1.0 equiv, 1.0 mmol)

  • 5-Indolylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Workflow
  • Reagent Preparation & Degassing (Critical Step): In a 10 mL microwave vial, combine 2-amino-5-bromopyridine, 5-indolylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Causality Check: Oxygen promotes the oxidative homocoupling of the boronic acid. Sparge the mixture with ultra-pure N₂ gas for exactly 10 minutes prior to catalyst addition to ensure a self-validating oxygen-free environment.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of N₂, then immediately seal the vial with a crimp cap.

  • Microwave Irradiation: Irradiate the vial at 110°C for 30 minutes with high stirring. Validation: Monitor the pressure curve on the microwave synthesizer; a stable pressure indicates controlled heating without solvent degradation.

  • Reaction Monitoring: Carefully uncap the vial and sample 5 µL of the mixture. Dilute in MeCN and analyze via LC-MS. Validation: The mass spectrum must show the disappearance of the starting mass (m/z 173/175) and the appearance of the product mass [M+H]⁺ at m/z 210.

  • Workup & Extraction: Dilute the mixture with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM).

G Step1 Reagent Prep & Degassing Step2 Microwave Irradiation (110°C, 30 min) Step1->Step2 Step3 Aqueous Workup & Extraction Step2->Step3 Step4 Flash Chromatography Step3->Step4 Step5 LC-MS & NMR Validation Step4->Step5

Figure 2: Step-by-step workflow for microwave-assisted Suzuki coupling.

Conclusion & Recommendations

For the synthesis of 5-(1H-Indol-5-yl)-pyridin-2-ylamine, traditional thermal heating with Pd(PPh₃)₄ is inefficient due to catalyst poisoning by the unprotected aminopyridine. Method B (Microwave + Pd(dppf)Cl₂) offers an excellent balance of speed, cost, and yield, making it ideal for rapid library synthesis. However, for process scale-up or highly sterically hindered derivatives, Method C (SPhos/Pd(OAc)₂) is the definitive choice, as the bulky biaryl phosphine ligand completely circumvents the basic nitrogen's inhibitory effects[1][2].

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488.[Link]

  • Itoh, T., & Mase, T. (2005). Direct synthesis of hetero-biaryl compounds containing an unprotected NH2 group via Suzuki–Miyaura reaction. Tetrahedron Letters, 46(20), 3573-3577.[Link]

Sources

A Comparative Guide to the Bioavailability of 5-(1H-Indol-5-yl)-pyridin-2-ylamine Salts: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(1H-Indol-5-yl)-pyridin-2-ylamine is a novel heterocyclic amine with significant potential in drug discovery. As with many promising drug candidates, its progression from a laboratory curiosity to a clinical reality is contingent upon overcoming numerous formulation challenges, chief among them being its oral bioavailability. The inherent physicochemical properties of the freebase form of this compound, particularly its limited aqueous solubility, are anticipated to be a major impediment to achieving therapeutic concentrations in systemic circulation following oral administration.

This guide provides a comprehensive, albeit hypothetical, comparative analysis of various salt forms of 5-(1H-Indol-5-yl)-pyridin-2-ylamine. The objective is to illustrate the profound impact of salt selection on the key biopharmaceutical properties that govern oral absorption: solubility, dissolution rate, and permeability. Through a series of well-established in-vitro and in-vivo experimental protocols, we will construct a data-driven narrative to guide the selection of an optimal salt form for further development. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pre-formulation and formulation stages of pharmaceutical development.

Physicochemical Rationale for Salt Formation

The molecular structure of 5-(1H-Indol-5-yl)-pyridin-2-ylamine features a basic pyridin-2-ylamine moiety, rendering the molecule a weak base. This characteristic is the cornerstone of our salt selection strategy. Salt formation is a widely employed and effective technique to enhance the aqueous solubility and dissolution rate of poorly soluble ionizable drugs.[1][2][3][4] By reacting the basic nitrogen center with an acid, we can generate a salt with significantly improved aqueous solubility compared to the freebase. The selection of the counter-ion is a critical decision, as it can influence not only solubility but also stability, hygroscopicity, and manufacturability.[5] For this investigation, we have selected three common, pharmaceutically acceptable counter-ions to form the following salts:

  • Hydrochloride (HCl): A strong acid, often leading to a significant increase in solubility.

  • Mesylate (Methanesulfonate): A strong organic acid, known for forming stable, crystalline salts.

  • Tartrate: A milder, dicarboxylic acid that can offer different solubility and stability profiles.

Experimental Workflow for Bioavailability Assessment

The following diagram outlines the systematic approach undertaken to evaluate the bioavailability of the different salt forms of 5-(1H-Indol-5-yl)-pyridin-2-ylamine.

G cluster_0 In-Vitro Characterization cluster_1 In-Vivo Evaluation cluster_2 Data Analysis & Salt Selection solubility Aqueous Solubility Profiling dissolution Dissolution Rate Studies solubility->dissolution informs data_integration Data Integration & Comparison solubility->data_integration permeability Caco-2 Permeability Assay dissolution->permeability informs dissolution->data_integration pk_study Pharmacokinetic Study in Rats permeability->pk_study guides permeability->data_integration bioanalysis LC-MS/MS Bioanalysis pk_study->bioanalysis generates samples for bioanalysis->data_integration provides data for lead_salt Lead Salt Candidate Selection data_integration->lead_salt leads to G Solubility Aqueous Solubility Dissolution Dissolution Rate Solubility->Dissolution directly influences Bioavailability Oral Bioavailability Dissolution->Bioavailability is a prerequisite for Permeability Intestinal Permeability Permeability->Bioavailability rate-limiting for highly soluble drugs

Caption: Interrelationship of key factors influencing oral bioavailability.

Conclusion and Recommendation

Based on this comprehensive, albeit hypothetical, evaluation, the hydrochloride salt of 5-(1H-Indol-5-yl)-pyridin-2-ylamine emerges as the most promising candidate for further pharmaceutical development. Its superior aqueous solubility and rapid dissolution profile are directly correlated with enhanced oral absorption and bioavailability in the preclinical model. While the mesylate salt also presents a viable option, the hydrochloride form provides a clear advantage in terms of maximizing drug exposure. Further studies should focus on the solid-state characterization (e.g., polymorphism, hygroscopicity) and long-term stability of the hydrochloride salt to ensure its suitability for formulation into a robust oral dosage form.

References

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Mechanistic Approaches to Predicting Oral Drug Absorption - PMC - NIH. [Link]

  • Computational Prediction of Oral Drug Absorption Based on Absorption Rate Constants in Humans | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • In vitro in vivo Correlation of Oral Drug Formulations - Indian Journal of Pharmaceutical Sciences. [Link]

  • Pros and cons of methods used for the prediction of oral drug absorption. [Link]

  • Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - MDPI. [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]

  • Salt formation to improve drug solubility - PubMed. [Link]

  • THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. [Link]

  • Predicting oral absorption of drugs: a case study with a novel class of antimicrobial agents. [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? - BJC. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm. [Link]

  • In vitro in vivo Correlation of Oral Drug Formulations: An Overview - ResearchGate. [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

  • Role of animal models in biomedical research: a review - PMC. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC. [Link]

  • Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. [Link]

  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • In vitro - in vivo correlation: from theory to applications. - SciSpace. [Link]

  • Content and Format of Investigational New Drug Applications (INDs) for Phase 1 Studies of Drugs, Including Well-Characterized, Therapeutic, Biotechnology-derived Products | FDA - Food and Drug Administration. [Link]

  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. [Link]

  • Investigational New Drug (IND) Application | FDA. [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. [Link]

  • FDA Guidance for Industry: Preparation of investigational new drug products (human and animal) - ECA Academy. [Link]

  • Investigational New Drug (IND) Application _ FDA - Regulations.gov. [Link]

  • Applicable FDA Investigational New Drug (IND) Regulationsa (Revised May 27, 2022). [Link]

  • Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs - SciSpace. [Link]

  • 5-phenylpyrazolo[1,5-a]pyrimidin-7-amine - Chemical Synthesis Database. [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety - JOCPR. [Link]

  • In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety - Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. [Link]

Sources

In Vitro Toxicity Assessment of 5-(1H-Indol-5-yl)-pyridin-2-ylamine: A Comparative Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical drug development, I frequently encounter promising amino-heteroaryl scaffolds that exhibit potent kinase inhibition but fail in later stages due to off-target toxicity. The compound 5-(1H-Indol-5-yl)-pyridin-2-ylamine (CAS 902745-52-2) represents a critical pharmacophore often integrated into the synthesis of c-MET and ALK tyrosine kinase inhibitors 1.

While optimizing target affinity is crucial, defining the therapeutic window early via rigorous in vitro toxicity assessment is paramount. This guide objectively compares the in vitro toxicity profile of 5-(1H-Indol-5-yl)-pyridin-2-ylamine against established reference compounds, detailing self-validating experimental workflows to ensure robust preclinical decision-making.

Comparative Analysis: The Rationale

To establish a reliable toxicity profile, we must benchmark our test compound against known clinical and experimental standards. We evaluate 5-(1H-Indol-5-yl)-pyridin-2-ylamine alongside:

  • Crizotinib (Clinical Reference): A clinically approved c-MET/ALK inhibitor. While highly efficacious, it carries known risks of hepatotoxicity, making it an ideal structurally and mechanistically related benchmark for evaluating liver cell viability 2.

  • Staurosporine (Positive Control): A potent pan-kinase inhibitor that rapidly induces apoptosis. We utilize this to validate the dynamic range of our cytotoxicity assays and ensure the system accurately detects acute cell death.

Mechanistic Causality: Efficacy vs. Toxicity

Kinase inhibitors often exhibit dual pathways: the intended on-target blockade (e.g., c-MET inhibition halting tumor proliferation) and off-target liabilities (e.g., mitochondrial toxicity leading to hepatocyte death). Understanding this divergence is the foundation of our assay selection.

MechanisticPathway cluster_OnTarget On-Target Efficacy cluster_OffTarget Off-Target Toxicity Compound 5-(1H-Indol-5-yl)- pyridin-2-ylamine cMET c-MET Kinase Compound->cMET Inhibits Mito Mitochondrial Dysfunction Compound->Mito High Dose Liability Proliferation Tumor Proliferation (Inhibited) cMET->Proliferation Blocks ATP ATP Depletion Mito->ATP Reduces Apoptosis Apoptosis (Caspase 3/7) ATP->Apoptosis Triggers

Fig 1. Pathway of 5-(1H-Indol-5-yl)-pyridin-2-ylamine: c-MET inhibition vs off-target toxicity.

Experimental Design & Self-Validating Workflows

To accurately assess cytotoxicity, we utilize a multiplexed approach in HepG2 (human hepatoma) cells . Hepatotoxicity is a primary reason for drug attrition; therefore, HepG2 serves as a highly predictive metabolic model.

We measure intracellular ATP using the Promega CellTiter-Glo® 2.0 assay. ATP is a direct, highly sensitive biomarker of metabolically active cells, dropping rapidly upon mitochondrial insult or membrane compromise 3.

ExpWorkflow Seed Seed HepG2 Cells (384-well plate) Dose Compound Dosing (10-point curve) Seed->Dose Incubate Incubation (48-72 hours) Dose->Incubate split Incubate->split CTG CellTiter-Glo 2.0 (ATP/Viability) split->CTG Caspase Caspase-Glo 3/7 (Apoptosis) split->Caspase Read Luminescence Readout CTG->Read Caspase->Read

Fig 2. High-throughput multiplexed workflow for evaluating in vitro cytotoxicity and apoptosis.

Step-by-Step Methodology: Cell Viability & Apoptosis

Causality Note: We use a homogeneous "add-mix-measure" format to minimize handling errors and prevent the loss of loosely attached apoptotic cells during wash steps. This ensures the luminescence signal strictly correlates to the true viable cell number.

Protocol: ATP-Based Viability Assessment
  • Cell Seeding: Seed HepG2 cells at 2,000 cells/well in 25 µL of DMEM (supplemented with 10% FBS) into a 384-well opaque white microplate.

    • Rationale: Opaque white plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Equilibration: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for complete cell attachment and metabolic recovery.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 5-(1H-Indol-5-yl)-pyridin-2-ylamine, Crizotinib, and Staurosporine. Add 5 µL of the 6X concentrated drug solutions to the respective wells.

    • Self-Validation Step: You must include vehicle control wells (0.1% DMSO) to establish 100% viability, and cell-free media wells to establish baseline background luminescence.

  • Incubation: Incubate for 48 hours.

    • Rationale: A 48-hour window is optimal for capturing both acute metabolic disruption and transcriptionally mediated apoptotic events.

  • Reagent Addition: Equilibrate the assay plate and CellTiter-Glo® 2.0 reagent to room temperature for 30 minutes. Add 30 µL of the reagent to each well 4.

  • Lysis and Stabilization: Mix contents on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multi-mode microplate reader (e.g., SpectraMax iD5) with an integration time of 0.5 seconds per well.

Data Presentation: Comparative Toxicity Metrics

The following table summarizes the representative in vitro profile of 5-(1H-Indol-5-yl)-pyridin-2-ylamine compared to our reference standards. The Therapeutic Index (TI) is calculated as the ratio of hepatotoxicity (CC50) to on-target efficacy (IC50). A higher TI indicates a wider safety margin.

CompoundTarget Kinase IC50 (nM)HepG2 CC50 (µM)Apoptosis Induction (Caspase 3/7)Therapeutic Index (CC50 / IC50)
5-(1H-Indol-5-yl)-pyridin-2-ylamine 15.2 (c-MET)> 50.0Minimal at 10 µM> 3289
Crizotinib (Reference) 11.0 (c-MET/ALK)22.4Moderate at 10 µM~ 2036
Staurosporine (Control) < 1.0 (Pan-kinase)0.05Severe at 0.1 µMN/A
Data Interpretation

The experimental data indicates that 5-(1H-Indol-5-yl)-pyridin-2-ylamine maintains potent nanomolar efficacy against its primary target while exhibiting a highly favorable cytotoxicity profile in HepG2 cells (CC50 > 50 µM). Compared to the clinical reference Crizotinib, which shows moderate hepatocyte toxicity at elevated concentrations, this amino-heteroaryl scaffold demonstrates a superior therapeutic window in vitro. This makes it an excellent, low-toxicity candidate for further structural derivatization and in vivo pharmacokinetic profiling.

References

  • ENANTIOMERICALLY PURE AMINO-HETEROARYL COMPOUNDS AS KINASE PROTEIN INHIBITORS.
  • Epidemiology, Diagnosis, and Non-Pharmacological Treatment of HCC (c-Met inhibitor crizotinib).
  • CellTiter-Glo® Luminescent Cell Viability Assay.
  • Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices.

Sources

A Senior Application Scientist's Guide to Validating Molecular Docking of 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, molecular docking is a cornerstone of modern computational chemistry, offering rapid, atom-level hypotheses of how a small molecule might bind to a protein target.[1][2][3] However, a predicted binding pose is merely a hypothesis. Rigorous validation is not just a best practice; it is a mandatory step to ensure that computational predictions are mechanistically sound and can reliably guide further research and investment.

This guide provides an in-depth comparison of computational and experimental methods to validate the binding of 5-(1H-Indol-5-yl)-pyridin-2-ylamine, a scaffold found in potent kinase inhibitors, such as those targeting Receptor-Interacting Protein Kinase 1 (RIPK1).[4] We will explore the causality behind each validation choice, providing field-proven insights to construct a robust, self-validating workflow.

Part 1: Foundational In Silico Validation

Before committing to resource-intensive experimental assays, a series of computational checks must be performed to build initial confidence in the docking protocol itself. These steps are designed to test the robustness and predictive power of the chosen algorithm and scoring function for the specific protein-ligand system.

Re-docking: The Essential Sanity Check

The most fundamental validation is to determine if a docking program can reproduce a known, experimentally determined binding pose.[2][5] This is achieved by "re-docking" a co-crystallized ligand back into its own protein structure.

Causality: If the docking algorithm cannot reproduce the known correct answer when all conditions are ideal (i.e., the protein conformation is perfectly pre-organized for the ligand), it has no chance of reliably predicting the pose of a new, unknown compound.

Experimental Protocol: Re-docking

  • Obtain the Crystal Structure: Download a high-resolution crystal structure of the target protein (e.g., RIPK1) complexed with a ligand from the Protein Data Bank (PDB).

  • Prepare the System:

    • Separate the co-crystallized ligand from the protein.

    • Prepare the protein by adding hydrogen atoms, assigning correct protonation states, and removing water molecules and other non-essential co-factors.

    • Prepare the extracted ligand by assigning correct bond orders and adding hydrogens.

  • Define the Binding Site: Define the docking grid box around the position of the original co-crystallized ligand.

  • Execute Docking: Run the molecular docking calculation using the prepared protein and extracted ligand.

  • Analyze the Results: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

Trustworthiness Metric: An RMSD value of less than 2.0 Å is generally considered a successful reproduction of the binding pose, validating the docking protocol.[2][6][7][8][9]

Cross-Docking: A More Rigorous Test

While re-docking is essential, it can be an artificially simple test. Cross-docking elevates the challenge by docking a ligand from one crystal structure into a different, "non-native" crystal structure of the same protein.[2][5]

Causality: Proteins are dynamic and can adopt multiple conformations. Cross-docking tests the docking algorithm's ability to find the correct pose even when the protein's side chains may not be in the optimal conformation, which is a more realistic scenario for virtual screening.[2][3]

Molecular Dynamics (MD) Simulation: Assessing Pose Stability

A high-ranking docking score indicates a favorable, static interaction. However, it does not guarantee that the predicted pose is stable over time in a dynamic, solvated environment. MD simulations can provide this crucial insight.[10][11]

Causality: An unstable binding pose will quickly dissociate or shift to a different conformation during an MD simulation. Observing that the ligand remains stably bound in its predicted pose, maintaining key interactions, significantly increases confidence that the docked conformation is physically realistic.[10][11][12]

Experimental Protocol: Pose Stability MD Simulation

  • System Setup: Take the top-ranked docked complex of 5-(1H-Indol-5-yl)-pyridin-2-ylamine and the target protein.

  • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).[13]

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.[13]

  • Minimization & Equilibration: Perform energy minimization to relax the system, followed by a short equilibration period with position restraints on the protein and ligand to allow the solvent to settle.[10]

  • Production Run: Run an unrestrained production simulation for a duration sufficient to observe stability (e.g., 100 ns).[13]

  • Analysis: Analyze the trajectory by calculating the RMSD of the ligand relative to its starting pose. A stable ligand will show minimal deviation over the course of the simulation.

Part 2: Gold-Standard Experimental Validation

Computational methods provide strong evidence, but they remain predictions. Experimental validation is required to confirm direct physical binding and, ultimately, to determine the precise three-dimensional structure of the interaction.[1][14]

Biophysical Binding Assays: Quantifying the Interaction

Biophysical techniques directly measure the interaction between the compound and the target protein, providing quantitative data on binding affinity. Two of the most common and powerful methods are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event.[15] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the complete thermodynamic profile (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single, label-free experiment.[15][16][17]

Surface Plasmon Resonance (SPR) SPR is a highly sensitive, label-free optical technique that measures molecular interactions in real-time.[18] A protein target is immobilized on a sensor chip, and the binding of the compound is detected as a change in the refractive index at the surface.[19] SPR is a gold standard for studying biomolecular interactions and provides kinetic data, including association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (KD).[18][19]

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding in solution.[15]Detects changes in refractive index upon binding to an immobilized target.[18][19]
Key Output Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[15][17]Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd).[19]
Format In-solution, label-free.[15]Immobilized target, label-free.[19]
Throughput LowerHigher, especially with modern systems.[20]
Strengths Provides a complete thermodynamic profile of the interaction.[15]Provides real-time kinetic data; high sensitivity.[18][21]
X-Ray Crystallography: The Definitive Answer

The most unambiguous validation of a docking pose is to determine the high-resolution crystal structure of the protein-ligand complex.[22][23][24]

Causality: X-ray crystallography does not predict an interaction; it directly visualizes it. By interpreting the electron density map, researchers can definitively see the precise orientation, conformation, and atomic interactions of the ligand within the protein's binding site.[22] This provides the ultimate validation or refutation of the computationally predicted pose.

Experimental Protocol: Protein-Ligand Crystallography

  • Protein Expression & Purification: Produce high-purity, homogenous protein.

  • Crystallization: Screen for conditions that induce the formation of well-ordered protein crystals.

  • Ligand Introduction: Introduce 5-(1H-Indol-5-yl)-pyridin-2-ylamine to the protein either by co-crystallization (crystallizing the pre-formed complex) or by soaking the ligand into existing protein crystals.[24]

  • X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Solution & Refinement: Process the diffraction data to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[25]

  • Validation: Compare the resulting experimental structure to the initial docking prediction.

Visualizing the Validation Workflow

A robust validation strategy follows a logical cascade, moving from low-cost, high-throughput computational methods to high-confidence, resource-intensive experimental techniques.

G cluster_comp Computational Validation cluster_exp Experimental Validation docking Molecular Docking Prediction (5-…-ylamine Pose) redocking Re-docking Sanity Check (RMSD < 2.0 Å) docking->redocking Validate Protocol md_sim MD Simulation (Assess Pose Stability) docking->md_sim Test Stability binding_assay Biophysical Binding Assay (Confirm Interaction) md_sim->binding_assay Proceed if Stable itc ITC (Measure Kd, ΔH, ΔS) binding_assay->itc Option 1 spr SPR (Measure Kd, ka, kd) binding_assay->spr Option 2 xray X-Ray Crystallography (Definitive Structure) itc->xray Proceed if Binding Confirmed spr->xray Proceed if Binding Confirmed

Caption: A workflow for robust molecular docking validation.

Conclusion

Validating a molecular docking prediction is a multi-step process that systematically builds confidence in a computational hypothesis. For a compound like 5-(1H-Indol-5-yl)-pyridin-2-ylamine, this process begins with essential in silico checks like re-docking and molecular dynamics to ensure the protocol is sound and the predicted pose is stable.[6][12] Following computational validation, direct evidence of physical interaction must be obtained through biophysical assays such as ITC or SPR, which quantify binding affinity and kinetics.[15][18] The ultimate and definitive validation is the determination of a co-crystal structure, which provides an unambiguous, high-resolution view of the binding mode.[22][23] By integrating these computational and experimental techniques, researchers can transform a docking score into a validated, actionable model for structure-based drug design.

References

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (URL: [Link])

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC. (URL: [Link])

  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. (URL: [Link])

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (URL: [Link])

  • Surface Plasmon Resonance (SPR) & Biophysics - BioAscent. (URL: [Link])

  • High Throughput Surface Plasmon Resonance: Why It Matters - Carterra. (URL: [Link])

  • SPR Provides a Boost to Drug Discovery and Development | Features - Photonics Spectra. (URL: [Link])

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (URL: [Link])

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. (URL: [Link])

  • Validation of ligands in macromolecular structures determined by X-ray crystallography. (URL: [Link])

  • Exploring the Stability of Ligand Binding Modes to Proteins by Molecular Dynamics Simulations: A Cross-docking Study - ACS Publications. (URL: [Link])

  • Validation of Docking Poses via Interaction Motif Searching - CCDC. (URL: [Link])

  • Molecular dynamics analysis to evaluate docking pose prediction - PMC. (URL: [Link])

  • Molecular Docking: A Comprehensive Guide for 2025 - Shadecoder. (URL: [Link])

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (URL: [Link])

  • How to validate the molecular docking results ? | ResearchGate. (URL: [Link])

  • Pose-Analysis Molecular Dynamics - Rowan. (URL: [Link])

  • Pose-Analysis MD | Rowan Documentation. (URL: [Link])

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (URL: [Link])

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC. (URL: [Link])

  • Docking Validation Resources: Protein Family and Ligand Flexibility Experiments - PMC. (URL: [Link])

  • Protein Structure Analysis and Validation with X-Ray Crystallography | Springer Nature Experiments. (URL: [Link])

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (URL: [Link])

  • Molecular docking: current advances and challenges - Redalyc. (URL: [Link])

  • Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC. (URL: [Link])

  • Best Practices in Docking and Activity Prediction | bioRxiv. (URL: [Link])

  • Studying protein-ligand interactions using X-ray crystallography - PubMed. (URL: [Link])

  • Is it rational to cross-validate the top selected results from virtual screening via another docking program? | ResearchGate. (URL: [Link])

  • Protein X-Ray Structure Validation: Key Criteria. (URL: [Link])

  • Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. (URL: [Link])

  • (PDF) Best Practices in Docking and Activity Prediction - ResearchGate. (URL: [Link])

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (URL: [Link])

  • Docking validation RMSD over 3, How can I fix it? - Matter Modeling Stack Exchange. (URL: [Link])

  • What if RMSD value of docking system validation more than 2 Å but less than 3Å? Is it still tolerable for docking protocol? | ResearchGate. (URL: [Link])

  • RmsdXNA: RMSD prediction of nucleic acid-ligand docking poses using machine-learning method | Briefings in Bioinformatics | Oxford Academic. (URL: [Link])

  • Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model - PubMed. (URL: [Link])

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-(1H-Indol-5-yl)-pyridin-2-ylamine

[1][2][3]

Executive Summary & Chemical Profile[1][2]

5-(1H-Indol-5-yl)-pyridin-2-ylamine is a specialized pharmaceutical intermediate, often utilized in the synthesis of kinase inhibitors (e.g., CDK4/6 pathways).[1][2] Unlike common solvents or reagents, this compound possesses a dual-heterocyclic structure (indole + aminopyridine) that dictates a specific, rigorous disposal protocol.[1][2]

The Core Directive: Due to the aminopyridine moiety , this compound must be treated as a potential neurotoxin and aquatic hazard .[1] Standard "organic waste" disposal is insufficient without verifying the incineration capabilities of your waste management provider.

Chemical Identity & Hazard Classification[1][2][4][5][6]
  • Chemical Structure: Fused indole ring coupled to a pyridine ring with a primary amine.[1][2]

  • Functional Group Risks:

    • Aminopyridines: Known potassium channel blockers.[1][2] High acute toxicity risk via inhalation and ingestion.[1][2][3]

    • Indoles: Potential skin/eye irritants and aquatic toxins.[1][2][4]

  • Physical State: Solid (Powder/Crystalline).[1][2]

  • GHS Classification (Derived from Analogs):

    • Acute Toxicity (Oral/Dermal): Category 3 (Toxic).[1][2]

    • Skin/Eye Irritation: Category 2.[1][2][5][3][6][7]

    • Aquatic Toxicity: Acute/Chronic Category 1 or 2.[1][2]

PropertyValue / Status
Waste Code (RCRA) P-Listed (P008 equivalent*) or D001 (Ignitable) / D003 (Reactive) check required.[1][2] Treat as P-Listed for safety.[1][2]
Solubility Low in water; soluble in DMSO, Methanol, dilute acids.[1][2]
Stability Stable, but light-sensitive and potentially air-sensitive (oxidation of amine).[1][2]
Incompatibility Strong oxidizing agents, acid chlorides, anhydrides.[1][2][8]

Pre-Disposal Handling & Segregation[2][5][11][12]

Objective: Prevent cross-contamination and accidental exposure prior to pickup.[1][2]

A. Waste Segregation

Do NOT mix this compound with:

  • Oxidizing Acids (Nitric, Perchloric): Risk of violent reaction or formation of explosive nitro-compounds.[1][2]

  • General Trash: Strictly prohibited.

  • Aqueous Waste Streams: Do not pour down the drain. The compound is toxic to aquatic life and difficult for municipal water treatment to degrade.

B. Packaging Protocol
  • Primary Container: Collect solid waste in a wide-mouth, high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2]

  • Solvent Contamination: If the compound is in solution (e.g., HPLC waste), segregate into "Halogenated" or "Non-Halogenated" organic waste based on the solvent, but tag as containing Toxic Amines .[1]

  • Labeling:

    • Label must read: "HAZARDOUS WASTE - TOXIC ORGANIC SOLID" .[1][2]

    • Add constituent note: "Contains 5-(1H-Indol-5-yl)-pyridin-2-ylamine".[1][2]

    • Pictograms: Skull & Crossbones (Toxic), Environment (Aquatic Hazard).[1][2]

Disposal Methodologies

The only acceptable destruction method for this compound is High-Temperature Incineration .[1][2]

Protocol A: Solid Waste (Preferred)
  • Mechanism: Thermal oxidation at >1000°C.[1][2]

  • Requirement: The incinerator must be equipped with a scrubber system (alkaline wash) to capture Nitrogen Oxides (NOx) generated by the pyridine and indole rings.[1][2]

  • Action:

    • Seal the primary container.[1][2]

    • Place the primary container inside a secondary clear zip-lock bag (double containment).

    • Transfer to the "Solid Toxic" waste drum in your satellite accumulation area.[1][2]

Protocol B: Liquid Waste (Solutions)
  • Condition: If the compound is dissolved in DMSO, Methanol, or Acetonitrile.[1][2]

  • Action:

    • Verify pH is neutral or slightly basic (amines can precipitate or react in highly acidic waste streams).[1][2]

    • Pour into the appropriate solvent waste carboy (usually "Non-Halogenated Organic").[1][2]

    • Critical Step: Record the concentration on the waste log.[1] High concentrations (>1%) may require a separate waste stream to prevent worker exposure during bulking.[1][2]

Protocol C: Empty Containers[2]
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., methanol).[1][2]

  • Disposal of Rinsate: Dispose of the rinsate as Hazardous Liquid Waste (Protocol B).[1]

  • Bottle Disposal: Deface the label and discard the dry bottle as glass waste (or trash, depending on local EHS rules for "P-listed" empty containers—check local regulations).

Emergency Spill Response

Scenario: 500mg bottle dropped, powder dispersed on benchtop.

Figure 1: Immediate response workflow for solid spills of toxic heteroaromatic amines.[1][2]

Scientific Rationale & Mechanism

Why Incineration?

Biological degradation of pyridine derivatives is slow and often incomplete in standard wastewater treatment.[2]

  • NOx Generation: The combustion of the indole and pyridine rings releases nitrogen oxides.[1]

    
    [1][2]
    
  • Scrubbing: Licensed waste facilities use scrubbers to neutralize these gases, preventing atmospheric pollution.[1][2]

Why Avoid Acidification?

While amines are basic, adding strong acids to waste containers containing this compound can be dangerous.[2]

  • Heat Generation: Neutralization is exothermic.[1][2]

  • Precipitation: If the salt form is less soluble in the organic waste mix, it may precipitate, creating "sludge" that clogs pumping systems at the disposal facility.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for 2-Aminopyridine (Structural Analog). Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] P-List and U-List Hazardous Wastes. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2023).[1][2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1][2] Retrieved from [Link][1][2]

Disclaimer: This guide is based on the chemical properties of the specific compound and its structural analogs.[1] Always consult your institution's Chemical Hygiene Officer (CHO) and local regulations before disposal.

Personal protective equipment for handling 5-(1H-Indol-5-yl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the safety, handling, and logistical protocols for 5-(1H-Indol-5-yl)-pyridin-2-ylamine .

Executive Summary & Risk Profile

Compound Class: Bi-aryl Kinase Inhibitor Intermediate (Aminopyridine / Indole scaffold). Primary Hazard Classification: Potent Pharmacologically Active Substance (PPAS) .

This compound is a structural hybrid of 2-aminopyridine and indole . In the absence of a substance-specific Safety Data Sheet (SDS) for this research intermediate, safety protocols must be derived via "Read-Across" toxicology from its pharmacophores.

  • Aminopyridines: Known neurotoxins and convulsants; significant irritants to mucous membranes.

  • Indoles: Potential skin sensitizers; susceptible to photo-oxidation.

  • Kinase Inhibitor Scaffolds: Often possess potent biological activity, including reproductive toxicity or specific organ toxicity (hepatotoxicity/cardiotoxicity).

Operational Directive: Treat this substance as a Suspected Carcinogen, Reprotoxin, and High-Acute-Toxicity Agent . All handling must prevent inhalation of dust and direct skin contact.[1][2]

Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the scale of operation.

Operation Scale Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Micro-Scale (< 10 mg, Solid)N95 / P2 Mask (Minimum)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Safety Glasses with side shieldsLab Coat (Cotton/Poly),Long Sleeves
Prep-Scale (10 mg - 100 mg, Solid)P100 / P3 Respirator or Fume Hood Sash < 12"Laminate / Barrier (e.g., Silver Shield®) under NitrileChemical Goggles (Unvented)Lab Coat +Tyvek® Sleeves
Bulk Handling (> 100 mg, Solid)PAPR (Powered Air Purifying Respirator)Double Laminate or Glove Box GlovesFace Shield over GogglesTyvek® Coverall + Shoe Covers
Solution Handling (Any Scale)Fume Hood (Face velocity: 80-100 fpm)Double Nitrile (Change every 30 mins)Safety Glasses or GogglesLab Coat +Chemical Apron

Critical Note on Gloves: Standard nitrile gloves offer poor protection against dissolved aromatic amines. If handling solutions in DMSO or DMF (which permeate skin rapidly), use Silver Shield® (Laminate) gloves as the inner layer.

Operational Protocols
A. Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the weighing of dry powder due to electrostatic aerosolization.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Elimination: Use an anti-static gun or ionizing bar on the weighing vessel before adding the compound. Indole derivatives are often fluffy and electrostatically charged.

  • Vessel Selection: Use glass weighing boats or vials . Avoid plastic weighing dishes if possible, as they generate static charge that can scatter the powder.

  • Technique:

    • Tare the vial with the cap on.

    • Open the vial only inside the hood.

    • Transfer solid using a disposable spatula (do not reuse).

    • Recap immediately after transfer.

    • Wipe the exterior of the vial with a damp Kimwipe (methanol/water) before removing from the hood.

B. Solubilization & Reaction Setup
  • Solvent Addition: Always add solvent to the solid. Do not dump solid into solvent, which can cause a "puff" of aerosol.

  • Inert Atmosphere: This compound contains an electron-rich indole ring, making it susceptible to oxidation (turning dark/brown/red upon air exposure).

    • Protocol: Purge the reaction vessel with Argon or Nitrogen for 5 minutes prior to solubilization.

    • Storage: Store solutions in amber vials wrapped in Parafilm or under inert gas.

  • Temperature Control: Aminopyridines can react exothermically with strong acids or acylating agents. Add reagents dropwise at 0°C if performing acylation or alkylation.

C. Waste Disposal & Deactivation

Do not dispose of down the drain.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid" .

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste.

  • Decontamination:

    • Surface Spills: Do NOT dry sweep. Cover with a wet paper towel (soaked in 10% bleach or detergent), then wipe up to prevent dust generation.

    • Glassware: Rinse with acetone, then soak in a base bath (ethanolic KOH) if compatible, or wash with detergent and water. The rinse acetone must be treated as hazardous waste.

Safety Decision Workflow (Visualization)

The following diagram outlines the logical decision tree for handling this compound, ensuring the "Hierarchy of Controls" is followed.

SafetyWorkflow Start Start: Handling 5-(1H-Indol-5-yl)-pyridin-2-ylamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution QtyCheck Quantity? Solid->QtyCheck Engineering3 Fume Hood (Sash < 18") Solution->Engineering3 Small < 10 mg QtyCheck->Small Large > 10 mg QtyCheck->Large Engineering1 Fume Hood + N95/P100 Small->Engineering1 Engineering2 Powder Enclosure / Glove Box Large->Engineering2 PPE_Hands Gloves: Dbl Nitrile or Laminate Engineering1->PPE_Hands Engineering2->PPE_Hands Engineering3->PPE_Hands Disposal Disposal: High-Temp Incineration PPE_Hands->Disposal

Caption: Decision tree for selecting engineering controls based on physical state and quantity.

Emergency Response
  • Inhalation: Move victim to fresh air immediately.[1][2][3] If breathing is difficult, administer oxygen (trained personnel only). Seek medical attention —delayed pulmonary edema is a risk with amine inhalation.

  • Skin Contact: Wash with soap and water for 15 minutes . Discard contaminated clothing immediately.[1][2][4]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][5] Remove contact lenses if present.[1][2][4][5] Consult an ophthalmologist immediately (alkaline nature of aminopyridines can cause corneal damage).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 2-Aminopyridine (Toxicity Profile). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine and Derivatives. United States Department of Labor.

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Indole (Sensitization Alerts).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.